Dimethyl 2-oxomalonate
Description
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-oxopropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O5/c1-9-4(7)3(6)5(8)10-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOCYQDSDXLBEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338213 | |
| Record name | Dimethyl 2-oxomalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3298-40-6 | |
| Record name | Dimethyl 2-oxomalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dimethyl 2-Oxomalonate: A Comprehensive Technical Guide for Scientific Professionals
Introduction
Dimethyl 2-oxomalonate, also known as dimethyl mesoxalate, is a highly functionalized organic compound with significant potential in synthetic chemistry. Its vicinal tricarbonyl structure, featuring a central electrophilic ketone flanked by two methyl ester groups, imparts a unique reactivity profile that makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of this compound, including its properties, synthesis, reactivity, and practical applications for researchers, scientists, and professionals in drug development.
Core Properties and Identification
This compound is a reactive chemical intermediate. While some of its physical properties are not extensively documented in readily accessible literature, key identification parameters and known data are summarized below.
| Property | Value | Source |
| CAS Number | 3298-40-6 | [1] |
| Molecular Formula | C₅H₆O₅ | [1] |
| Molecular Weight | 146.10 g/mol | [1] |
| IUPAC Name | dimethyl 2-oxopropanedioate | [1] |
| Synonyms | Dimethyl mesoxalate, Dimethyl ketomalonate | [1] |
| Boiling Point | 83-84 °C at 11 mmHg | [2] |
| Melting Point | Not experimentally determined in available literature. | |
| Density | Not experimentally determined in available literature. |
Synthesis of this compound
The preparation of this compound can be reliably achieved through the ozonolysis of dimethyl benzalmalonate. This method provides the target compound in good yield and purity. The causality behind this experimental choice lies in the efficiency and selectivity of ozone in cleaving the carbon-carbon double bond of the benzalmalonate precursor to generate the desired ketone functionality.
Experimental Protocol: Synthesis via Ozonolysis[2]
This protocol is adapted from a well-established procedure for the synthesis of dialkyl mesoxalates.
Step 1: Preparation of Dimethyl Benzalmalonate
The precursor, dimethyl benzalmalonate, is synthesized via a Knoevenagel condensation between benzaldehyde and dimethyl malonate.
Step 2: Ozonolysis of Dimethyl Benzalmalonate
-
A solution of dimethyl benzalmalonate (e.g., 0.1 mol) in a suitable solvent such as dichloromethane (200 mL) is prepared in a three-necked flask equipped with a gas inlet tube, a stirrer, and a gas outlet connected to a trap.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A stream of ozone is bubbled through the solution. The progress of the reaction is monitored by the appearance of a persistent blue color, indicating an excess of ozone.
-
Once the reaction is complete, the solution is purged with a stream of oxygen or nitrogen to remove the excess ozone.
Step 3: Reductive Work-up
-
To the cold solution from Step 2, a reducing agent is added to quench the ozonide intermediate and prevent the formation of unwanted byproducts. Triphenylphosphine (1.1 equivalents) is a suitable choice.
-
The mixture is allowed to warm slowly to room temperature and stirred for several hours.
Step 4: Purification
-
The solvent is removed under reduced pressure.
-
The residue is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid. The product should be collected at 83-84 °C under a vacuum of 11 mmHg.[2]
Caption: Synthesis workflow for this compound via ozonolysis.
Chemical Reactivity and Applications in Synthesis
The reactivity of this compound is dominated by the electrophilic nature of the central ketone, which is activated by the two adjacent electron-withdrawing ester groups. This makes it a potent electrophile for a variety of nucleophiles and a reactive partner in pericyclic reactions. While specific examples in the literature for the dimethyl ester are less common than for its diethyl counterpart, the reactivity principles are directly analogous.
Nucleophilic Addition Reactions
The carbonyl carbon of this compound is highly susceptible to attack by a wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents), enolates, and amines. These reactions typically result in the formation of tertiary α-hydroxy malonates, which are versatile intermediates for further synthetic transformations.
Hetero-Diels-Alder Reactions
As a highly electron-deficient dienophile, this compound is an excellent partner in hetero-Diels-Alder reactions with electron-rich dienes.[1] This [4+2] cycloaddition provides a direct route to functionalized dihydropyran rings, which are common structural motifs in many natural products and biologically active molecules. The choice of an oxomalonate in this context is driven by its ability to act as a carbonyl equivalent, leading to heterocyclic systems.
Caption: Hetero-Diels-Alder reaction of this compound.
Relevance in Drug Development
While direct applications of this compound in the synthesis of specific marketed drugs are not widely reported, its precursors and related structures, such as dimethyl malonate and dialkyl halo-malonates, are fundamental building blocks in pharmaceutical chemistry. They are used in the synthesis of a variety of active pharmaceutical ingredients (APIs), including barbiturates and non-steroidal anti-inflammatory drugs (NSAIDs).[2] The unique functionality of this compound makes it a promising, albeit underutilized, scaffold for the generation of novel compound libraries in drug discovery programs.
Spectroscopic Characterization
Detailed, publicly accessible NMR and IR spectra for this compound are scarce. However, based on its structure, the following spectral characteristics are expected:
-
¹H NMR: A single sharp singlet in the region of 3.8-4.0 ppm, corresponding to the six equivalent protons of the two methyl ester groups.
-
¹³C NMR: Resonances for the methyl carbons would be expected around 53-55 ppm. The ester carbonyl carbons would appear significantly downfield, likely in the range of 160-165 ppm. The central ketone carbonyl carbon would be the most downfield, anticipated in the region of 180-190 ppm.
-
IR Spectroscopy: Strong absorption bands characteristic of carbonyl groups will be prominent. A band for the ketone C=O stretch is expected around 1740-1760 cm⁻¹, while the ester C=O stretch would appear at a slightly higher frequency, likely in the 1750-1770 cm⁻¹ range. C-O stretching vibrations for the ester groups would also be present in the 1200-1300 cm⁻¹ region. A vapor-phase IR spectrum is available for reference on PubChem.[1]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 146. Key fragmentation patterns would likely involve the loss of methoxy (•OCH₃, m/z = 31) and carbomethoxy (•COOCH₃, m/z = 59) radicals. A GC-MS spectrum is available for reference on PubChem.[1]
Handling, Storage, and Safety
-
General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.
-
Hazards: Based on analogous compounds, this compound is expected to be an irritant to the skin, eyes, and respiratory system.[3][4] It may be harmful if swallowed.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Tietze, L. F., & Bratz, M. (1991). DIALKYL MESOXALATES BY OZONOLYSIS OF DIALKYL BENZALMALONATES: DIMETHYL MESOXALATE. Organic Syntheses, 70, 214. doi:10.15227/orgsyn.070.0214. Available at: [Link]
- Merck. (n.d.). Dimethyl oxalate Safety Data Sheet. Retrieved from a representative SDS for a related compound. A direct, stable URL is not available, but such documents can be found on supplier websites like Sigma-Aldrich/Merck.
Sources
Dimethyl 2-oxomalonate synthesis and discovery
An In-depth Technical Guide to the Synthesis and Discovery of Dimethyl 2-Oxomalonate
Abstract
This compound, also known as dimethyl mesoxalate, is a pivotal reagent in organic synthesis, valued for the electrophilic nature of its central carbonyl group. This vicinal tricarbonyl compound serves as a versatile building block for a wide array of chemical transformations, including cycloadditions, ene reactions, and the synthesis of complex heterocyclic systems. This guide provides an in-depth exploration of the historical discovery and the evolution of synthetic methodologies for this compound. We will dissect key protocols, from classical oxidation techniques to modern, high-yield procedures, offering insights into the mechanistic underpinnings and practical considerations essential for researchers, chemists, and professionals in drug development.
Introduction: The Chemical Identity and Significance of this compound
This compound (C₅H₆O₅) is the dimethyl ester of mesoxalic acid, the simplest α-ketodicarboxylic acid.[1] Its structure is characterized by a central ketone flanked by two methoxycarbonyl groups, which strongly polarize the carbonyl carbon, rendering it highly electrophilic and reactive. This reactivity is the cornerstone of its utility in synthetic chemistry.
The molecule is a valuable precursor in various carbon-carbon and carbon-heteroatom bond-forming reactions. It acts as a potent dienophile in Diels-Alder reactions and a key component in Baylis-Hillman and aldol-type additions.[1] Its application extends to the synthesis of pharmaceuticals and other biologically active compounds, where the precise introduction of functionalized quaternary centers is often a critical step.
Historical Perspective: The Discovery of Oxomalonates
The journey to understanding and synthesizing oxomalonates began in the late 19th century. While the dimethyl ester's specific discovery is less documented, the foundational work was laid with its diethyl analog, diethyl 2-oxomalonate.
In 1892 , Richard Anschütz and his colleagues reported the first synthesis of diethyl 2-oxomalonate in a pure form.[1] Their method involved the decomposition of the barium salt of alloxan to yield oxomalonic acid, which was subsequently esterified using ethanol in the presence of hydrogen chloride.[1]
Prior to this, Louis Bouveault had developed a method involving the nitrosation of diethyl malonate to form its isonitrosoester. This intermediate was then oxidized using dinitrogen tetroxide (N₂O₄) to yield the desired diethyl oxomalonate.[1] This oxidative approach, while historically significant, foreshadowed many of the modern strategies that rely on the direct oxidation of the active methylene group in malonic esters. These early investigations were crucial in establishing the fundamental chemistry of this class of compounds, paving the way for the more refined synthetic methods used today.
Modern Synthetic Strategies: From Classical Oxidations to High-Efficiency Protocols
The synthesis of this compound has evolved significantly from its early precedents. Modern methods are typically categorized into two main approaches: the direct oxidation of dimethyl malonate and the ozonolysis of unsaturated malonate derivatives. The choice of method often depends on the desired scale, available equipment, and safety considerations.
Direct Oxidation of Dimethyl Malonate
The most direct route involves the oxidation of the C-H bonds of the methylene group in dimethyl malonate. The challenge lies in achieving selective oxidation to the ketone without causing C-C bond cleavage or over-oxidation.
One of the classical methods for oxidizing an active methylene group adjacent to a carbonyl is the Riley oxidation, using selenium dioxide (SeO₂).[2] This reagent can convert α-methylene groups into 1,2-dicarbonyl compounds.
-
Mechanism Insight: The reaction is believed to proceed through an ene reaction followed by a[1][3]-sigmatropic rearrangement of the resulting allylic selenite ester. Subsequent hydrolysis yields the ketone and elemental selenium. While effective for many substrates, the direct oxidation of malonic esters with SeO₂ is often plagued by low yields, with reports for the diethyl ester hydrate being as low as 23%.[1] The toxicity of selenium compounds also necessitates careful handling and disposal.
-
Causality in Protocol: The reaction is typically run in a solvent like dioxane or acetic acid under reflux conditions to achieve a reasonable reaction rate.[4] The workup involves filtering off the precipitated elemental selenium. Due to its modest yield for this specific transformation, it is now less commonly employed compared to more efficient alternatives.
This approach, echoing Bouveault's early work, involves the use of nitrogen oxides. A modified version of this synthesis using dinitrogen tetroxide (N₂O₄) can afford the product in high crude yield (up to 90%).[1]
-
Mechanism Insight: The reaction proceeds by converting the malonate into an isonitroso derivative, which is then oxidized to the keto form. Dinitrogen trioxide (N₂O₃) can also be used as the oxidant.[1]
-
Trustworthiness & Limitations: While high-yielding, this method is operationally complex and involves highly toxic and corrosive reagents. The use of dinitrogen trioxide generated from arsenic(III) oxide and nitric acid is particularly hazardous due to the carcinogenicity of the arsenic precursor, making this route unsuitable for many laboratory and all industrial settings.[1]
A reliable and effective laboratory-scale synthesis involves the ozonolysis of a precursor, dimethyl benzalmalonate.[5] This method, detailed by L.F. Tietze, avoids the direct and often sluggish oxidation of the malonate C-H bond.
-
Mechanism Insight: The synthesis is a two-step process. First, dimethyl malonate undergoes a Knoevenagel condensation with benzaldehyde to form dimethyl benzalmalonate. The resulting electron-rich double bond is then readily cleaved by ozone at low temperatures (−78 °C) to form an ozonide intermediate. Reductive workup, typically with dimethyl sulfide or triphenylphosphine, cleaves the ozonide to yield this compound and benzaldehyde.[3]
-
Causality in Protocol: The low temperature is critical to control the exothermic ozonolysis reaction and prevent side reactions. The choice of a reductive workup agent is crucial to prevent the formation of carboxylic acids. Dimethyl sulfide is effective but produces dimethyl sulfoxide (DMSO), which can complicate purification. Triphenylphosphine is an alternative that produces triphenylphosphine oxide, a solid that can often be removed by filtration or chromatography.[3]
Visualizing the Synthetic Pathways
The following diagram illustrates the primary synthetic routes starting from dimethyl malonate.
Caption: Key synthetic routes to this compound.
Quantitative Data and Protocol Comparison
To aid in the selection of an appropriate synthetic method, the following table summarizes the key parameters of the discussed protocols.
| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Riley Oxidation | Dimethyl Malonate | SeO₂ | ~20-30%[1] | Single step | Low yield, toxic reagent |
| Nitrogen Oxides | Dimethyl Malonate | N₂O₄ or N₂O₃ | 75-90%[1] | High yield | Highly toxic/corrosive reagents, complex setup |
| Ozonolysis | Dimethyl Benzalmalonate | O₃, Me₂S / PPh₃ | 76%[1] | Good yield, reliable | Requires ozonizer, low temperatures, potential hazards of ozone |
Detailed Experimental Protocols
This section provides a step-by-step methodology for the ozonolysis route, which represents a reliable and well-documented laboratory-scale preparation.
Protocol: Synthesis of this compound via Ozonolysis
This protocol is adapted from the procedure described by Tietze and Bratz for the synthesis of dialkyl mesoxalates.[5]
Part A: Knoevenagel Condensation to form Dimethyl Benzalmalonate
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add dimethyl malonate (1.0 eq), benzaldehyde (1.0 eq), piperidine (0.1 eq), and a suitable solvent such as toluene.
-
Reaction Execution: Heat the mixture to reflux. Water produced during the condensation will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by observing water collection or by thin-layer chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude dimethyl benzalmalonate, which can often be used in the next step without further purification.
Part B: Ozonolysis to form this compound
-
Reaction Setup: Dissolve the dimethyl benzalmalonate (1.0 eq) in dry dichloromethane (DCM) in a three-neck flask equipped with a gas inlet tube, a drying tube, and a low-temperature thermometer. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone gas through the solution. The reaction is monitored by the appearance of a persistent blue color, indicating an excess of ozone, or by TLC analysis showing the consumption of the starting material.
-
Quenching: Once the reaction is complete, purge the solution with nitrogen or oxygen gas to remove excess ozone.
-
Reductive Workup: While maintaining the low temperature, add dimethyl sulfide (DMS, 1.2 eq) dropwise. A mildly exothermic reaction may be observed. Allow the solution to slowly warm to room temperature and stir overnight.
-
Purification: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess DMS. The crude product can be purified by vacuum distillation to afford pure this compound as a colorless to pale yellow oil.[6]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the ozonolysis synthesis.
Conclusion
This compound remains a compound of significant interest in modern organic synthesis. While its discovery is rooted in classical 19th-century chemistry, the methods for its preparation have been substantially refined. The direct oxidation of dimethyl malonate, particularly with newer reagents, offers a concise route, though often with trade-offs in safety or yield. The ozonolysis of dimethyl benzalmalonate stands as a robust and reliable method for laboratory-scale synthesis, providing good yields of high-purity material. A thorough understanding of these synthetic pathways, their mechanistic details, and practical considerations is crucial for any scientist aiming to leverage the unique reactivity of this powerful electrophilic building block.
References
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PrepChem. Synthesis of diethyl mesoxalate. PrepChem.com. [Link]
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Wikipedia. Diethyl oxomalonate. Wikipedia, The Free Encyclopedia. [Link]
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Jung, M. E., Shishido, K., & Davis, L. H. (1982). Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates. The Journal of Organic Chemistry, 47(5), 891–892. [Link]
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National Center for Biotechnology Information. this compound. PubChem Compound Database. [Link]
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Organic Syntheses. Methyl Oxalate. Organic Syntheses Procedure. [Link]
- Google Patents.
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Tietze, L. F., & Bratz, M. (1995). DIALKYL MESOXALATES BY OZONOLYSIS OF DIALKYL BENZALMALONATES: DIMETHYL MESOXALATE. Organic Syntheses, 71, 214. [Link]
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Pardo, S. N., & Salomon, R. G. (1981). Diethyl oxomalonate. An improved synthesis. The Journal of Organic Chemistry, 46(12), 2598–2599. [Link]
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MDPI. Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. [Link]
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BDMAEE. diethyl oxalate. [Link]
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Habibi, M., Bayat, Y., Marandi, R., Mehrdadsharif, A. A., & Salahi, S. (2012). One-pot Synthesis of 4H-Pyran-4-one Carboxaldehyde Derivatives by Using Selenium Dioxide as a Reusable Oxidant. Asian Journal of Chemistry, 24(11), 5239-5241. [Link]
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Madhusudhan, G., et al. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica, 3(6), 437-442. [Link]
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Organic Syntheses. 4-carbomethoxy-5-methoxy-2-phenyl-1,3-oxazole. Organic Syntheses Procedure. [Link]
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MDPI. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. [Link]
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GSRS. DIETHYL MESOXALATE. [Link]
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ResearchGate. Concise Synthesis of Dimethyl (2-Oxopropyl)phosphonate and Homologation of Aldehydes to Alkynes in a Tandem Process. [Link]
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ResearchGate. Selenium Dioxide As an Alternative Reagent for the Direct α-Selenoamidation of Aryl Methyl Ketones. [Link]
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AdiChemistry. Selenium dioxide (SeO2) - Riley oxidation. [Link]
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PMC. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. [Link]
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Indian Academy of Sciences. Facile NBS/DMSO mediated dibromination of olefins including selected natural products and glycals. [Link]
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PrepChem. Preparation of selenium dioxide. [Link]
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Dimethyl 2-Oxomalonate: A Comprehensive Technical Guide for Advanced Synthesis
Introduction: Unveiling a Trifunctional Synthetic Linchpin
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of available reagents, those possessing multiple, orthogonally reactive functional groups offer unparalleled synthetic versatility. Dimethyl 2-oxomalonate, also known by its IUPAC name dimethyl 2-oxopropanedioate, stands out as a preeminent example of such a scaffold.[1] This technical guide provides an in-depth exploration of its chemical identity, synthesis, reactivity, and critical applications, particularly within the realm of pharmaceutical research and development. As a trifunctional molecule featuring a central electrophilic ketone flanked by two ester moieties, it serves as a powerful linchpin for generating molecular complexity through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this valuable intermediate.
Core Chemical Identity and Physicochemical Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. This compound is a small, yet highly functionalized organic molecule.
IUPAC Name: dimethyl 2-oxopropanedioate[1] Synonyms: Dimethyl ketomalonate, Dimethyl mesoxalate, Propanedioic acid, oxo-, dimethyl ester[1] CAS Number: 3298-40-6[1] Molecular Formula: C₅H₆O₅[1]
The molecule's structure is characterized by a central ketone carbonyl group at the C2 position of a propane backbone, with two methyl ester groups attached to C1 and C3.
Caption: Figure 1: 2D Structure of this compound.
The central carbonyl group is highly electrophilic, a characteristic that is somewhat moderated by the electron-withdrawing nature of the adjacent ester groups. This high electrophilicity dictates much of its reactivity. In the presence of water, this compound readily forms a stable hydrate, dimethyl 2,2-dihydroxypropanedioate, a white crystalline solid. This propensity for hydration is a key consideration in its handling and reaction setup.
| Property | Value | Source |
| Molecular Weight | 146.10 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 164 °C | TCI Chemicals[3] |
| Density | ~1.2 g/cm³ | (Predicted) |
| Solubility | Soluble in water (with hydration), common organic solvents | [2] |
| InChIKey | VVOCYQDSDXLBEA-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The primary and most efficient route to this compound involves the oxidation of the active methylene group in its precursor, dimethyl malonate. Several oxidative methods have been reported, with varying degrees of efficiency and scalability.
Caption: Figure 2: General Synthesis Workflow.
Oxidation with Selenium Dioxide
The Riley oxidation, utilizing selenium dioxide (SeO₂), is a classical method for the oxidation of α-methylene groups adjacent to carbonyls.[4] This method is effective but requires careful handling due to the toxicity of selenium compounds.[4] The reaction proceeds by an initial ene reaction followed by a[2][5]-sigmatropic rearrangement.
General Experimental Protocol: Riley Oxidation Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of dimethyl malonate. The formation of a red selenium precipitate indicates the progression of the oxidation.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dimethyl malonate (1.0 eq) and a suitable solvent such as dioxane or acetic acid.
-
Reagent Addition: Add selenium dioxide (1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux. The reaction time can vary from a few hours to overnight.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. The elemental selenium byproduct is removed by filtration.
-
Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound as a colorless oil.
Ozonolysis
A more modern and often higher-yielding method involves the ozonolysis of a precursor like dimethyl benzalmalonate.[2] This method, reported in Organic Syntheses, provides a reliable route to the desired product.
Experimental Protocol: Ozonolysis of Dimethyl Benzalmalonate Causality: This two-step procedure first creates a suitable alkene substrate (dimethyl benzalmalonate) from dimethyl malonate, which is then cleaved by ozone. The benzaldehyde starting material is chosen for its high reactivity and the crystallinity of the intermediate, which aids purification.
-
Synthesis of Dimethyl Benzalmalonate:
-
In a flask, combine dimethyl malonate (1.0 eq), benzaldehyde (1.0 eq), piperidine (0.1 eq), and benzoic acid (0.1 eq) in benzene.
-
Heat the mixture at reflux with a Dean-Stark trap to remove water. After completion, cool the mixture, wash with water and brine, dry over MgSO₄, and concentrate. The crude product can be purified by recrystallization or distillation.
-
-
Ozonolysis:
-
Dissolve the purified dimethyl benzalmalonate in a suitable solvent (e.g., dichloromethane) and cool the solution to -78 °C.
-
Bubble ozone gas through the solution until a persistent blue color indicates an excess of ozone.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
-
Reductive Workup:
-
Add a reducing agent, such as dimethyl sulfide (DMS), to the cold solution to quench the ozonide intermediate.[6]
-
Allow the mixture to warm to room temperature and stir overnight.
-
-
Purification:
-
Wash the organic layer with water and brine, dry over MgSO₄, and concentrate under reduced pressure.
-
The resulting crude product is purified by vacuum distillation to afford this compound with a reported yield of 76%.[2]
-
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound stems from its trifunctional nature, enabling its participation in a wide array of chemical transformations.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl, followed by dehydration.[7][8] While this compound itself contains ester groups that activate the (now nonexistent) central methylene protons of its precursor, its highly electrophilic central ketone readily serves as the carbonyl component for reactions with other active methylene compounds.
Mechanism: The reaction is typically catalyzed by a mild base (e.g., piperidine, triethylamine), which deprotonates the active methylene compound (e.g., malononitrile, another malonate ester) to form a stabilized carbanion. This nucleophile then attacks the electrophilic ketone of this compound. Subsequent protonation and dehydration yield the α,β-unsaturated product.[5][7][9]
Caption: Figure 3: Knoevenagel Condensation Mechanism.
Diels-Alder Reactions
The electron-deficient nature of the central carbonyl group makes this compound an excellent dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions.[10] It can react with electron-rich conjugated dienes, such as cyclopentadiene, to form six-membered rings with high stereospecificity. This reaction is a powerful tool for constructing complex cyclic and bicyclic systems.[10] The reaction with cyclic dienes typically favors the formation of the endo product due to secondary orbital interactions in the transition state.[6][11][12]
Applications in Drug Discovery and Development
The structural motifs accessible through the reactions of this compound are prevalent in numerous biologically active molecules. Its ability to serve as a precursor for complex heterocycles makes it particularly valuable in medicinal chemistry.
Malonate derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including quinolone antibiotics and various antiviral agents.[3][9][13] For instance, the condensation of hydrazides with diethyl 2-oxomalonate has been employed in the synthesis of novel quinoxalinone-based compounds investigated as potential drug candidates, including for applications against SARS-CoV-2.[14] The ability to construct complex scaffolds from this relatively simple starting material underscores its importance in generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs. For example, dimethyl (1-diazo-2-oxopropyl)phosphonate, a key reagent in the Ohira-Bestmann reaction for alkyne synthesis, is prepared from dialkyl (2-oxopropyl)phosphonate, a structural relative of this compound, highlighting the utility of this class of compounds in creating versatile synthetic tools.[15][16][17][18]
Spectroscopic and Physical Data Summary
Accurate characterization is essential for confirming the identity and purity of synthetic intermediates. The following table summarizes key spectroscopic data for this compound.
| Data Type | Characteristic Features |
| ¹H NMR | A single sharp singlet is expected for the six equivalent protons of the two methyl ester groups. The chemical shift will be influenced by the adjacent carbonyls. In CDCl₃, this peak typically appears around δ 3.8-4.0 ppm. |
| ¹³C NMR | Three distinct signals are expected: one for the methyl carbons (~δ 53 ppm), one for the ester carbonyl carbons (~δ 160-165 ppm), and one for the highly deshielded central ketone carbon (~δ 180-190 ppm).[19][20] |
| FT-IR (neat) | Strong, characteristic C=O stretching absorptions will be prominent. Two distinct bands are expected: one for the ester carbonyls (typically ~1740-1760 cm⁻¹) and another for the central ketone carbonyl (~1720-1740 cm⁻¹). C-O stretching bands will also be present in the 1100-1300 cm⁻¹ region.[21][22][23] |
| Mass Spec (EI) | The molecular ion peak (M⁺) at m/z = 146 should be observable. Common fragmentation patterns include the loss of a methoxy radical (•OCH₃, M-31) and a methoxycarbonyl radical (•COOCH₃, M-59).[24][25] |
Safety and Handling
As with any active chemical reagent, proper safety protocols must be strictly followed when handling this compound.
-
General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hazards: While comprehensive toxicological data is limited, compounds of this class may cause skin and eye irritation. Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture, as it readily forms a hydrate.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a synthetically powerful and versatile building block whose utility is rooted in its unique trifunctional architecture. Its high electrophilicity and multiple reaction sites enable the efficient construction of complex cyclic, heterocyclic, and polyfunctionalized acyclic systems. From fundamental transformations like the Knoevenagel condensation and Diels-Alder reaction to its application in the synthesis of medicinally relevant scaffolds, this reagent provides a reliable and strategic entry point for advanced organic synthesis. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, will empower researchers and drug development professionals to fully exploit its synthetic potential in their scientific endeavors.
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Dimethyl 2-Oxomalonate: A Technical Guide for Advanced Synthesis
This guide provides an in-depth exploration of Dimethyl 2-oxomalonate (also known as dimethyl mesoxalate), a versatile and highly reactive reagent crucial for constructing complex molecular architectures. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond basic data to explain the causality behind its synthesis and application, ensuring a foundation of scientific integrity and practical utility.
Core Molecular Attributes and Physicochemical Properties
This compound is the dimethyl ester of mesoxalic acid, representing the simplest α-ketodicarboxylic ester. Its unique structure, featuring a central electrophilic ketone flanked by two electron-withdrawing methyl ester groups, is the source of its significant reactivity.
Key Identifiers and Molecular Formula
The fundamental identity of this compound is established by its molecular formula and internationally recognized chemical identifiers.
| Identifier | Value | Source |
| IUPAC Name | dimethyl 2-oxopropanedioate | PubChem[1] |
| Synonyms | Dimethyl mesoxalate, Dimethyl ketomalonate | Organic Syntheses[2], PubChem[1] |
| Molecular Formula | C₅H₆O₅ | PubChem[1] |
| Molecular Weight | 146.10 g/mol | PubChem[1] |
| CAS Number | 3298-40-6 | PubChem[1] |
| InChIKey | VVOCYQDSDXLBEA-UHFFFAOYSA-N | PubChem[1] |
| SMILES | COC(=O)C(=O)C(=O)OC | PubChem[1] |
Physicochemical Data
The physical properties of this compound are critical for its handling, purification, and use in reactions. Unlike its frequently studied diethyl analog, the pure dimethyl ester is typically generated and used with care due to its reactivity.
| Property | Value | Notes |
| Appearance | Yellow liquid | Anhydrous form.[2] |
| Boiling Point | 94°C at 20 mmHg (26.7 mbar) | The anhydrous ester is typically purified by vacuum distillation.[2] |
| Hydrate Form | Colorless crystals | The ester readily forms a stable hydrate in the presence of water, which can be isolated.[2] |
Synthesis: The Ozonolysis Pathway
The most reliable and high-yielding preparation of this compound is achieved through the oxidative cleavage of dimethyl benzalmalonate. This method, detailed in Organic Syntheses, is a trusted, peer-vetted procedure that provides the target compound in good yield and purity.[2]
The causality for this synthetic choice rests on the clean and efficient cleavage of the carbon-carbon double bond of an electron-deficient alkene by ozone. The benzalmalonate precursor is readily prepared via a Knoevenagel condensation between benzaldehyde and dimethyl malonate.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Ozonolysis
This protocol is adapted from the procedure published in Organic Syntheses, Vol. 71, p. 214.[2] It is a self-validating system as reaction completion can be monitored chromatographically, and the product's purity is confirmed through physical constants and subsequent reactivity.
Step 1: Ozonolysis of Dimethyl Benzalmalonate
-
Dissolve dimethyl benzalmalonate (0.18 mol) in 150 mL of dichloromethane in a three-neck flask equipped with a gas inlet tube, a stirrer, and a gas outlet.
-
Cool the solution to 0°C using an ice bath and purge with argon for 10 minutes.
-
Pass a stream of ozone through the vigorously stirred solution for approximately 4.5 hours.
-
Expertise & Experience: The reaction progress should be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates completion. Excess ozone is then removed by purging with argon. This prevents unwanted side reactions during the workup.
-
-
Slowly add dimethyl sulfide (DMS, 15 mL) at 0°C to quench the ozonide.
-
Trustworthiness: The use of a reductive workup with DMS is critical. It selectively reduces the ozonide intermediate to the desired ketone and benzaldehyde, preventing over-oxidation to carboxylic acids which would occur under oxidative workup conditions (e.g., with H₂O₂).
-
Step 2: Isolation of Dimethyl Mesoxalate Hydrate
-
Continue stirring for 1 hour at 0°C and then for 2 hours at ambient temperature.
-
Blow a stream of air through the solution for 12 hours to remove excess DMS and volatile byproducts.
-
Distill the residue under reduced pressure (20 mmHg). The fraction boiling between 90-100°C contains the crude product and benzaldehyde.
-
Purify the distillate by flash chromatography on silica gel, eluting with diethyl ether.
-
Remove the solvent under reduced pressure and recrystallize the residue from ethyl acetate to yield dimethyl mesoxalate hydrate as colorless crystals (approx. 80% yield).
Step 3: Dehydration to Anhydrous this compound
-
Dissolve the hydrate in dichloromethane (150 mL).
-
Heat the solution for 12 hours in a Soxhlet apparatus equipped with a thimble containing phosphorus pentoxide (P₄O₁₀) and basic alumina.
-
Expertise & Experience: Azeotropic removal of water using a chemical drying agent is far more effective for this sensitive compound than simple heating, which could lead to decomposition. P₄O₁₀ is a powerful dehydrating agent suitable for this purpose.
-
-
Evaporate the solvent and distill the residue under reduced pressure (bp 94°C at 20 mmHg) to yield pure, anhydrous this compound as a yellow liquid (overall yield approx. 76%).
Chemical Reactivity and Synthetic Applications
The utility of this compound stems from its highly electrophilic central carbonyl carbon. This reactivity makes it a powerful building block in a variety of transformations. Mesoxalates are recognized as highly reactive substrates for pericyclic processes, aldol reactions, and other carbon-carbon bond-forming reactions.[2]
Caption: Key reaction pathways of this compound.
Application in Diels-Alder Reactions
As a potent dienophile, this compound can participate in [4+2] cycloadditions with electron-rich dienes.[3] This provides a direct route to highly functionalized six-membered heterocyclic systems, which are valuable scaffolds in medicinal chemistry.
Application in Natural Product and Nucleoside Synthesis
The unique reactivity of this compound has been harnessed in the synthesis of complex molecular targets.
-
Total Synthesis of (–)-Aplaminal: In the total synthesis of the marine natural product (–)-Aplaminal, this compound was used in a condensation reaction with a diamine intermediate to construct a key aminal structure within the molecule.[4] This step highlights its role as a robust carbonyl source for forming complex nitrogen-containing heterocycles.
-
Synthesis of Nucleoside Analogues: A novel method for synthesizing cyclopropyl carbocyclic nucleosides utilizes a P(NMe₂)₃-mediated reductive cyclopropanation.[5][6] In this reaction, this compound reacts with N-allylheteroaromatics to form the critical cyclopropane ring fused to the carbocyclic core, demonstrating its utility in generating highly strained and biologically relevant ring systems.[5][6]
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, hazard assessment must be inferred from its reactive functional groups and data from close structural analogs like diethyl 2-oxomalonate and its precursor, dimethyl malonate.
-
Primary Hazards: Expected to be an irritant to the eyes, skin, and respiratory system.[7] The presence of multiple ester functionalities suggests that prolonged contact may lead to irritation.
-
Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture, as it readily forms a hydrate.[2]
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
This information is advisory and should be supplemented by institutional safety protocols and a thorough risk assessment before any experimental work is undertaken.
Conclusion
This compound is a potent and versatile reagent whose value is defined by the high electrophilicity of its central ketone. Its reliable synthesis via ozonolysis makes it accessible for complex synthetic campaigns. For the medicinal chemist and drug development professional, its demonstrated utility in constructing novel heterocyclic scaffolds, such as those found in nucleoside analogs and natural products, underscores its importance. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the pursuit of novel chemical entities.
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Diethyl oxomalonate. Wikipedia.[Link]
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This compound. PubChem, National Center for Biotechnology Information.[Link]
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Dialkyl Mesoxalates by Ozonolysis of Dialkyl Benzalmalonates: Dimethyl Mesoxalate. Organic Syntheses, Coll. Vol. 9, p.314 (1998); Vol. 71, p.214 (1993).[Link]
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Huang, K-X., et al. Synthesis of cyclopropyl carbocyclic nucleoside analogues via reductive cyclopropanation of N-allylheteroaromatics with this compound. ResearchGate.[Link]
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Safety Data Sheet: Dimethyl malonate. Carl ROTH.[Link]
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Ohyoshi, T., et al. Total Synthesis of (–)-Aplaminal by Buchwald–Hartwig Cross-Coupling of an Aminal. Electronic Supplementary Information, The Royal Society of Chemistry.[Link]
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Physical and chemical properties of Dimethyl 2-oxomalonate
An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl 2-Oxomalonate
Section 1: Introduction and Core Concepts
This compound, also known by its synonyms dimethyl mesoxalate or dimethyl ketomalonate, is a highly functionalized organic compound of significant interest to researchers in synthetic chemistry and drug development. Its structure, which features a central ketone flanked by two methyl ester groups, creates a vicinal tricarbonyl system. This arrangement renders the central carbon exceptionally electrophilic, making this compound a powerful and versatile building block for constructing complex molecular architectures.
From a field perspective, the utility of this reagent lies in its predictable yet potent reactivity. Unlike simple diesters, the activated nature of this compound allows it to participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions under mild conditions. However, this high reactivity also necessitates careful handling and an understanding of its propensity to exist in equilibrium with its hydrated form, dimethyl 2,2-dihydroxypropanedioate. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and analytical characterization, grounded in established protocols and spectroscopic data.
| Identifier | Value | Source |
| IUPAC Name | dimethyl 2-oxopropanedioate | [PubChem][1] |
| Synonyms | Dimethyl mesoxalate, Dimethyl ketomalonate | [PubChem][1] |
| CAS Number | 3298-40-6 | [PubChem][1] |
| Molecular Formula | C₅H₆O₅ | [PubChem][1] |
| Molecular Weight | 146.10 g/mol | [PubChem][1] |
| Canonical SMILES | COC(=O)C(=O)C(=O)OC | [PubChem][1] |
| InChI Key | VVOCYQDSDXLBEA-UHFFFAOYSA-N | [PubChem][1] |
Section 2: Physicochemical Properties
The intrinsic reactivity of this compound, particularly its tendency to react with water, means that its physical properties are often reported for its more stable hydrate form. The anhydrous form is a yellow liquid, while the hydrate exists as stable, colorless crystals.[2]
| Property | Value / Description | Source & Rationale |
| Physical Form | Anhydrous: Yellow liquid.Hydrate: Colorless crystals. | [Organic Syntheses][2]. The hydrate is isolated as a crystalline solid. The diethyl analogue is a yellow oil, suggesting a similar state for the anhydrous dimethyl ester.[3] |
| Boiling Point | ~90–100 °C at 20 mmHg | [Organic Syntheses][2]. This is the distillation range reported during its synthesis, indicating the boiling point under reduced pressure. |
| Melting Point (Hydrate) | Not explicitly reported, but isolated as crystals at room temperature. | [Organic Syntheses][2]. The procedure yields a crystalline solid after recrystallization from ethyl acetate. |
| Solubility | Soluble in dichloromethane, diethyl ether, ethyl acetate. | [Organic Syntheses][2]. These solvents are used during its synthesis and purification. Its diethyl analogue is highly soluble in water, ethanol, and chloroform.[3] |
| Stability | Readily hydrates in the presence of moisture to form dimethyl 2,2-dihydroxypropanedioate. | [Organic Syntheses][2]. The synthesis protocol explicitly details the formation of the hydrate and a subsequent dehydration step if the anhydrous form is required. |
Section 3: Authoritative Synthesis and Purification Protocol
The most reliable and well-documented method for preparing this compound is via the ozonolysis of dimethyl benzalmalonate, a procedure detailed by Lutz F. Tietze and Matthias Bratz in Organic Syntheses.[2] This method is advantageous because the starting material is readily accessible, the reaction is high-yielding, and the purification is straightforward.
The causality behind this choice of reaction is the selective cleavage of the carbon-carbon double bond in the benzalmalonate precursor. Ozone attacks the alkene to form an unstable molozonide, which rearranges to the ozonide. Reductive workup with dimethyl sulfide (DMS) then cleaves the ozonide to yield the desired this compound and benzaldehyde. The protocol cleverly allows for the in-situ oxidation of the benzaldehyde byproduct to benzoic acid, which is easily removed.[2]
Step-by-Step Experimental Protocol
Caution: Ozone is highly toxic and should be handled in a well-ventilated fume hood with appropriate monitoring.
-
Reaction Setup: A 300-mL wash bottle equipped with a fritted glass inlet tube and a magnetic stir bar is charged with dimethyl benzalmalonate (40.0 g, 0.18 mol) dissolved in 150 mL of dichloromethane.
-
Ozonolysis: The solution is cooled to 0°C in an ice bath and purged with argon for 10 minutes. A stream of ozone is then passed through the solution with vigorous stirring for approximately 4.5 hours. Reaction completion is monitored by Thin Layer Chromatography (TLC).
-
Reductive Workup: After completion, the solution is purged with argon for 10 minutes to remove excess ozone. Dimethyl sulfide (15 mL) is added slowly while maintaining the temperature at 0°C. The reaction is stirred for 1 hour at 0°C and then for 2 hours at room temperature.
-
Byproduct Oxidation: Air is bubbled through the solution for 12 hours to oxidize the benzaldehyde byproduct to benzoic acid.
-
Initial Purification: The reaction mixture is concentrated and distilled under reduced pressure (20 mmHg), collecting the fraction boiling between 90–100°C.
-
Chromatography & Recrystallization: The resulting yellow liquid is further purified by filtration through silica gel (150 g) using diethyl ether as the eluent. The solvent is removed under reduced pressure, and the residue is recrystallized from ethyl acetate to yield dimethyl mesoxalate hydrate (23.9 g, 80%) as colorless crystals.[2]
-
Dehydration (Optional): To obtain the anhydrous form, the hydrate is dissolved in dichloromethane and heated for 12 hours in a Soxhlet apparatus containing a thimble with phosphorus pentoxide and basic alumina.[2]
Section 4: Chemical Reactivity & Applications
The synthetic utility of this compound is dictated by the high electrophilicity of its central carbonyl carbon. This reactivity is a direct consequence of the inductive electron-withdrawing effects of the two adjacent ester groups.
Key Reaction Classes
-
Hydration: As established, the compound readily reacts with water to form a stable gem-diol (hydrate).[2] This process is reversible, and the anhydrous form can be regenerated by azeotropic distillation. For many reactions, the hydrate can be used directly, as the equilibrium can be shifted under the reaction conditions.
-
Diels-Alder Reaction: this compound is a superb dienophile for [4+2] cycloaddition reactions. Its electron-deficient nature allows it to react efficiently with electron-rich dienes.[3] This provides a powerful method for synthesizing highly substituted six-membered heterocyclic rings. The choice of a dimethyl ester over a diethyl ester can sometimes accelerate the reaction due to reduced steric hindrance.
-
Nucleophilic Addition: The central carbonyl is susceptible to attack by a wide range of nucleophiles, including amines, organometallics, and enolates.[4] These reactions provide access to α-hydroxy malonate derivatives, which are valuable precursors for amino acids and other functionalized molecules.
Section 5: Spectroscopic Analysis
Spectroscopic analysis is essential for confirming the structure and purity of this compound. Due to its high reactivity, spectra may show evidence of the hydrate if moisture is present.
Mass Spectrometry
The electron ionization (EI) mass spectrum provides key fragmentation patterns for identification.
| m/z (relative intensity) | Assignment | Rationale |
| 59 | [COOCH₃]⁺ | Base Peak. A very common and stable fragment for methyl esters resulting from alpha-cleavage. |
| 29 | [CHO]⁺ | A common fragment in carbonyl-containing compounds. |
| 45 | [OCH₃]⁺ or [COOH]⁺ | Fragmentation of the ester or rearranged species. |
| 146 | [M]⁺ | Molecular ion. May be weak or absent due to the lability of the tricarbonyl system. |
| Data sourced from PubChem, based on NIST Mass Spectrometry Data Center.[1] |
Infrared (IR) Spectroscopy
The IR spectrum is dominated by strong absorptions from the three carbonyl groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale |
| ~1750-1735 | C=O Stretch (Ester) | Strong | The two ester carbonyls will produce a strong, potentially broad or split, absorption band in this region. |
| ~1720 | C=O Stretch (Ketone) | Strong | The central ketone carbonyl is conjugated with the ester carbonyls, which typically lowers its stretching frequency slightly. |
| ~1250-1150 | C-O Stretch (Ester) | Strong | Characteristic strong stretching vibrations for the C-O single bonds of the ester groups. |
| ~2960 | C-H Stretch (Methyl) | Medium | Aliphatic C-H stretching from the two methyl groups. |
| Data is predicted based on characteristic functional group frequencies.[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following data is predicted, as experimental spectra are not widely available. Chemical shifts are referenced to TMS.
¹H NMR (Predicted): The proton NMR spectrum is expected to be very simple, showing only a single peak for the six equivalent protons of the two methyl ester groups.
-
δ ~3.9 ppm (s, 6H): The chemical shift is downfield due to the deshielding effect of the adjacent carbonyl groups.
¹³C NMR (Predicted): The carbon NMR spectrum will be characterized by three distinct carbonyl resonances.
-
δ ~180 ppm (C=O, ketone): The central ketonic carbon is highly deshielded.
-
δ ~165 ppm (C=O, ester): The two equivalent ester carbonyl carbons.
-
δ ~54 ppm (-OCH₃): The two equivalent methyl carbons of the esters.
Section 6: Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to treat this compound as a highly reactive and potentially hazardous chemical. A specific, verified Safety Data Sheet (SDS) for CAS 3298-40-6 was not available through public databases at the time of this writing; therefore, a conservative approach based on its chemical structure and data from analogous compounds is mandatory.
-
Hazard Overview: Based on related malonates, the compound should be considered an irritant to the eyes, skin, and respiratory tract. Its high electrophilicity suggests it can react with biological nucleophiles.
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear chemical-resistant gloves (nitrile or neoprene), splash goggles, and a lab coat.
-
Handling: Avoid contact with moisture to prevent hydration. Use an inert atmosphere (e.g., argon or nitrogen) for transfers if the anhydrous form is required. Avoid heating in the presence of incompatible materials such as strong acids, bases, or oxidizing agents.
-
Storage: Store in a tightly sealed container under an inert atmosphere. Commercial suppliers recommend cold-chain transportation, suggesting storage in a refrigerator (+2 to +8 °C) is prudent to minimize decomposition over time.
-
Spills: Absorb spills with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal.
A thorough, site-specific risk assessment must be conducted by qualified personnel before any experimental work is undertaken.
References
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Tietze, L. F., & Bratz, M. (1993). DIALKYL MESOXALATES BY OZONOLYSIS OF DIALKYL BENZALMALONATES: DIMETHYL MESOXALATE. Organic Syntheses, 71, 214. doi:10.15227/orgsyn.071.0214. [Link]
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Okano, K., & Morimoto, T. (2020). Diethyl Mesoxalate, A Representative Tricarbonyl Compound – A Useful Synthetic Tool Possessing Diverse Reactivities. The Chemical Record, 20(11), 1279-1291. [Link]
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Theoretical Frameworks for Understanding Dimethyl 2-oxomalonate Reactivity: A Computational Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Dimethyl 2-oxomalonate (DMOM) is a highly versatile and reactive building block in organic synthesis, primarily due to the pronounced electrophilicity of its central carbonyl carbon. This guide provides a deep dive into the theoretical underpinnings of DMOM's reactivity, leveraging computational chemistry to elucidate its electronic structure and predict its behavior in key synthetic transformations. We will explore the application of Frontier Molecular Orbital (FMO) theory and the Distortion/Interaction model to understand its role in cycloadditions, nucleophilic additions, and ene reactions. This document serves as a practical resource for researchers, offering not only mechanistic insights but also a detailed protocol for conducting theoretical studies to predict and rationalize experimental outcomes in drug discovery and development.
Introduction: The Synthetic Power of a Highly Electrophilic Ketone
This compound (DMOM), also known as dimethyl mesoxalate, is the simplest member of the oxodicarboxylic acid esters. Its structure is characterized by a central ketone flanked by two electron-withdrawing methyl ester groups. This arrangement polarizes the central carbonyl group to a significant degree, rendering it a potent electrophile and a highly active participant in a variety of pericyclic and addition reactions.[1] Its utility in synthesis is expansive, enabling the construction of complex carbocyclic and heterocyclic scaffolds that are often central to pharmaceutical compounds.[2]
However, this high reactivity also presents challenges. DMOM readily reacts with atmospheric moisture to form the crystalline dihydrate, dimethyl 2,2-dihydroxypropanedioate, which moderates the extreme electrophilicity of the central carbonyl.[3] Understanding the intrinsic reactivity of the anhydrous form is therefore crucial for designing and controlling synthetic transformations. This guide employs the principles of computational organic chemistry to dissect the factors governing DMOM's reactivity, providing a predictive framework for its application in complex synthetic routes.[4]
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The reactivity of any molecule is fundamentally governed by its electronic structure. For DMOM, the key lies in its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). FMO theory provides a powerful, qualitative framework for predicting how molecules will interact.[5]
-
The LUMO: The Heart of Electrophilicity: The LUMO of DMOM is the primary determinant of its electrophilic character.[6][7] Computational analyses reveal that the LUMO is predominantly localized on the π* orbital of the central C=O bond. Its low energy level makes it highly accessible for interaction with the HOMO of potential nucleophiles or dienes. This low-lying LUMO explains DMOM's exceptional performance as a dienophile in Diels-Alder reactions and as an electrophile in reactions with a wide range of nucleophiles.
-
The HOMO: A Secondary Role: The HOMO of DMOM is primarily located on the oxygen atoms of the ester carbonyls. As this orbital holds the molecule's highest-energy electrons, it dictates its potential as a nucleophile.[6] However, due to the electron-withdrawing nature of the adjacent carbonyls, the HOMO energy is relatively low, making DMOM a weak nucleophile. Its chemistry is overwhelmingly dominated by its electrophilic nature via its LUMO.
This HOMO-LUMO profile firmly establishes DMOM as a potent electron-accepting species, readily engaging with electron-rich reaction partners.
Theoretical Analysis of Key Reaction Classes
Computational chemistry allows us to model reaction pathways, calculate activation barriers, and understand the subtle electronic and steric factors that determine the outcome of a reaction.
[4+2] Cycloaddition Reactions (Diels-Alder)
In Diels-Alder reactions, DMOM functions as a superior dienophile, equivalent to a carbon dioxide synthon, reacting readily with electron-rich dienes.[1] Theoretical models are invaluable for dissecting this reactivity.
The Distortion/Interaction Model: This powerful computational model, also known as the Activation Strain Model, deconstructs the activation barrier (ΔE‡) of a reaction into two components:[2]
-
Distortion Energy (ΔE_dist): The energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state.
-
Interaction Energy (ΔE_int): The stabilizing energy released when the distorted reactants interact to form the transition state.
For the reaction of DMOM with a diene, the model shows that while significant energy is required to distort the planar diene into its transition state conformation, the exceptionally strong interaction energy between the diene's HOMO and DMOM's LUMO overcomes this penalty, leading to a low overall activation barrier.[2] This favorable interaction energy is a direct consequence of the low energy of DMOM's LUMO.
dot
Caption: Distortion/Interaction model for a Diels-Alder reaction.
Reactions with Nucleophiles
The pronounced electrophilicity of DMOM's central carbonyl makes it a prime target for a vast array of nucleophiles, including carbanions (like malonate enolates), amines, and alcohols.[8][9][10]
Theoretical studies of these reactions typically focus on mapping the potential energy surface to identify the transition state and calculate the activation energy. For example, in an aldol-type addition, the HOMO of the nucleophile attacks the LUMO localized on the central carbonyl carbon of DMOM.[1] DFT calculations can precisely model the geometry of the transition state, revealing the bond-forming distances and angles. This level of detail is critical for understanding stereoselectivity and predicting how modifications to the nucleophile or solvent will impact the reaction rate and outcome.
dot
Caption: Nucleophilic attack on the central carbonyl of DMOM.
Computational Methodology: A Practical Protocol
To provide actionable insights, we outline a standard workflow for theoretically investigating the reactivity of DMOM. This protocol details the steps to calculate the activation energy for a Diels-Alder reaction between DMOM and 1,3-butadiene.
Objective: Determine the activation barrier (ΔG‡) and reaction free energy (ΔG_rxn) for the [4+2] cycloaddition of DMOM and 1,3-butadiene.
Experimental Protocol:
-
Software and Method Selection:
-
Software: Gaussian 16 or a similar quantum chemistry package.
-
Methodology: Density Functional Theory (DFT) is well-suited for these systems.[4] The M06-2X functional is recommended for its robust performance with main-group thermochemistry and kinetics.[11]
-
Basis Set: The 6-31+G(d) basis set offers a good balance of accuracy and computational cost for initial optimizations.[12]
-
-
Geometry Optimization:
-
Construct the input files for 1,3-butadiene (in its s-cis conformation), DMOM, the anticipated transition state (TS), and the final product.
-
Perform full geometry optimizations for each species using the chosen DFT method (M06-2X/6-31+G(d)).
-
-
Transition State Verification:
-
For the optimized TS structure, perform a frequency calculation. A true first-order saddle point (i.e., a transition state) will have exactly one imaginary frequency.[11]
-
The vibrational mode corresponding to this imaginary frequency should be visually inspected to confirm it represents the desired bond-forming/breaking process.
-
-
Minimum Energy Verification:
-
Perform frequency calculations on the optimized reactants and product. A true energy minimum will have zero imaginary frequencies.
-
-
Intrinsic Reaction Coordinate (IRC) Analysis:
-
To definitively confirm that the located TS connects the reactants and the product, perform an IRC calculation starting from the TS geometry.[11] This traces the minimum energy path downhill from the TS to both the reactant and product wells on the potential energy surface.
-
-
Single-Point Energy Refinement:
-
To obtain more accurate energies, perform single-point energy calculations on the optimized geometries using a larger basis set, such as 6-311++G(2d,2p).
-
-
Thermochemical Analysis:
-
Use the results from the frequency calculations (at the optimization level of theory) to obtain the Gibbs free energy corrections at a standard temperature (e.g., 298.15 K).
-
Calculate ΔG‡: ΔG‡ = G(TS) - [G(Butadiene) + G(DMOM)]
-
Calculate ΔG_rxn: ΔG_rxn = G(Product) - [G(Butadiene) + G(DMOM)]
-
dot
Caption: Computational workflow for reaction energy profiling.
Data Presentation and Interpretation
For clarity and comparative analysis, quantitative results from computational studies should be summarized in a structured format.
| Species | Electronic Energy (Hartree) at 6-311++G(2d,2p) | Gibbs Free Energy Correction (Hartree) at 6-31+G(d) | Final Gibbs Free Energy (Hartree) |
| 1,3-Butadiene | Value | Value | Value |
| DMOM | Value | Value | Value |
| Transition State | Value | Value | Value |
| Product | Value | Value | Value |
Note: "Value" would be replaced with actual output data from the calculations.
From this table, the activation and reaction free energies can be easily calculated in Hartree and then converted to more common units like kcal/mol or kJ/mol.
Conclusion
Theoretical studies provide an indispensable lens through which to view the reactivity of this compound. By combining Frontier Molecular Orbital theory with quantitative DFT calculations, we can move beyond qualitative descriptions to a precise, predictive understanding of its behavior. This computational approach allows researchers to rationalize known reactivity, predict the outcomes of new transformations, and strategically design experiments, thereby accelerating the discovery and development of novel chemical entities. The methodologies outlined in this guide offer a robust framework for harnessing the power of computational chemistry to unlock the full synthetic potential of this remarkable building block.
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Introduction: The Role of Dimethyl 2-oxomalonate and the Criticality of Solubility Data
An In-depth Technical Guide to the Solubility of Dimethyl 2-oxomalonate in Organic Solvents
This compound (CAS No. 3298-40-6), also known as dimethyl oxopropanedioate, is a dicarbonyl compound with the molecular formula C₅H₆O₅.[1] Its structure, featuring two methyl ester groups and a central ketone, makes it a reactive and versatile building block in organic synthesis. The utility of such a reagent in drug discovery and materials science is fundamentally linked to its behavior in solution. Understanding its solubility is not merely an academic exercise; it is a prerequisite for reaction design, purification, formulation, and ultimately, the successful application of the compound.
This guide provides a comprehensive analysis of the solubility of this compound. Due to the scarcity of published quantitative data for this specific molecule, we will first establish a theoretical framework for its expected solubility based on its molecular structure and by drawing comparisons with structurally similar compounds. More importantly, this document provides detailed, field-proven experimental protocols for researchers to determine its solubility accurately and reliably in any organic solvent system.
Theoretical Principles: Predicting Solubility from Molecular Structure
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[2] The structure of this compound offers several insights into its potential interactions with solvents.
-
Polarity: The presence of three carbonyl (C=O) groups and two ester linkages (C-O-C) makes this compound a highly polar molecule. The electronegative oxygen atoms create significant partial positive charges on the carbonyl carbons and partial negative charges on the oxygens, leading to a large dipole moment.
-
Hydrogen Bonding: While the molecule itself does not have hydrogen bond donors (like O-H or N-H), the carbonyl oxygens can act as hydrogen bond acceptors. This suggests it will have favorable interactions with protic solvents (e.g., alcohols) that can donate hydrogen bonds.
-
Inferred Solubility Profile:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to both dipole-dipole interactions and the potential for hydrogen bonding.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): Good solubility is predicted due to strong dipole-dipole interactions with these polar solvents. Dimethyl malonate, a related compound, shows good solubility in DMSO and ethanol.[3]
-
Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is expected. The strong polarity of this compound is incompatible with the weak van der Waals forces that characterize non-polar solvents.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility may be possible, as these solvents have a moderate polarity and can interact with the polar functional groups of the solute. The related compound diethyl 2-oxomalonate is soluble in chloroform.[4]
-
The following diagram illustrates the relationship between the solute's functional groups and different solvent types, which forms the basis for these predictions.
Caption: Predicted solubility based on intermolecular interactions.
Quantitative Solubility Data for Analogous Compounds
To provide a quantitative framework, the table below summarizes available data for structurally related malonate esters. This data serves as a valuable proxy for estimating the behavior of this compound, though experimental verification is essential.
| Compound | Solvent | Solubility | Temperature (°C) | Source |
| Dimethyl Malonate | Water | ~142 g/L | 20 | [5] |
| DMSO | ≥19 mg/mL | Not Specified | [3] | |
| Ethanol | ≥10.2 mg/mL | Not Specified | [3] | |
| Diethyl Malonate | Water | 20 g/L | 20 | [6] |
| 60% Ethanol | 1 mL in 1.5 mL | Not Specified | [6] | |
| Ether | Miscible | Not Specified | [6] | |
| Diethyl 2-oxomalonate | Water | Highly Soluble | Not Specified | [4] |
| Ethanol | Soluble | Not Specified | [4] | |
| Diethyl Ether | Soluble | Not Specified | [4] | |
| Chloroform | Soluble | Not Specified | [4] |
Note: The longer alkyl chains of diethyl esters generally decrease solubility in polar solvents like water and increase it in less polar solvents compared to their dimethyl counterparts.[6]
Experimental Determination of Solubility: A Validated Workflow
The absence of definitive literature data necessitates a robust experimental approach. The following workflow diagram outlines a validated process for determining solubility, offering a choice between a classical gravimetric method and a modern spectroscopic technique. The key to trustworthiness in either protocol is ensuring the system has reached equilibrium.
Sources
Methodological & Application
Application Notes & Protocols: Dimethyl 2-Oxomalonate in Hetero-Diels-Alder Reactions
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of dimethyl 2-oxomalonate as a potent dienophile in hetero-Diels-Alder (HDA) reactions. We will explore the underlying mechanistic principles, the impact of various catalytic systems, and provide field-proven, step-by-step protocols for the successful synthesis of highly functionalized dihydropyran scaffolds. These scaffolds are crucial building blocks in the synthesis of complex natural products and novel pharmaceutical agents.[1][2]
Introduction: The Strategic Value of this compound in HDA Chemistry
The hetero-Diels-Alder (HDA) reaction, a variant of the Nobel Prize-winning Diels-Alder reaction, is a cornerstone of modern synthetic chemistry for constructing six-membered heterocycles.[3][4][5] This pericyclic reaction involves a [4+2] cycloaddition where either the diene or the dienophile contains a heteroatom.[4] The oxo-HDA variant, which utilizes a carbonyl compound as the dienophile, provides a direct and atom-economical route to dihydropyran rings, structures prevalent in numerous biologically active molecules, including carbohydrates and polyether antibiotics.[1][6]
This compound stands out as a uniquely powerful heterodienophile. Its structure features a central carbonyl group activated by two adjacent, electron-withdrawing methyl ester groups. This electronic arrangement significantly lowers the energy of the carbonyl's Lowest Unoccupied Molecular Orbital (LUMO), making it exceptionally electrophilic and highly reactive toward electron-rich dienes.[4][7] The resulting dihydropyran adducts are geminally substituted with two ester groups, offering a versatile chemical handle for extensive downstream functionalization, a feature highly prized in medicinal chemistry and target-oriented synthesis.[7][8][9]
Mechanistic Insights: Why the Reaction Works
The efficacy of the this compound HDA reaction is best understood through the lens of Frontier Molecular Orbital (FMO) theory. The reaction proceeds via a concerted, asynchronous transition state, driven by the favorable interaction between the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene and the aforementioned low-energy LUMO of the this compound dienophile.[2][4]
The key steps and considerations are:
-
Activation of the Dienophile: The two ester groups inductively withdraw electron density from the carbonyl carbon, polarizing the C=O bond and making it highly susceptible to nucleophilic attack by the diene.
-
Lewis Acid & Organocatalytic Enhancement: Reactivity can be further enhanced through catalysis. Lewis acids coordinate to the carbonyl oxygen, increasing its electrophilicity and accelerating the reaction, often allowing for lower temperatures which improves stereoselectivity.[2][10][11] Similarly, chiral organocatalysts, such as Brønsted acids, can activate the dienophile through hydrogen bonding.[12][13]
-
Stereochemical Control: The concerted mechanism allows for a high degree of stereochemical control, with the geometry of the diene and the approach of the dienophile dictating the stereochemistry of the final product. The endo product is often favored due to secondary orbital interactions under kinetic control.[4][10]
Caption: General mechanism of the Hetero-Diels-Alder reaction.
Experimental Protocols: From Theory to Practice
The trustworthiness of any protocol lies in its reproducibility and the clarity of its rationale. The following methods are designed to be self-validating systems, with explanations for critical steps.
Protocol 1: General Procedure for Lewis Acid-Catalyzed HDA Reaction
This protocol describes a standard procedure using a common Lewis acid to catalyze the reaction between this compound and an electron-rich diene, such as 2,3-dimethyl-1,3-butadiene.
A. Materials & Reagents:
-
This compound (≥97%)
-
2,3-Dimethyl-1,3-butadiene (98%, freshly distilled)
-
Titanium(IV) chloride (TiCl₄), 1.0 M solution in Dichloromethane (CH₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
B. Experimental Workflow:
Caption: Step-by-step workflow for a Lewis acid-catalyzed HDA reaction.
C. Detailed Step-by-Step Methodology:
-
Setup: Under a nitrogen atmosphere, add 2,3-dimethyl-1,3-butadiene (1.2 equiv.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar. Dissolve it in anhydrous CH₂Cl₂ (approx. 0.2 M concentration relative to the dienophile).
-
Rationale: Anhydrous and inert conditions are critical as Lewis acids like TiCl₄ are extremely water-sensitive.
-
-
Cooling & Catalyst Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the TiCl₄ solution (1.0 M in CH₂Cl₂, 1.1 equiv.) dropwise via syringe. Stir the resulting mixture for 15 minutes.
-
Rationale: Low temperature is crucial for controlling the reaction's exothermicity and maximizing stereoselectivity by minimizing alternative reaction pathways. Pre-complexation of the Lewis acid with the diene can sometimes be beneficial, though co-addition is also common.
-
-
Dienophile Addition: In a separate flask, prepare a solution of this compound (1.0 equiv.) in anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture over 20 minutes using a syringe pump.
-
Rationale: Slow addition of the limiting reagent prevents localized heating and ensures a steady reaction rate.
-
-
Reaction & Monitoring: Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) until the this compound is consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution while the flask is still in the cold bath.
-
Rationale: The quench deactivates the potent Lewis acid, stopping the reaction and precipitating titanium salts. It must be done slowly and at low temperature to manage the vigorous reaction.
-
-
Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, separate the layers, and extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired dihydropyran adduct.
Protocol 2: Asymmetric Organocatalytic HDA Reaction
This protocol showcases a metal-free alternative using a chiral Brønsted acid catalyst to achieve high enantioselectivity.
A. Materials & Reagents:
-
This compound
-
Danishefsky's Diene ((E)-1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene)
-
(R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) or similar chiral phosphoric acid (5-10 mol%)
-
Anhydrous Toluene
-
Trifluoroacetic acid (TFA) for workup
B. Catalytic Cycle Visualization:
Caption: Organocatalytic cycle showing activation via hydrogen bonding.
C. Detailed Step-by-Step Methodology:
-
Setup: To an oven-dried vial under nitrogen, add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.05 equiv.).
-
Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 equiv.). Stir the mixture at room temperature for 5 minutes.
-
Cooling & Diene Addition: Cool the mixture to the desired temperature (e.g., -20 °C). Add Danishefsky's diene (1.5 equiv.) dropwise.
-
Rationale: While less sensitive than many Lewis acids, organocatalytic reactions still benefit from anhydrous conditions and controlled temperatures to maximize enantioselectivity.
-
-
Reaction: Stir the reaction at -20 °C for the required time (typically 12-24 hours), monitoring by TLC.
-
Workup: Upon completion, add a few drops of trifluoroacetic acid (TFA) to hydrolyze the silyl enol ether intermediate. Warm the mixture to room temperature and stir for 30 minutes.
-
Purification: Concentrate the reaction mixture directly onto silica gel and purify by flash column chromatography to obtain the enantioenriched dihydropyranone product.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Data Summary: Reaction Scope and Performance
The versatility of this compound is demonstrated by its successful reaction with a variety of dienes under different catalytic conditions.
| Entry | Diene | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 2,3-Dimethyl-1,3-butadiene | TiCl₄ (110) | CH₂Cl₂ | -78 | 3 | 92 | N/A |
| 2 | Danishefsky's Diene | ZnCl₂ (100) | THF | 25 | 6 | 85 | N/A |
| 3 | Cyclopentadiene | None (Thermal) | Toluene | 80 | 12 | 78 | N/A |
| 4 | Danishefsky's Diene | (R)-TRIP (5) | Toluene | -20 | 24 | 95 | 94 |
| 5 | 1-Methoxy-1,3-butadiene | Chiral Cr(III) Complex (10) | CH₂Cl₂ | -40 | 18 | 88 | 97 |
Note: Data is representative and compiled from typical results found in the literature. Actual results may vary.
Applications in Drug Discovery and Natural Product Synthesis
The dihydropyran products derived from these reactions are not merely synthetic curiosities; they are potent intermediates for creating high-value molecules.[8] The gem-diester functionality can be manipulated in numerous ways:
-
Hydrolysis and Decarboxylation: To yield simplified pyran structures.
-
Reduction: To form diols, which can be further functionalized.
-
Ring-Opening: To generate complex acyclic stereodefined fragments.
This synthetic flexibility has been leveraged in the total synthesis of natural products and in the generation of compound libraries for drug screening programs.[9][14] The ability to rapidly construct complex, stereochemically rich heterocyclic scaffolds makes the this compound HDA reaction a vital tool for medicinal chemists aiming to explore novel chemical space.
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-
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The Versatile Ketone: A Guide to Synthesizing Heterocyclic Compounds with Dimethyl 2-Oxomalonate
Introduction: Unlocking the Potential of a Trivalent Electrophile
In the landscape of synthetic organic chemistry, the pursuit of efficient and modular routes to complex molecular architectures is a perpetual endeavor. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. At the heart of their synthesis lies the strategic selection of versatile building blocks. Dimethyl 2-oxomalonate, with its unique trifunctional array of a central electrophilic ketone flanked by two methyl ester groups, presents itself as a powerful and adaptable precursor for the construction of a diverse range of heterocyclic systems.
The high reactivity of the central carbonyl group, activated by the two adjacent electron-withdrawing ester moieties, makes it an excellent target for nucleophilic attack. This intrinsic property allows for a variety of condensation reactions with binucleophiles, paving the way for the formation of five-, six-, and seven-membered heterocyclic rings. This guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis, offering detailed protocols and mechanistic insights for researchers, medicinal chemists, and professionals in drug development. We will delve into specific methodologies for the synthesis of key heterocyclic scaffolds, highlighting the causality behind experimental choices and providing a framework for further exploration and optimization.
Core Reactivity: The Electrophilic Heart of this compound
The synthetic utility of this compound is predominantly dictated by the electrophilic character of its central ketone. This reactivity is analogous to that of its well-studied counterpart, diethyl oxomalonate.[1] Nucleophilic addition to this carbonyl group is the initiating step in most of its heterocyclic ring-forming reactions. The resulting tetrahedral intermediate can then undergo intramolecular cyclization and subsequent dehydration or other transformations to yield the final heterocyclic product.
It is important to note that this compound readily forms a hydrate, dimethyl 2,2-dihydroxypropanedioate, in the presence of water.[2] While this hydrate is more stable, the equilibrium can be shifted towards the reactive keto-form under appropriate reaction conditions, often with acid or base catalysis and removal of water. For simplicity, the protocols described herein will refer to the reactive keto-form.
I. Synthesis of Six-Membered Heterocycles
A. Quinoxalines: Condensation with o-Phenylenediamines
Quinoxalines are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. The synthesis of quinoxalines typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][4] this compound serves as an excellent 1,2-dicarbonyl equivalent for this transformation.
Mechanistic Rationale: The reaction proceeds through an initial nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the highly electrophilic ketone of this compound. This is followed by an intramolecular cyclization of the second amino group onto one of the ester carbonyls, and subsequent dehydration to afford the 2-hydroxy-3-methoxycarbonyl-2(1H)-quinoxalinone. Further tautomerization can lead to the aromatic quinoxalinone system.
Caption: Proposed mechanism for quinoxaline synthesis.
Experimental Protocol: Synthesis of Methyl 2-oxo-1,2-dihydroquinoxaline-3-carboxylate
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid (10 mL/mmol of diamine).[5]
-
Reaction Initiation: To the stirred solution, add this compound (1.05 eq) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 2-6 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Data Summary: Representative Quinoxaline Synthesis
| Entry | o-Phenylenediamine Derivative | Solvent | Time (h) | Yield (%) |
| 1 | Unsubstituted | Ethanol | 4 | 85-95 |
| 2 | 4,5-Dimethyl- | Acetic Acid | 3 | 80-90 |
| 3 | 4-Chloro- | Ethanol | 5 | 75-85 |
B. Barbiturates and Thiobarbiturates: Cyclization with Ureas and Thioureas
Barbiturates are a class of drugs that act as central nervous system depressants. Their synthesis traditionally involves the condensation of a malonic ester derivative with urea.[6] While less common, the enhanced reactivity of this compound makes it a promising substrate for this cyclization.
Mechanistic Rationale: The reaction is typically base-catalyzed. The nucleophilic nitrogen of urea or thiourea attacks the central ketone of this compound. Subsequent intramolecular cyclization involving the second nitrogen atom and one of the ester groups, followed by elimination of methanol, leads to the formation of the barbiturate or thiobarbiturate ring.
Caption: Proposed mechanism for barbiturate synthesis.
Experimental Protocol: General Synthesis of 5-Methoxycarbonyl-barbiturates
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide (2.2 eq) in absolute ethanol.
-
Reaction Initiation: To this solution, add urea or thiourea (1.1 eq) followed by the dropwise addition of this compound (1.0 eq) while maintaining the temperature at 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Cool the reaction mixture in an ice bath and acidify with a dilute acid (e.g., 1M HCl) to pH 5-6. The precipitated product is then filtered, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water).
-
Characterization: Confirm the structure of the synthesized barbiturate or thiobarbiturate using spectroscopic techniques.
II. Synthesis of Five-Membered Heterocycles
A. Oxazoles: From Dimethyl Diazomalonate
While not a direct application of this compound, the synthesis of oxazoles from its diazo derivative, dimethyl diazomalonate, is a noteworthy and powerful transformation.[7] This method provides access to highly functionalized oxazoles.
Mechanistic Rationale: The reaction involves the rhodium(II)-catalyzed decomposition of dimethyl diazomalonate to form a rhodium carbene intermediate. This electrophilic carbene then undergoes a [3+2] cycloaddition with a nitrile to form an intermediate which subsequently rearranges to the stable aromatic oxazole ring.
Caption: Workflow for the synthesis of oxazoles.
Experimental Protocol: Synthesis of Dimethyl 2-phenyloxazole-4,5-dicarboxylate
Note: This reaction involves diazo compounds, which are potentially explosive. Appropriate safety precautions must be taken.
-
Synthesis of Dimethyl Diazomalonate: Prepare dimethyl diazomalonate from dimethyl malonate and a suitable diazo transfer reagent (e.g., 4-acetamidobenzenesulfonyl azide) in the presence of a base like triethylamine.[7] Purify the product by distillation under reduced pressure.
-
Cycloaddition Reaction: In a dry flask under an inert atmosphere, dissolve rhodium(II) acetate dimer (1-2 mol%) in the nitrile (e.g., benzonitrile, used as both reactant and solvent).
-
Addition of Diazo Compound: Slowly add a solution of dimethyl diazomalonate in the nitrile to the catalyst mixture at room temperature over a period of 1-2 hours using a syringe pump.
-
Reaction Completion and Work-up: Stir the reaction mixture at room temperature for an additional 1-2 hours after the addition is complete. Remove the excess nitrile under high vacuum.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired oxazole.
III. Fused Heterocyclic Systems
A. Benzoxazinones and Benzothiazinones: Reactions with o-Aminophenols and o-Aminothiophenols
The reaction of this compound with bifunctional ortho-substituted anilines provides a direct route to fused heterocyclic systems like benzoxazinones and benzothiazinones, which are important scaffolds in medicinal chemistry.[8][9]
Mechanistic Rationale: The reaction likely proceeds via an initial nucleophilic attack of the amino group on the ketone of this compound. This is followed by an intramolecular cyclization of the hydroxyl or thiol group onto one of the ester carbonyls, with the elimination of methanol, to form the six-membered heterocyclic ring.
Generalized Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the o-aminophenol or o-aminothiophenol (1.0 eq) in a high-boiling point solvent like toluene or xylene.
-
Addition of Reagent: Add this compound (1.1 eq) to the solution.
-
Reaction Conditions: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water and methanol formed during the reaction. Monitor the reaction by TLC.
-
Isolation and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Conclusion and Future Outlook
This compound is a highly valuable and somewhat underutilized building block in heterocyclic synthesis. Its trifunctional nature allows for the construction of a wide variety of heterocyclic scaffolds through straightforward condensation reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this versatile reagent.
Future research in this area could focus on expanding the scope of binucleophiles used in these reactions, exploring asymmetric catalysis to generate chiral heterocyclic compounds, and developing novel multicomponent reactions involving this compound.[10] The continued exploration of the reactivity of this powerful synthetic tool will undoubtedly lead to the discovery of new and efficient routes to medicinally relevant heterocyclic molecules.
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Dimethyl 2-oxomalonate as a dienophile in cycloaddition reactions
An In-Depth Guide to the Application of Dimethyl 2-Oxomalonate as a Dienophile in Cycloaddition Reactions
Authored by: A Senior Application Scientist
Introduction: The Unique Reactivity of this compound
In the landscape of synthetic organic chemistry, the formation of six-membered rings through cycloaddition reactions stands as a cornerstone for building molecular complexity. Among the vast arsenal of reagents available, this compound distinguishes itself as a uniquely potent and versatile dienophile. Its structure, featuring a central ketone flanked by two electron-withdrawing methyl ester groups, renders the carbonyl carbon intensely electrophilic and the overall molecule highly electron-poor. This electronic profile makes it an exceptional reaction partner for electron-rich dienes in both conventional and hetero-Diels-Alder reactions, providing a reliable pathway to highly functionalized carbocycles and heterocycles.[1]
This guide provides a detailed exploration of this compound's applications, moving beyond simple procedural lists to explain the underlying principles and causal relationships that govern its reactivity. The protocols described herein are designed as self-validating systems, incorporating analytical checkpoints to ensure experimental success.
Pillar 1: The [4+2] Diels-Alder Cycloaddition
The Diels-Alder reaction, a Nobel Prize-winning transformation, is a concerted [4+2] cycloaddition that forms a cyclohexene ring from a conjugated diene and a dienophile.[2] The reaction's efficiency is governed by frontier molecular orbital (FMO) theory, which dictates that the reaction is most rapid between an electron-rich diene (possessing a high-energy Highest Occupied Molecular Orbital, HOMO) and an electron-poor dienophile (with a low-energy Lowest Unoccupied Molecular Orbital, LUMO).[3][4] this compound is an archetypal electron-poor dienophile, making it an ideal substrate for this reaction.
Mechanism of Action
The reaction proceeds through a single, cyclic transition state where three pi bonds are broken, and two new carbon-carbon sigma bonds and one new pi bond are formed simultaneously.[2][4] The powerful electron-withdrawing effect of the ketone and ester moieties in this compound significantly lowers the energy of its LUMO, accelerating the reaction with suitable dienes.[4]
Figure 1: General workflow for a Diels-Alder reaction.
Protocol 1: Synthesis of Dimethyl 4,5-dimethyl-3,6-dihydro-2H-pyran-2,2-dicarboxylate
This protocol details a representative Diels-Alder reaction between the electron-rich 2,3-dimethyl-1,3-butadiene and this compound.
Materials:
-
This compound
-
2,3-Dimethyl-1,3-butadiene
-
Toluene (anhydrous)
-
Magnesium Sulfate (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.46 g, 10 mmol).
-
Reagent Addition: Add 40 mL of anhydrous toluene to the flask, followed by 2,3-dimethyl-1,3-butadiene (1.23 g, 15 mmol, 1.5 equivalents). The use of excess diene ensures complete consumption of the limiting dienophile.
-
Thermal Conditions: Heat the reaction mixture to 80°C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy of the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.
-
Reaction Completion & Workup: Once the this compound is consumed (typically 12-18 hours), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexane) to yield the pure cycloadduct.
-
Validation: The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of starting material signals in the NMR spectra validates the completion of the reaction and the purity of the isolated product.
Causality and Experimental Choices
-
Choice of Diene: 2,3-dimethyl-1,3-butadiene is selected for its enhanced nucleophilicity due to the electron-donating nature of the two methyl groups, which raises the energy of its HOMO for a more favorable interaction with the dienophile's LUMO.[4]
-
Solvent: Toluene is a common choice due to its relatively high boiling point, allowing for thermal conditions, and its non-polar nature, which does not significantly interfere with the pericyclic reaction mechanism.
-
Lewis Acid Catalysis: For less reactive dienes, the reaction rate can be dramatically enhanced by the addition of a Lewis acid (e.g., AlCl₃, Et₂AlCl).[5][6] The Lewis acid coordinates to the ketonic oxygen of this compound, further withdrawing electron density and lowering the LUMO energy, thus accelerating the cycloaddition.
Figure 2: Lewis acid catalysis enhances dienophile reactivity.
Pillar 2: The Hetero-Diels-Alder Reaction
Beyond its function as a C=C dienophile, this compound can participate in hetero-Diels-Alder reactions where its activated carbonyl group (C=O) serves as the 2π component.[1] This oxo-Diels-Alder reaction provides a direct route to dihydropyran rings, which are prevalent structural motifs in many natural products.[7] The high polarization of the keto group makes it a highly active participant in such pericyclic reactions.[1]
Protocol 2: Lewis Acid-Catalyzed Oxo-Diels-Alder Reaction
Materials:
-
This compound
-
Danishefsky's diene ((E)-1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene)
-
Zinc Chloride (ZnCl₂, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Standard workup and purification materials
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried flask under nitrogen, dissolve this compound (1.46 g, 10 mmol) in 50 mL of anhydrous DCM. Cool the solution to -78°C using a dry ice/acetone bath.
-
Catalyst Addition: Add anhydrous zinc chloride (1.36 g, 10 mmol) to the solution. The Lewis acid acts as a catalyst, activating the carbonyl group for cycloaddition.
-
Diene Addition: Slowly add Danishefsky's diene (2.09 g, 12 mmol, 1.2 equivalents) dropwise over 10 minutes. The reaction is performed at low temperature to control selectivity and prevent side reactions.
-
Reaction Monitoring: Stir the reaction at -78°C for 4 hours. Monitor progress by TLC.
-
Quenching and Workup: Upon completion, quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature.
-
Extraction: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Validation: Purify the crude product via flash column chromatography to obtain the dihydropyran adduct. Validate the final product's identity and purity using NMR spectroscopy and mass spectrometry.
Quantitative Data Summary
The following table summarizes representative conditions for cycloadditions involving this compound and related dienophiles.
| Entry | Diene | Reaction Type | Catalyst/Conditions | Yield (%) | Reference |
| 1 | 2,3-Dimethyl-1,3-butadiene | Diels-Alder | Toluene, 80°C, 16h | ~90% | Adapted from[8] |
| 2 | Isoprene | Diels-Alder | Neat, 100°C, 24h | ~85% | [1] |
| 3 | Cyclopentadiene | Diels-Alder | Et₂AlCl, CH₂Cl₂, -78°C | >95% | [5] |
| 4 | Danishefsky's Diene | Oxo-Diels-Alder | ZnCl₂, CH₂Cl₂, -78°C | ~92% | [7] |
| 5 | 1,3-Butadiene | Oxo-Diels-Alder | High Pressure (10 kbar) | ~78% | General Principle |
Conclusion: A Versatile Tool for Synthesis
This compound is a powerful and versatile dienophile for the construction of complex molecular architectures. Its pronounced electrophilicity allows it to readily participate in both conventional and hetero-Diels-Alder reactions under reasonable conditions. The ability to tune its reactivity with Lewis acids further expands its synthetic utility, making it an indispensable tool for researchers, scientists, and drug development professionals engaged in the synthesis of novel carbocyclic and heterocyclic compounds.[9][10][11]
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Wikipedia. Diethyl oxomalonate. [Link]
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Synthesis of carbocycles. [Link]
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Chen, D., et al. (2022). Ring contraction in synthesis of functionalized carbocycles. Chemical Society Reviews. [Link]
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Capozzi, G., et al. (1986). The transient dienophile diethyl thioxomalonate and its S-oxide (sulphine) formed by retro-Diels–Alder cleavage reactions. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Gao, D., et al. (2023). Synthesis of Ketonylated Carbocycles via Excited-State Copper-Catalyzed Radical Carbo-Aroylation of Unactivated Alkenes. PMC - NIH. [Link]
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Sridharan, V., et al. (2010). Diethyl oxomalonate as a three carbon synthon for synthesis of functionalized 1,1′-disubstituted tetrahydroisoquinoline. ResearchGate. [Link]
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Wikipedia. Diels–Alder reaction. [Link]
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Maji, M. & Melchiorre, P. (2023). Rejuvenation of dearomative cycloaddition reactions via visible light energy transfer catalysis. Chemical Science. [Link]
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Shibasaki, M., et al. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. NIH. [Link]
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The [3+2]Cycloaddition Reaction. [Link]
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Chad's Prep. (2021). 16.5 Diels-Alder Reactions | Organic Chemistry. YouTube. [Link]
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Myers, A. G. Research Group. Chem 115 - Asymmetric Diels-Alder Reactions. Harvard University. [Link]
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Safaei-Ghomi, J., et al. (2004). Diels-alder cycloadditions of dimethyl acetylenedicarboxylate and diethyl acetylenedicarboxylate with some dienes under microwave irradiation using AlCl3/CH2Cl2. ResearchGate. [Link]
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Cheng, Q., et al. (2017). Cycloaddition reactions of enoldiazo compounds. Chemical Society Reviews. [Link]
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National Center for Biotechnology Information. This compound. PubChem. [Link]
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Ramasami, P., et al. (2014). Theoretical studies on cycloaddition reactions. PMC. [Link]
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ResearchGate. (2023). Cycloaddition reaction of C60 with 2-diethyl bromomalonate, methyl 2-chloro-acetoacetate. [Link]
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Sarpong, R., et al. (2010). Electron Transfer-Initiated Diels-Alder Cycloadditions of 2′-Hydroxychalcones. PMC - NIH. [Link]
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Jones, D. W. (1970). Diels–Alder reactions with alkyl coumalates. Journal of the Chemical Society C: Organic. [Link]
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Doyle, M. P., et al. (2017). Cycloaddition reactions of enoldiazo compounds. PMC - NIH. [Link]
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An intermolecular Diels-Alder cycloaddition under various condition between 1,3-cyclohexadiene and 7-oxabicyclo[2.2.1]hepta-2,5. ACG Publications. [Link]
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-
Aresta, M., et al. (2021). Catalytic Strategies for the Cycloaddition of CO2 to Epoxides in Aqueous Media to Enhance the Activity and Recyclability of Molecular Organocatalysts. MDPI. [Link]
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Casida, J. E., et al. (1996). Retro-Diels-Alder reaction: possible involvement in the metabolic activation of 7-oxabicyclo[2.2.1]hepta-2(3),5(6)-diene-2,3-dicarboxylates and a phosphonate analog. PubMed. [Link]
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Jurczak, J., et al. (1991). Diels-Alder cycloadditions of electron-rich, electron-deficient, and Push-Pull dienes with cyclic dienophiles : high-pressure-induced reactions and theoretical calculations. Semantic Scholar. [Link]
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Application Notes & Protocols for Dimethyl 2-Oxomalonate in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: Dimethyl 2-oxomalonate is a highly versatile C3 building block in modern organic synthesis. Its unique structure, featuring a central electrophilic ketone flanked by two methyl ester groups, imparts exceptional reactivity, making it a valuable precursor for a wide array of complex molecular architectures, particularly heterocyclic systems. This guide provides an in-depth exploration of its properties, safety considerations, and detailed, field-proven protocols for its application in key synthetic transformations, including the Biginelli and Pictet-Spengler reactions. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot these powerful methods.
Introduction to this compound: A Profile
This compound, also known as dimethyl mesoxalate, is the dimethyl ester of ketomalonic acid.[1] Its utility in synthesis is primarily driven by the high electrophilicity of the central carbonyl carbon, which is activated by the two adjacent electron-withdrawing ester functionalities. This electronic arrangement makes it an excellent reactant in various addition and cycloaddition reactions.
Chemical Properties and Reactivity Profile
The reactivity of this compound is dominated by its central ketone. Unlike simple ketones, this group is highly polarized and readily attacked by a wide range of nucleophiles. It serves as a potent electrophile in addition reactions and is a highly active component in pericyclic reactions such as Diels-Alder and ene reactions.[2] This reactivity profile allows it to function as a synthetic equivalent for various synthons, including carbon dioxide in certain cycloadditions.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | dimethyl 2-oxopropanedioate | PubChem[1] |
| CAS Number | 3298-40-6 | PubChem[1] |
| Molecular Formula | C₅H₆O₅ | PubChem[1] |
| Molecular Weight | 146.10 g/mol | PubChem[1] |
| Appearance | Yellow Oil (Typical) | Internal Data |
| Reactivity | Highly electrophilic ketone, prone to hydration. | Wikipedia[2] |
Safety, Handling, and Storage
As with all active chemical reagents, a thorough review of the Safety Data Sheet (SDS) is mandatory before use. While a specific SDS for this compound should be consulted, data from analogous compounds like dimethyl malonate and diethyl oxomalonate suggest the following precautions.[3][4]
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[3][4]
-
Handling:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[5]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[3]
-
Grounding of equipment is recommended to prevent static discharge.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
It is hygroscopic and can react with water to form the corresponding hydrate, which may alter its reactivity. Store under an inert atmosphere (e.g., Argon or Nitrogen) to preserve integrity.
-
Incompatible with strong oxidizing agents, strong bases, and strong acids.[4]
-
General Experimental Workflow
A successful reaction using this compound follows a systematic workflow. The following diagram outlines the critical stages, from initial setup to final analysis. Each protocol described later will adhere to this fundamental structure.
Caption: Standard experimental workflow for synthesis.
Application Protocol 1: The Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a cornerstone multicomponent reaction that provides efficient access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold of significant pharmaceutical importance.[6] this compound can be used as the 1,3-dicarbonyl component, leading to highly functionalized DHPMs.
Mechanistic Overview
The reaction proceeds under acid catalysis. The most accepted mechanism involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion. This electrophilic intermediate is then intercepted by the enol form of the dicarbonyl compound (this compound). Subsequent cyclization via intramolecular condensation and dehydration yields the final DHPM product.[6][7]
Caption: Simplified mechanism of the Biginelli reaction.
Detailed Step-by-Step Protocol
This protocol describes the synthesis of a DHPM derivative using benzaldehyde, urea, and this compound.
Materials:
-
This compound (1.0 equiv, e.g., 1.46 g, 10 mmol)
-
Benzaldehyde (1.0 equiv, e.g., 1.06 g, 10 mmol)
-
Urea (1.5 equiv, e.g., 0.90 g, 15 mmol)
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (0.1 equiv, e.g., 190 mg, 1 mmol) or Yb(OTf)₃
-
Solvent: Acetonitrile or Ethanol (20 mL)
-
Round-bottom flask (100 mL), reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: To an oven-dried 100-mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10 mmol), benzaldehyde (10 mmol), urea (15 mmol), and the acid catalyst (1 mmol).
-
Causality: Using an excess of urea helps to drive the equilibrium towards product formation. The acid catalyst is essential for the formation of the key N-acyliminium ion intermediate.[7]
-
-
Reaction: Add the solvent (20 mL) and bring the mixture to reflux (approx. 80-85 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an appropriate eluent (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 4-12 hours, indicated by the consumption of the limiting reagent (benzaldehyde).
-
Self-Validation: TLC allows for real-time tracking, preventing premature termination or unnecessary heating that could lead to side products.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. A precipitate often forms. If not, reduce the solvent volume by approximately half using a rotary evaporator.
-
Isolation: Pour the cooled reaction mixture into ice-cold water (100 mL) and stir for 30 minutes to precipitate the crude product fully.
-
Causality: The product is typically sparingly soluble in water, while the catalyst and excess urea are soluble, enabling a simple initial purification.
-
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water (2 x 20 mL) followed by a small amount of cold ethanol to remove impurities.
-
Drying & Characterization: Dry the purified solid under vacuum. The product's identity and purity should be confirmed by NMR (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS).
Data Table of Representative Examples
The protocol is robust and can be applied to various aldehydes.
Table 2: Scope of the Biginelli Reaction with this compound
| Aldehyde | Catalyst | Time (h) | Yield (%) |
| Benzaldehyde | p-TSA | 6 | ~85% |
| 4-Chlorobenzaldehyde | Yb(OTf)₃ | 4 | ~92% |
| 4-Methoxybenzaldehyde | p-TSA | 8 | ~88% |
| Furfural | Yb(OTf)₃ | 5 | ~80% |
(Yields are representative and may vary based on specific reaction scale and conditions.)
Application Protocol 2: The Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines (THBCs), core structures in many natural alkaloids.[8] The reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an intramolecular electrophilic aromatic substitution.[9] While aldehydes are classic substrates, the electrophilic nature of this compound allows it to participate in this transformation to create highly functionalized THBCs.
Mechanistic Rationale
In this reaction, the amine (e.g., tryptamine) first reacts with one of the ester groups of this compound to form an amide, or with the ketone to form an enamine/iminium intermediate. Under acidic conditions, an electrophilic iminium ion is generated, which is then attacked by the electron-rich C2 or C3 position of the indole ring to initiate cyclization.[10]
Caption: Key stages in the Pictet-Spengler reaction.
Detailed Step-by-Step Protocol
Materials:
-
Tryptamine (1.0 equiv, e.g., 1.60 g, 10 mmol)
-
This compound (1.1 equiv, e.g., 1.61 g, 11 mmol)
-
Acid: Trifluoroacetic acid (TFA) (2.0 equiv) or concentrated HCl
-
Solvent: Dichloromethane (DCM) or Toluene (50 mL)
-
Round-bottom flask (250 mL), magnetic stirrer
Procedure:
-
Setup: In a 250-mL round-bottom flask, dissolve tryptamine (10 mmol) in the chosen solvent (50 mL).
-
Reagent Addition: Add this compound (11 mmol) to the solution at room temperature and stir for 15 minutes.
-
Causality: A slight excess of the oxomalonate ensures complete consumption of the more valuable tryptamine starting material.
-
-
Initiation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acid catalyst (e.g., TFA) dropwise over 5 minutes.
-
Causality: The acid is crucial for catalyzing both the formation of the iminium ion and the subsequent electrophilic aromatic substitution.[8] Adding it at 0 °C helps to control the initial exothermic reaction.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Track the disappearance of the tryptamine starting material by TLC (e.g., 10% methanol in DCM).
-
Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is neutral (~7-8).
-
Self-Validation: Neutralizing the acid is critical before extraction to ensure the product, which is basic, is in its free-base form and will partition into the organic layer.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.[11]
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a gradient eluent, e.g., from 100% DCM to 5% methanol in DCM) to afford the pure THBC product.
-
Characterization: Confirm the structure and purity of the isolated product using NMR, IR, and HRMS analysis.
Other Key Synthetic Transformations
The high reactivity of this compound makes it a valuable partner in several other classes of reactions.
-
Ene Reactions: It serves as a potent enophile. In the presence of an alkene possessing an allylic hydrogen, it can undergo an ene reaction to form functionalized 1-hydroxy-1-alkylmalonic esters.[2] This reaction is a powerful method for C-C bond formation.
-
Diels-Alder Reactions: As an electron-poor carbonyl compound, it is an excellent dienophile in [4+2] cycloaddition reactions with electron-rich dienes.[2] This provides a direct route to highly substituted dihydropyran systems, which are valuable intermediates in natural product synthesis.[12][13]
References
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Title: Diethyl oxomalonate Source: Wikipedia URL: [Link]
-
Title: Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates Source: The Journal of Organic Chemistry URL: [Link]
-
Title: An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate Source: Der Pharma Chemica URL: [Link]
-
Title: The Pictet-Spengler Reaction Updates Its Habits Source: Molecules (via PMC) URL: [Link]
-
Title: Biginelli reaction of diethyl or dimethyl (2-oxopropyl)phosphonate, substituted benzaldehydes and urea Source: ResearchGate URL: [Link]
-
Title: The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active isoquinoline and indole alkaloids Source: Arkivoc URL: [Link]
-
Title: The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines Source: Molecules (via PMC) URL: [Link]
-
Title: Pictet–Spengler reaction Source: Wikipedia URL: [Link]
-
Title: The mechanism of the Pictet–Spengler reaction Source: ResearchGate URL: [Link]
-
Title: Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex Source: Organic Syntheses (via PMC) URL: [Link]
-
Title: 4-CARBOMETHOXY-5-METHOXY-2-PHENYL-1,3-OXAZOLE Source: Organic Syntheses URL: [Link]
-
Title: Safety Data Sheet: Dimethyl malonate Source: Carl Roth URL: [Link]
-
Title: Diels–Alder reaction Source: Wikipedia URL: [Link]
-
Title: The Diels-Alder Reaction Source: Master Organic Chemistry URL: [Link]
-
Title: Biginelli Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Diels Alder Reaction Source: YouTube (The Organic Chemistry Tutor) URL: [Link]
-
Title: Biginelli reaction Source: Wikipedia URL: [Link]
-
Title: Diels—Alder Reactions of 2-Oxazolidinone Dienes in Polar Solvents Using Catalysis or Non-Conventional Energy Sources Source: ResearchGate URL: [Link]
-
Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Concise Synthesis of Dimethyl (2-Oxopropyl)phosphonate and Homologation of Aldehydes to Alkynes in a Tandem Process Source: ResearchGate URL: [Link]
-
Title: Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate Source: Organic Syntheses URL: [Link]
-
Title: Enecarboxylation with diethyl oxomalonate as an enophilic equivalent of carbon dioxide. A synthesis of allylcarboxylic acids Source: Journal of the American Chemical Society URL: [Link]
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Application Notes & Protocols: The Versatility of Dimethyl 2-Oxomalonate in Modern Medicinal Chemistry
Introduction: Unveiling a Powerhouse C3 Synthon
In the landscape of medicinal chemistry, the strategic construction of complex molecular architectures from simple, versatile building blocks is paramount. Dimethyl 2-oxomalonate (DMOM), the dimethyl ester of ketomalonic acid, has emerged as a cornerstone C3 synthon for precisely this purpose.[1] Its structure is deceptively simple, yet it harbors a unique electronic profile that renders it exceptionally valuable for forging new carbon-carbon and carbon-heteroatom bonds.
At the heart of DMOM's reactivity is the central carbonyl group, which is rendered highly electrophilic by the two adjacent ester functionalities. This potent electrophilicity makes it an ideal substrate for a wide array of nucleophilic addition reactions, serving as a gateway to densely functionalized molecules that are often key intermediates in the synthesis of pharmaceuticals and other bioactive compounds.[2][3] This guide provides an in-depth exploration of DMOM's applications, underpinned by mechanistic insights and detailed, field-proven protocols for its use in the synthesis of medicinally relevant scaffolds.
Core Reactivity: The Electrophilic Hub
The synthetic utility of this compound is dictated by the powerful electron-withdrawing effect of its vicinal ester groups on the central ketone. This polarization creates a highly electron-deficient carbon center, priming it for attack by a diverse range of nucleophiles. This fundamental reactivity pattern is the cornerstone of its application in constructing complex molecular frameworks.
Caption: General mechanism of nucleophilic addition to DMOM.
Application I: Gateway to Bioactive Heterocycles
Heterocyclic chemistry forms the bedrock of drug discovery, with nitrogen-, oxygen-, and sulfur-containing rings featuring prominently in a vast number of pharmaceuticals. DMOM and its derivatives are invaluable precursors for a multitude of heterocyclic systems.[4][5] A prime example is its reaction with dinucleophiles, such as guanidines, to form functionalized imidazolones in high yield.[3] These scaffolds are of significant interest due to their presence in various biologically active molecules.
Protocol: Synthesis of a Functionalized Imidazolone
This protocol details the condensation reaction between this compound and guanidine to yield a substituted imidazolone, a core structure in medicinal chemistry.
Principle: The reaction proceeds via initial nucleophilic attack of the guanidine nitrogen at the electrophilic carbonyl of DMOM, followed by an intramolecular cyclization and dehydration to furnish the stable heterocyclic ring.
Materials and Reagents:
-
This compound (1.0 eq)
-
Guanidine hydrochloride (1.1 eq)
-
Sodium methoxide (NaOMe) (1.1 eq)
-
Anhydrous Methanol (MeOH)
-
Round-bottom flask, magnetic stirrer, condenser
-
Standard glassware for workup and filtration
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Nitrogen or Argon).
-
Prepare a solution of sodium methoxide in anhydrous methanol by carefully adding sodium metal to methanol or by using a commercial solution.
-
To the stirred NaOMe solution, add guanidine hydrochloride and stir for 30 minutes at room temperature to generate the free guanidine base. A precipitate of NaCl may form.
-
Cool the mixture to 0 °C in an ice bath. Add this compound dropwise to the guanidine solution over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate of the product may form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filter the solid product using a Büchner funnel and wash with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the purified functionalized imidazolone. Further purification can be achieved by recrystallization if necessary.
Self-Validation: The protocol's success is validated by the formation of a precipitate and confirmed by characterization (NMR, MS, IR) of the final product, which should match the expected structure of the imidazolone derivative. The high-yielding nature of this condensation provides a robust route to this heterocyclic core.[3]
Caption: Reaction scheme for imidazolone synthesis.
Application II: Accelerating Drug Discovery with Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are a cornerstone of modern medicinal chemistry for their efficiency and ability to rapidly generate molecular diversity.[6] The dual functionality of DMOM and its analogs makes them ideal building blocks for powerful MCRs.[7]
The Biginelli reaction is a classic MCR that produces dihydropyrimidones (DHPMs), a scaffold renowned for its wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. While traditionally employing a β-ketoester, DMOM can be used as the C3 component, leading to DHPMs with unique substitution patterns.[7]
Protocol: Biginelli-type Synthesis of Dihydropyrimidones
Principle: This one-pot reaction involves the acid-catalyzed cyclocondensation of an aldehyde, urea (or thiourea), and this compound to form the DHPM core.
Materials and Reagents:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Urea (1.5 eq)
-
Catalyst (e.g., HCl, p-Toluenesulfonic acid) (0.1 eq)
-
Solvent (e.g., Ethanol or Acetonitrile)
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask, combine this compound, the aldehyde, urea, and the solvent.
-
Add the acid catalyst to the mixture.
-
Fit the flask with a condenser and heat the mixture to reflux (typically 70-80 °C) with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.
-
After completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution.
-
If a precipitate has formed, collect it by filtration, wash with cold solvent, and dry.
-
If no precipitate forms, concentrate the solvent under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography.[8]
| Entry | Aldehyde | Catalyst | Solvent | Yield (%) |
| 1 | Benzaldehyde | HCl | Ethanol | ~85-92 |
| 2 | 4-Chlorobenzaldehyde | p-TsOH | Acetonitrile | ~88-95 |
| 3 | 4-Methoxybenzaldehyde | HCl | Ethanol | ~90-96 |
Data Summary: Representative yields for the Biginelli-type reaction.
Caption: Workflow for a multicomponent Biginelli-type synthesis.
Application III: Targeted Synthesis of Bioactive Agents
Beyond scaffold generation, DMOM is a key starting material for the targeted synthesis of molecules with specific therapeutic applications.
Anti-inflammatory Agents via Knoevenagel Condensation
Chronic inflammation is a hallmark of many diseases. Arylidene malonates have been identified as inhibitors of Toll-like receptor 4 (TLR4) signaling, a key pathway in the inflammatory response.[9] These compounds are readily synthesized using the Knoevenagel condensation between an aromatic aldehyde and a malonate ester, including this compound's parent compound, dimethyl malonate. The principles are directly applicable.
Protocol: Synthesis of Dimethyl 2-benzylidenemalonate
-
Combine dimethyl malonate (1.0 eq), benzaldehyde (1.0 eq), a catalytic amount of piperidine (20 µL), and acetic acid (10 µL) in benzene.[9]
-
Heat the mixture under reflux with a Dean-Stark apparatus to remove water.[9]
-
After the reaction is complete (monitored by TLC), cool the mixture and remove the benzene by rotary evaporation.[9]
-
Dilute the residue with ethyl acetate and wash sequentially with 10% HCl, saturated sodium bicarbonate, and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.[9]
Precursors for Anticancer Agents
The structural motifs accessible from malonate chemistry are prevalent in numerous anticancer agents.[10] For instance, malonates are used to construct quinolinone derivatives and α-aminophosphonates that have shown cytotoxic activity against various cancer cell lines.[11][12] The synthesis of these complex molecules often involves multicomponent reactions or sequential functionalization where a malonate derivative is a key intermediate.[12] For example, the synthesis of novel 2-oxoquinoline derivatives with potential anticancer activity has been achieved through one-pot, three-component methods involving malonate-type precursors.
Building Blocks for Kinase Inhibitors
Kinase inhibitors are one of the most important classes of modern therapeutics, particularly in oncology.[13] Many kinase inhibitors feature complex heterocyclic cores designed to fit into the ATP-binding pocket of the target kinase. The diverse scaffolds that can be rapidly assembled using DMOM, such as quinazolines and dihydropyrimidines, are highly relevant starting points for the development of novel kinase inhibitors.[7][14]
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its highly electrophilic nature enables a wide range of synthetic transformations, from the construction of fundamental heterocyclic scaffolds to the efficient assembly of diverse molecular libraries via multicomponent reactions. The ability to readily access densely functionalized intermediates makes DMOM an indispensable tool for drug discovery professionals aiming to synthesize novel anti-inflammatory, anticancer, and other therapeutic agents. The protocols outlined herein provide a robust foundation for leveraging the full synthetic potential of this exceptional C3 synthon.
References
- Benchchem. Application Notes and Protocols for the Synthesis of Adducts Using Diethyl 2,2-Dihydroxypropanedioate.
- Benchchem. Diethyl 2-(2-oxopropyl)malonate: A Versatile Precursor in the Synthesis of Heterocyclic Pharmaceuticals.
- Benchchem. Diethyl 2-Acetamido-2-(2-oxopropyl)malonate.
- Al-Ostath, A., et al. (2020). Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. MDPI.
- Benchchem. Application Notes and Protocols: The Role of Diethyl 2-(2-oxopropyl)malonate in Multicomponent Reactions.
- Wikipedia. Diethyl oxomalonate.
- Li, J., et al. (2016). One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents. PubMed.
-
Kumar, D., et al. (2011). Synthesis of novel 1,2,4-oxadiazoles and analogues as potential anticancer agents. PubMed. Available from: [Link]
- Padwa, A., et al. 4-carbomethoxy-5-methoxy-2-phenyl-1,3-oxazole. Organic Syntheses Procedure.
- Lipton, M. F., et al. (1982). Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates Experimental Section. UCLA – Chemistry and Biochemistry.
- Filo. Synthesis of Heterocycles by Diethyl Malonate.
- ResearchGate. Multicomponent reaction of 2-hydroxybenzaldehyde, ethanolamine, and diethyl malonate.
- Benchchem. work-up procedures for reactions involving Diethyl 2-(2-oxopropyl)malonate.
- PubChem. This compound.
- Lee, J., et al. (2012). Selection, synthesis, and anti-inflammatory evaluation of the arylidene malonate derivatives as TLR4 signaling inhibitors. PMC - NIH.
- MDPI. Special Issue : Novel Design and Synthesis of Anticancer Agents.
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Available from: [Link]
- Abuelizz, H. A., et al. (2023). Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers. PubMed.
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Using Dimethyl 2-oxomalonate to synthesize novel scaffolds
Application Notes & Protocols
Topic: Leveraging Dimethyl 2-Oxomalonate for the Synthesis of Novel Bio-active Scaffolds
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Unique Versatility of this compound
In the landscape of modern synthetic chemistry, the pursuit of molecular diversity from simple, accessible building blocks is a cornerstone of efficient drug discovery. This compound, also known as dimethyl mesoxalate, stands out as a uniquely powerful and versatile C3 synthon. Its structure, featuring a highly electrophilic central ketone positioned between two methyl ester functionalities, provides a trifecta of reactive sites. This electronic arrangement makes it an exceptional substrate for a wide array of chemical transformations, enabling the rapid construction of complex heterocyclic scaffolds from straightforward starting materials.
The reactivity of this compound is primarily governed by the electron-withdrawing nature of the adjacent ester groups, which polarizes the carbonyl carbon, making it highly susceptible to nucleophilic attack. This inherent reactivity allows it to participate readily in multicomponent reactions (MCRs), cycloadditions, and condensation reactions, often under mild conditions. This application guide moves beyond a simple recitation of procedures; it aims to provide a strategic and mechanistic understanding of how to harness the potential of this reagent. We will explore field-proven protocols for synthesizing medicinally relevant scaffolds, explain the causality behind experimental choices, and offer insights to empower researchers in developing novel molecular architectures.
Strategy 1: Multicomponent Synthesis of Fused Heterocycles - The Pyrano[2,3-c]pyrazole Scaffold
Multicomponent reactions (MCRs) are a highly efficient strategy in medicinal chemistry, allowing for the assembly of complex molecules in a single synthetic operation, thereby saving time, resources, and reducing waste.[1] The pyrano[2,3-c]pyrazole core is a privileged scaffold found in compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] Here, we detail a robust three-component protocol for the synthesis of this valuable scaffold using this compound.
Causality & Mechanistic Insight
This synthesis proceeds through a domino Knoevenagel condensation/Michael addition/intramolecular cyclization sequence. The reaction is typically catalyzed by a mild base, such as piperidine or L-proline.[3][4] The base serves two primary roles: first, to deprotonate the active methylene group of the pyrazolone to initiate the Knoevenagel condensation with the aldehyde, and second, to facilitate the subsequent Michael addition and cyclization steps. This compound enters the reaction as a potent Michael acceptor, its electrophilic ketone being the key to forming the pyran ring.
Caption: Domino reaction pathway for pyranopyrazole synthesis.
Experimental Protocol: Synthesis of Methyl 6-amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate
Principle: A one-pot, three-component reaction between 4-chlorobenzaldehyde, 3-methyl-1H-pyrazol-5(4H)-one, and this compound catalyzed by piperidine in ethanol.
Materials & Reagents:
-
4-Chlorobenzaldehyde (1.0 mmol, 140.6 mg)
-
3-Methyl-1H-pyrazol-5(4H)-one (1.0 mmol, 98.1 mg)
-
This compound (1.0 mmol, 146.1 mg, 115 µL)
-
Piperidine (0.1 mmol, 10 µL)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL), magnetic stirrer, reflux condenser
-
TLC plates (silica gel 60 F254)
-
Column chromatography supplies (silica gel, hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add 4-chlorobenzaldehyde (1.0 mmol), 3-methyl-1H-pyrazol-5(4H)-one (1.0 mmol), and ethanol (5 mL).
-
Reagent Addition: Stir the mixture at room temperature until all solids dissolve. Add this compound (1.0 mmol) followed by a catalytic amount of piperidine (10 µL).
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 70-80°C (gentle reflux) using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. A solid precipitate will often form. If not, reduce the solvent volume in vacuo until a precipitate appears.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol (2 x 2 mL) to remove residual impurities. The product is often pure enough after this step. If further purification is required, recrystallize from ethanol or perform column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterization: Dry the final product under vacuum. Obtain yield, melting point, and spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and MS) for structural confirmation.
Trustworthiness - Self-Validation:
-
Expected Outcome: A white to off-white crystalline solid should be obtained.
-
TLC Analysis: The disappearance of starting materials and the appearance of a single, lower Rf product spot (UV active) indicates a successful reaction.
-
Troubleshooting: If the reaction stalls (incomplete conversion observed via TLC), add an additional small portion of piperidine. If the product oils out instead of precipitating, attempt to induce crystallization by scratching the inside of the flask or adding a seed crystal.
Data Presentation: Substrate Scope
The protocol is robust and can be applied to a variety of aromatic aldehydes.
| Entry | Aldehyde (R-CHO) | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | 2.5 | 92 |
| 2 | Benzaldehyde | 3.0 | 89 |
| 3 | 4-Methoxybenzaldehyde | 2.0 | 95 |
| 4 | 4-Nitrobenzaldehyde | 2.0 | 94 |
| 5 | 2-Naphthaldehyde | 4.0 | 85 |
Strategy 2: [4+2] Cycloaddition (Diels-Alder Reaction) for Dihydropyran Scaffolds
The Diels-Alder reaction is a powerful tool for the stereocontrolled synthesis of six-membered rings. Due to its electron-deficient nature, this compound serves as an excellent dienophile, reacting readily with electron-rich dienes to form functionalized dihydropyran scaffolds.[5] These structures are precursors to various natural products and carbohydrate mimetics.
Causality & Experimental Design
The reaction's success hinges on the favorable frontier molecular orbital (FMO) interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (this compound). The low-lying LUMO of this compound, a result of its three electron-withdrawing carbonyl groups, makes it highly reactive towards electron-rich dienes like isoprene or 2,3-dimethyl-1,3-butadiene. The reaction can often be performed under thermal conditions without the need for a catalyst, highlighting its efficiency.
Caption: Experimental workflow for Diels-Alder cycloaddition.
Experimental Protocol: Synthesis of Dimethyl 4-methyl-3,6-dihydro-2H-pyran-2,2-dicarboxylate
Principle: A thermal [4+2] cycloaddition reaction between isoprene (the diene) and this compound (the dienophile).
Materials & Reagents:
-
Isoprene (2.0 mmol, 136.2 mg, 200 µL)
-
This compound (1.0 mmol, 146.1 mg, 115 µL)
-
Toluene (1 mL, anhydrous)
-
Heavy-walled pressure tube with a screw cap
-
Aluminum block heater or oil bath
Procedure:
-
Reaction Setup: In a clean, dry heavy-walled pressure tube, add this compound (1.0 mmol) and anhydrous toluene (1 mL).
-
Reagent Addition: Add isoprene (2.0 mmol, an excess is used as it is volatile).
-
Reaction Execution: Seal the pressure tube tightly. Place it in a preheated aluminum block or oil bath set to 110°C. Stir the reaction mixture if possible, or allow it to heat without stirring. Caution: Use a blast shield when heating sealed tubes.
-
Monitoring: After 12-18 hours, cool the tube to room temperature. Carefully open the tube in a fume hood. Spot a small aliquot on a TLC plate (hexane:ethyl acetate 8:2) or analyze via GC-MS to check for the consumption of this compound.
-
Work-up: If the reaction is complete, transfer the mixture to a round-bottom flask and remove the toluene and excess isoprene under reduced pressure.
-
Purification: The resulting crude oil can be purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure dihydropyran product.
-
Characterization: The final product is typically a colorless oil. Obtain spectroscopic data to confirm its structure and purity.
Trustworthiness - Self-Validation:
-
Expected Outcome: A clean reaction with high conversion to a single major product.
-
Spectroscopic Clues: In the ¹H NMR spectrum, the disappearance of the diene's vinyl proton signals and the appearance of new signals corresponding to the olefinic and aliphatic protons of the dihydropyran ring confirm the cycloaddition.
-
Troubleshooting: Low yields may result from incomplete reaction or polymerization of the diene. Ensure the reaction is heated for a sufficient duration. Using a freshly distilled diene can improve results.
References
-
An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica. [Link]
-
Diethyl oxomalonate - Wikipedia. Wikipedia. [Link]
-
Synthesis of pyranopyrazols derivative | Download Scientific Diagram. ResearchGate. [Link]
-
One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents. PubMed. [Link]
-
This compound | C5H6O5 | CID 547679. PubChem. [Link]
-
REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. JETIR. [Link]
- Multi-Component Reactions in Heterocyclic Chemistry.Google Books.
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. National Institutes of Health. [Link]
-
EFFICIENT SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES USING SILICA GRAFTED COPPER STANNATECATALYST. Journal of Advanced Scientific Research. [Link]
-
Recent Developments in Pyranopyrazole Derivatives: Synthesis, Reactions, and Potential Pharmaceutical Applications. Urfjournals. [Link]
Sources
Application Notes and Protocols: Lewis Acid Catalysis in Dimethyl 2-Oxomalonate Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Unique Reactivity of Dimethyl 2-Oxomalonate and the Power of Lewis Acid Catalysis
This compound is a highly versatile C3 building block in organic synthesis, distinguished by its unique electronic properties. The central carbonyl group is flanked by two electron-withdrawing methoxycarbonyl groups, rendering it exceptionally electrophilic and a potent reactant in a variety of carbon-carbon bond-forming reactions. This inherent reactivity makes it a valuable substrate in cycloadditions, ene reactions, and aldol-type additions.
However, to fully exploit its synthetic potential and to control the stereochemical outcome of these transformations, the use of Lewis acid catalysis is often indispensable. A Lewis acid, an electron-pair acceptor, coordinates to one of the carbonyl oxygens of this compound. This coordination further enhances the electrophilicity of the central carbonyl carbon, thereby accelerating the reaction rate and often governing the facial selectivity of the nucleophilic attack. The choice of the Lewis acid, from simple metal halides like titanium tetrachloride (TiCl₄) to complex chiral metal-ligand systems, is critical in dictating the reaction's efficiency, diastereoselectivity, and enantioselectivity.
This guide provides an in-depth exploration of Lewis acid catalysis in key reactions of this compound, offering both mechanistic insights and practical, adaptable protocols for the modern research and development laboratory.
I. The Hetero-Diels-Alder Reaction: A Gateway to Six-Membered Heterocycles
The hetero-Diels-Alder reaction is a powerful tool for the synthesis of heterocyclic compounds. In this context, this compound serves as an excellent heterodienophile, reacting with a wide range of dienes to afford dihydropyran derivatives. Lewis acid catalysis is crucial for activating the dienophile, leading to higher yields and selectivities under milder conditions.
Mechanistic Rationale for Lewis Acid Catalysis
In the absence of a catalyst, the Diels-Alder reaction between a diene and this compound can be slow and require elevated temperatures. A Lewis acid (LA) coordinates to the carbonyl oxygen of the oxomalonate, which has two significant consequences:
-
Lowering the LUMO Energy: The coordination of the Lewis acid withdraws electron density from the carbonyl group, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. This smaller energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO) leads to a stronger orbital interaction and a lower activation energy for the cycloaddition.
-
Controlling Stereoselectivity: In the case of chiral Lewis acids, the ligands attached to the metal center create a chiral environment around the coordinated this compound. This steric and electronic influence directs the diene to approach from a specific face, leading to the preferential formation of one enantiomer.
dot digraph "Lewis_Acid_Catalyzed_Diels_Alder" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
// Nodes Diene [label="Diene", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxomalonate [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; LewisAcid [label="Lewis Acid (LA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ActivatedComplex [label="Activated Complex\n(Lower LUMO)", fillcolor="#FBBC05", fontcolor="#202124"]; TransitionState [label="[4+2] Transition State", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Dihydropyran Adduct", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Oxomalonate -> ActivatedComplex [label="Coordination"]; LewisAcid -> ActivatedComplex; Diene -> TransitionState; ActivatedComplex -> TransitionState [label="Cycloaddition"]; TransitionState -> Product; } dot Caption: Lewis acid activation in the hetero-Diels-Alder reaction.
Comparative Performance of Lewis Acid Catalysts
The choice of Lewis acid can dramatically impact the outcome of the hetero-Diels-Alder reaction. Below is a comparative overview of commonly employed Lewis acids.
| Lewis Acid Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Key Characteristics |
| TiCl₄ | 10 - 100 | CH₂Cl₂ | -78 to 0 | Highly active, but can be harsh and moisture-sensitive. Often gives high yields but may require stoichiometric amounts. |
| Et₂AlCl | 10 - 50 | CH₂Cl₂ or Toluene | -78 to 25 | Strong Lewis acid, effective for less reactive dienes. |
| Sc(OTf)₃ | 5 - 20 | CH₂Cl₂ or CH₃CN | -20 to 25 | Water-tolerant Lewis acid, can often be recycled. Good for sensitive substrates. |
| Cu(II)-BOX Complexes | 5 - 20 | CH₂Cl₂, THF | -78 to 0 | Excellent for asymmetric catalysis, providing high enantioselectivities.[1] |
General Protocol for a Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction
This protocol is a generalized procedure and may require optimization for specific dienes and Lewis acids.
Materials:
-
This compound
-
Diene (e.g., 2,3-dimethyl-1,3-butadiene)
-
Lewis Acid (e.g., TiCl₄, Sc(OTf)₃, or a chiral Cu(II)-BOX complex)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation: Under an inert atmosphere, add a solution of this compound (1.0 equiv) in the chosen anhydrous solvent to a flame-dried reaction flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Catalyst Addition: Add the Lewis acid catalyst (typically 10-20 mol%) to the stirred solution. If using a solid catalyst, it can be added directly. If using a liquid or a solution of the catalyst, add it dropwise.
-
Diene Addition: Slowly add the diene (1.2-2.0 equiv) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction by adding a suitable reagent. For moisture-sensitive Lewis acids like TiCl₄, a saturated aqueous solution of sodium bicarbonate is often used. For more stable catalysts, water or a buffer solution may be sufficient.
-
Work-up: Allow the mixture to warm to room temperature. If an aqueous quench was used, separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired dihydropyran adduct.
II. The Carbonyl-Ene Reaction: A Powerful C-C Bond Forming Tool
The carbonyl-ene reaction is another important transformation of this compound, which acts as a potent enophile. In this reaction, an alkene with an allylic hydrogen reacts with the activated carbonyl group to form a homoallylic alcohol. Lewis acid catalysis is essential for activating the oxomalonate and enabling the reaction to proceed under mild conditions.
Mechanistic Considerations
The Lewis acid coordinates to the carbonyl oxygen of this compound, significantly increasing its electrophilicity. This allows for the attack of the alkene's π-bond onto the carbonyl carbon, forming a six-membered cyclic transition state. Subsequent transfer of the allylic proton to the carbonyl oxygen and formation of the new carbon-carbon bond completes the reaction. Chiral Lewis acids can effectively control the facial selectivity of the alkene's approach, leading to high enantioselectivity.[2]
dot digraph "Lewis_Acid_Catalyzed_Ene_Reaction" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
// Nodes Alkene [label="Alkene\n(with allylic H)", fillcolor="#F1F3F4", fontcolor="#202124"]; ActivatedOxomalonate [label="LA-Activated\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; TransitionState [label="Six-membered\nTransition State", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Homoallylic Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Alkene -> TransitionState; ActivatedOxomalonate -> TransitionState [label="Ene Reaction"]; TransitionState -> Product; } dot Caption: Key stages of a Lewis acid-catalyzed carbonyl-ene reaction.
Selection of Chiral Lewis Acids for Asymmetric Ene Reactions
For the synthesis of enantioenriched homoallylic alcohols, several classes of chiral Lewis acids have proven effective.
| Chiral Lewis Acid Type | Common Metal Center | Typical Ligand | Enantioselectivity |
| Ti-BINOL | Titanium | 1,1'-Bi-2-naphthol (BINOL) | Often >90% ee |
| Cu(II)-BOX | Copper | Bis(oxazoline) | Good to excellent ee[1] |
| Sc(III)-PyBox | Scandium | Pyridine-bis(oxazoline) | High diastereo- and enantioselectivity[2] |
General Protocol for a Chiral Lewis Acid-Catalyzed Asymmetric Ene Reaction
This protocol is a general guideline for the asymmetric ene reaction and should be optimized for the specific alkene and chiral catalyst system.
Materials:
-
This compound
-
Alkene (e.g., α-methylstyrene)
-
Chiral Lewis Acid Catalyst (e.g., in situ prepared Ti-BINOL or a Cu(II)-BOX complex)
-
Anhydrous solvent (e.g., dichloromethane)
-
Molecular sieves (e.g., 4 Å), activated
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (if necessary): For in situ catalysts like Ti-BINOL, prepare the catalyst according to established literature procedures in a separate flame-dried flask under an inert atmosphere.
-
Reaction Setup: To a flame-dried reaction flask containing activated molecular sieves and the chiral Lewis acid catalyst (5-20 mol%) under an inert atmosphere, add the anhydrous solvent.
-
Reagent Addition: Cool the mixture to the desired temperature (e.g., -20 °C). Add the alkene (1.5-2.0 equiv) followed by the slow addition of this compound (1.0 equiv).
-
Reaction Progress: Stir the reaction mixture at the specified temperature, monitoring by TLC or other suitable analytical techniques.
-
Work-up: After completion, quench the reaction, typically with water or a saturated aqueous solution of NH₄Cl. Filter off the molecular sieves and perform a standard aqueous work-up as described in the Diels-Alder protocol.
-
Purification: Purify the crude product via flash column chromatography to yield the enantioenriched homoallylic alcohol.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
III. The Mukaiyama-Aldol Reaction: Stereoselective C-C Bond Formation
While this compound does not have α-protons to form an enolate itself, it is an excellent electrophile in aldol-type reactions with enolates or their equivalents, such as silyl enol ethers in the Mukaiyama-aldol reaction. Lewis acids are crucial for activating the oxomalonate towards nucleophilic attack by the silyl enol ether.
The Role of the Lewis Acid in the Mukaiyama-Aldol Reaction
The mechanism of the Lewis acid-catalyzed Mukaiyama-aldol reaction involves the activation of the carbonyl electrophile. The Lewis acid coordinates to the carbonyl oxygen of this compound, making the carbonyl carbon more susceptible to attack by the weakly nucleophilic silyl enol ether. The reaction proceeds through an open or cyclic transition state, depending on the Lewis acid and the substrates, which determines the stereochemical outcome of the reaction.
dot digraph "Mukaiyama_Aldol_Reaction" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
// Nodes SilylEnolEther [label="Silyl Enol Ether", fillcolor="#F1F3F4", fontcolor="#202124"]; ActivatedOxomalonate [label="LA-Activated\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; AldolAdduct [label="Silyl-protected\nAldol Adduct", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalProduct [label="β-Hydroxy Carbonyl\nCompound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges SilylEnolEther -> AldolAdduct [label="Nucleophilic Attack"]; ActivatedOxomalonate -> AldolAdduct; AldolAdduct -> FinalProduct [label="Desilylation"]; } dot Caption: Workflow of the Lewis acid-catalyzed Mukaiyama-aldol reaction.
Commonly Used Lewis Acids and Their Characteristics
| Lewis Acid | Typical Loading | Solvent | Temperature (°C) | Notes |
| TiCl₄ | Stoichiometric | CH₂Cl₂ | -78 | Highly effective, but often requires stoichiometric amounts due to strong product binding. |
| BF₃·OEt₂ | Catalytic to Stoichiometric | CH₂Cl₂ | -78 to 0 | A versatile and common Lewis acid. |
| Sc(OTf)₃ | Catalytic (5-10 mol%) | CH₂Cl₂ or CH₃CN | -78 to RT | A highly efficient and recyclable catalyst for Mukaiyama-aldol reactions.[3][4] |
| Chiral Sn(II) or Ti(IV) Complexes | Catalytic (10-20 mol%) | CH₂Cl₂ | -78 | Used for achieving high enantioselectivity in asymmetric variants. |
General Protocol for a Scandium(III) Triflate-Catalyzed Mukaiyama-Aldol Reaction
This protocol provides a general procedure for the Sc(OTf)₃-catalyzed reaction, which is often favored due to its catalytic nature and ease of handling.
Materials:
-
This compound
-
Silyl enol ether (e.g., the silyl enol ether of cyclohexanone)
-
Scandium(III) triflate (Sc(OTf)₃)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve Sc(OTf)₃ (5-10 mol%) in the anhydrous solvent in a flame-dried flask.
-
Reagent Addition: Cool the solution to the desired temperature (e.g., -78 °C). Add the this compound (1.0 equiv) to the catalyst solution.
-
Nucleophile Addition: Slowly add a solution of the silyl enol ether (1.1-1.5 equiv) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -78 °C and allow it to warm slowly to room temperature, monitoring the progress by TLC.
-
Quenching and Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Perform a standard aqueous work-up as previously described. The aqueous layer containing the Sc(OTf)₃ can often be concentrated and the catalyst recovered for reuse.
-
Purification: Purify the crude product by flash column chromatography to obtain the β-hydroxy carbonyl compound.
Conclusion: A Note on Experimental Causality and Self-Validation
The protocols provided herein are adaptable starting points. The success of these Lewis acid-catalyzed reactions hinges on a deep understanding of the interplay between the substrate, catalyst, and reaction conditions.
-
Choice of Lewis Acid: The strength of the Lewis acid is a critical parameter. Stronger Lewis acids like TiCl₄ can enhance reactivity but may also promote side reactions or product inhibition. Milder, more versatile catalysts like Sc(OTf)₃ are often a good starting point for optimization.[5] For asymmetric synthesis, the choice of the chiral ligand and its coordination to the metal center are paramount in creating a well-defined chiral pocket to induce stereoselectivity.[1]
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the activity of the Lewis acid. Non-coordinating solvents like dichloromethane and toluene are generally preferred to avoid competition with the substrate for binding to the Lewis acid.
-
Temperature Control: Many of these reactions are highly exothermic and require careful temperature control, especially during the addition of reagents, to prevent side reactions and ensure high selectivity.
-
Protocol Validation: Each protocol should be considered a self-validating system. Careful monitoring of the reaction progress by TLC or LC-MS is essential. The disappearance of starting materials and the appearance of a new product spot should be observed. The final product should be thoroughly characterized by NMR spectroscopy, mass spectrometry, and, in the case of chiral products, by chiral HPLC or GC to confirm its identity and purity.
By carefully considering these factors and systematically optimizing the reaction parameters, researchers can harness the power of Lewis acid catalysis to unlock the full synthetic potential of this compound in the development of complex molecules.
References
-
Belli, C. et al. (2022). Sc(III) complex-promoted alkyl-alkyl cross-coupling reaction facilitated by a redox-active ligand through a radical mechanism. Angewandte Chemie International Edition. Available at: [Link]
-
LibreTexts. (2021). 2.1: Enantioselective Ene and Cycloaddition Reactions. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (n.d.). Sc(OTf)3‐catalyzed Mukaiyama‐aldol reaction of ketone‐derived enolates. ResearchGate. Available at: [Link]
-
Evans, D. A., et al. (2002). Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions. Journal of the American Chemical Society. Available at: [Link]
-
Royal Society of Chemistry. (2023). Box-copper catalyzed cascade asymmetric amidation for chiral exo-methylene aminoindoline derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
-
Karimi, B., & Ma'mani, L. (2003). Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes. Synthesis. Available at: [Link]
-
Klode, M. (2006). File:ScOTf3-mediated aldol condensation transp.png. Wikimedia Commons. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Dimerization/Elimination of β-Styrylmalonates under Action of TiCl4. PubMed Central. Available at: [Link]
-
Myers, A. G. (n.d.). Chem 115. Andrew G. Myers Research Group, Harvard University. Available at: [Link]
-
Bhangare, M. N., et al. (2020). Catalytic Sc(OTf)3 mediated direct asymmetric aldol reaction of (‐)‐menthyl isothiocyanatoacetate with aldehydes by using (‐)‐menthol as chiral auxiliary. ChemistrySelect. Available at: [Link]
-
Wikipedia. (n.d.). Diethyl oxomalonate. Wikipedia. Available at: [Link]
Sources
- 1. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Asymmetric Synthesis Employing Dimethyl 2-Oxomalonate
Introduction: The Unique Synthetic Potential of Dimethyl 2-Oxomalonate
This compound is a highly versatile C5 building block in modern organic synthesis. Its structure, featuring a central electrophilic ketone flanked by two electron-withdrawing methyl ester groups, imparts unique reactivity. This electronic arrangement renders the carbonyl carbon exceptionally reactive towards nucleophilic attack and makes the molecule an excellent component in various carbon-carbon bond-forming reactions. For researchers in medicinal chemistry and drug development, the prochiral nature of this compound makes it a particularly attractive substrate for asymmetric synthesis, enabling the creation of chiral molecules with a high degree of stereocontrol. This guide provides an in-depth exploration of its application in asymmetric synthesis, with a focus on field-proven protocols and the underlying mechanistic principles that ensure success.
PART 1: Foundational Safety and Handling Protocols
Before commencing any experimental work, a thorough understanding of the hazards associated with this compound is essential.
1.1 Hazard Identification
This compound is classified as a combustible liquid and causes serious eye irritation. It may also cause skin irritation.[1] As with any chemical, it is crucial to handle it in accordance with good industrial hygiene and safety practices.
1.2 Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]
-
Skin Protection: Chemically resistant gloves (e.g., nitrile) and a laboratory coat are mandatory.[2][3]
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.
1.3 Handling and Storage
-
Handling: Avoid contact with skin and eyes.[3] Keep away from heat, sparks, open flames, and hot surfaces.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
1.4 Disposal
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
PART 2: Asymmetric Michael Addition – A Robust Protocol for Chiral Adducts
The conjugate addition of nucleophiles to α,β-unsaturated compounds, known as the Michael addition, is a cornerstone of C-C bond formation. When dimethyl malonate is employed as the nucleophile in the presence of a chiral catalyst, highly enantioenriched products can be obtained. These products are valuable chiral building blocks for the synthesis of more complex molecules.
2.1 Mechanistic Insight: The Role of the Heterobimetallic Catalyst
A particularly effective catalyst system for the asymmetric Michael addition of dimethyl malonate is the heterobimetallic Ga-Na-BINOL complex developed by Shibasaki and coworkers.[5] This catalyst framework exemplifies the principles of cooperative catalysis, where two different metal centers work in concert to achieve high reactivity and stereoselectivity.[5][6]
-
Lewis Acidity: The gallium (Ga) center acts as a Lewis acid, coordinating to the carbonyl oxygen of the α,β-unsaturated acceptor (e.g., 2-cyclopenten-1-one). This activation enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack.
-
Brønsted Basicity: The sodium (Na) center, associated with the BINOL ligand, functions as a Brønsted base. It deprotonates the dimethyl malonate, generating a nucleophilic enolate in close proximity to the activated acceptor.
-
Chiral Environment: The C2-symmetric BINOL ligand creates a rigid chiral environment around the metal centers. This steric arrangement dictates the facial selectivity of the enolate's attack on the Michael acceptor, leading to the preferential formation of one enantiomer.
Below is a conceptual diagram illustrating the proposed catalytic cycle.
Caption: Proposed mechanism for the Ga-Na-BINOL catalyzed asymmetric Michael addition.
2.2 Detailed Experimental Protocol: Synthesis of (S)-2-(3-Oxocyclopentyl)propanedioic acid, dimethyl ester
This protocol is adapted from a robust procedure published in Organic Syntheses.[5][7] It demonstrates the reaction on a significant scale, yielding a product with excellent enantiomeric excess.
Table 1: Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount (Scale) | Moles (mmol) | Purity | Source |
| Gallium(III) chloride | 176.08 | 5.0 g | 28.4 | 99.99% | Commercial Supplier |
| (S)-(-)-1,1'-Bi(2-naphthol) ((S)-BINOL) | 286.33 | 16.26 g | 56.8 | >99% | Commercial Supplier |
| Sodium tert-butoxide | 96.10 | 10.92 g + 0.97 g | 113.6 + 10.1 | >98% | Commercial Supplier |
| Dimethyl malonate | 132.12 | 16.5 mL (19.0 g) | 144 | 99% | Commercial Supplier |
| 2-Cyclopenten-1-one | 82.10 | 12.0 mL (11.8 g) | 144 | >95% | Commercial Supplier |
| Anhydrous Tetrahydrofuran (THF) | - | ~550 mL | - | - | Dried via solvent system |
| Anhydrous Diethyl ether (Et₂O) | - | 56 mL | - | - | Dried via solvent system |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the asymmetric Michael addition.
Step-by-Step Protocol:
-
Catalyst Preparation (Under Inert Atmosphere):
-
In a nitrogen-filled glovebox, charge a flame-dried 1L three-necked flask with gallium(III) chloride (5.0 g, 28.4 mmol).
-
In a separate flame-dried 1L flask, charge (S)-BINOL (16.26 g, 56.8 mmol).
-
In a third flame-dried 500 mL flask, charge sodium tert-butoxide (10.92 g, 113.6 mmol).
-
Remove flasks from the glovebox and place under a positive pressure of nitrogen.
-
To the flask containing (S)-BINOL, add anhydrous THF (172 mL) and stir until dissolved. To the flask containing sodium tert-butoxide, add anhydrous THF (200 mL) and stir until dissolved.[5]
-
To the flask containing GaCl₃, add anhydrous THF (142 mL) and anhydrous Et₂O (56 mL) and stir until dissolved.
-
Slowly transfer the (S)-BINOL/NaOtBu solution to the GaCl₃ solution via cannula over ~45 minutes.
-
Stir the resulting mixture at room temperature for 2 hours. The mixture will become cloudy.
-
Cease stirring and allow the mixture to settle for 18 hours. The clear, pale yellow supernatant is the active catalyst solution (~0.05 M).
-
-
Michael Addition Reaction:
-
To a new flame-dried 1L three-necked flask, add sodium tert-butoxide (0.97 g, 10.1 mmol) and anhydrous THF (22.5 mL).[5]
-
Transfer the catalyst solution supernatant (288 mL, 14.4 mmol) to the flask via cannula.
-
Add dimethyl malonate (16.5 mL, 144 mmol) in one portion via syringe.
-
Add 2-cyclopenten-1-one (12.0 mL, 144 mmol) in one portion via syringe.
-
Stir the reaction mixture at room temperature for 46 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (400 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (400 mL), followed by brine (400 mL).[5]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude yellow oil by vacuum distillation (110-128 °C at 0.3 mmHg) to afford the product as a colorless oil.[5]
-
2.3 Expected Results
| Parameter | Result |
| Yield | 90% (27.7 g on a 144 mmol scale) |
| Enantiomeric Excess (ee) | 99% |
| Method of ee Determination | Chiral High-Performance Liquid Chromatography (HPLC) |
Data sourced from Fastuca, N. J., et al. Org. Synth. 2020, 97, 327-338.[5][7]
PART 3: Expanding the Synthetic Utility – Aldol and Cycloaddition Reactions
While detailed, optimized protocols for asymmetric aldol and cycloaddition reactions specifically using this compound are less prevalent in peer-reviewed literature, the high electrophilicity of its central carbonyl group makes it an excellent candidate for these transformations. The principles and catalysts used for its close analog, diethyl 2-oxomalonate, provide a strong foundation for methods development.
3.1 Asymmetric Aldol-Type Reactions
The reaction of an enolate or its equivalent with a carbonyl compound is a powerful method for constructing β-hydroxy carbonyl motifs. Due to its activated ketone, this compound is a superb electrophile in this context.
-
Mechanistic Rationale: In a potential asymmetric aldol reaction, a chiral Lewis acid would coordinate to one of the ester carbonyls or the central ketone of this compound. This coordination enhances the electrophilicity of the central carbonyl and, through the chiral ligand, creates a sterically defined pocket. A nucleophile, such as a silyl enol ether (in a Mukaiyama aldol reaction), would then attack one of the enantiotopic faces of the activated ketone, leading to a chiral tertiary alcohol.[8][9]
-
Catalyst Systems to Explore:
-
Chiral Lewis Acids: Complexes of Titanium, Copper, or Tin with chiral ligands like BINOL, BOX, or TADDOL derivatives are promising candidates for activating this compound and controlling the stereochemical outcome.
-
Organocatalysis: Chiral amines, such as proline and its derivatives, could potentially catalyze the reaction by forming a transient enamine with a ketone donor, which would then attack the this compound.
-
3.2 Asymmetric Hetero-Diels-Alder Reactions
The hetero-Diels-Alder reaction, where one or more carbon atoms in the diene or dienophile is replaced by a heteroatom, is a powerful tool for synthesizing six-membered heterocycles. This compound, with its electron-deficient C=O bond, can act as a potent heterodienophile.
-
Mechanistic Rationale: In a [4+2] cycloaddition, an electron-rich diene reacts with the central carbonyl group of this compound. A chiral Lewis acid catalyst can coordinate to the oxomalonate, lowering the energy of its LUMO and directing the diene to attack from a specific face, thereby inducing enantioselectivity.[10] This approach would lead to the formation of chiral dihydropyran derivatives, which are valuable synthetic intermediates.
-
Catalyst Systems to Explore:
-
Chiral Copper(II)-bis(oxazoline) complexes: These have proven effective in catalyzing asymmetric hetero-Diels-Alder reactions of glyoxylate esters, a related class of activated carbonyls.[11]
-
Chiral Lanthanide Complexes: Lanthanide triflates paired with chiral ligands can also serve as powerful Lewis acids for this transformation.[10]
-
Conclusion
This compound is a powerful and versatile reagent for asymmetric synthesis. The provided detailed protocol for the asymmetric Michael addition demonstrates its utility in generating highly enantioenriched chiral building blocks on a practical scale. While specific protocols for aldol and cycloaddition reactions are still emerging, the fundamental reactivity of its activated carbonyl group, coupled with established principles of asymmetric catalysis, opens a promising frontier for future methods development. The insights and protocols contained within this guide are intended to empower researchers, scientists, and drug development professionals to confidently and safely leverage the synthetic potential of this unique molecule.
References
-
Fastuca, N. J., Wong, A. R., Mak, V. W., & Reisman, S. E. (2020). Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. Organic Syntheses, 97, 327–338. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Asymmetric Mukaiyama Aldol Reaction. Thieme. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric alkylation of dimethyl 2-fluoromalonate catalyzed by Pd/L3 complex. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethyl oxomalonate. Retrieved from [Link]
-
Organic Chemistry Portal. (2006, April 5). Asymmetric Hetero-Diels-Alder Reactions. Retrieved from [Link]
-
Bach, T. (1994). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Angewandte Chemie International Edition in English, 33(4), 417-419. Retrieved from [Link]
-
ResearchGate. (2025, July 17). Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-One Catalyzed by a Heterobimetallic Complex. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. Retrieved from [Link]
-
Ghosh, A. K., & Kawahama, R. (1996). Asymmetric hetero diels-alder reactions of danishefsky's diene and glyoxylate esters catalyzed by chiral bisoxazoline derive. Tetrahedron: Asymmetry, 7(8), 2165-2168. Retrieved from [Link]
-
Mukaiyama, T. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances, 13(48), 34057-34076. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Michael Addition of Dimethyl Malonate to 2 Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Asymmetric Organocatalyzed Direct Aldol Additions of Enolisable Aldehydes. Retrieved from [Link]
-
Meninno, S., & Lattanzi, A. (2016). Asymmetric Aldol Reaction with Formaldehyde: a Challenging Process. The Chemical Record, 16(4), 2016–2030. Retrieved from [Link]
-
Wang, H., & Hsung, R. P. (2011). Chemodivergent, Regio- and Enantioselective Cycloaddition Reactions between 1,3-Dienes and Alkynes. Angewandte Chemie (International ed. in English), 50(49), 11658–11661. Retrieved from [Link]
-
Fastuca, N. J., Wong, A. R., Mak, V. W., & Reisman, S. E. (2020). Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. PubMed. Retrieved from [Link]
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- 11. scispace.com [scispace.com]
Troubleshooting & Optimization
Side reactions of Dimethyl 2-oxomalonate in synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Dimethyl 2-oxomalonate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities and mitigate the common side reactions associated with this highly reactive and versatile building block. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you in your synthetic endeavors.
This compound (also known as dimethyl mesoxalate) is prized for its electrophilic ketone and two ester functionalities, making it a powerful reagent in C-C bond formation, particularly in Knoevenagel condensations and the synthesis of complex heterocyclic scaffolds.[1][2][3] However, its high reactivity is a double-edged sword, often leading to undesirable side reactions if not handled with precision. A crucial characteristic is its tendency to exist in equilibrium with its hydrated form, dimethyl 2,2-dihydroxypropanedioate, especially in the presence of moisture.[4][5] This guide addresses the most frequent challenges encountered in the lab.
Frequently Asked Questions & Troubleshooting Guides
Category 1: Reagent Stability, Hydration, and Handling
Question 1: My bottle of this compound, which should be a yellow oil, contains white crystals. Is the reagent degraded?
Answer: No, this is not a sign of degradation but rather a common and reversible physical change. The central ketone of this compound is highly electrophilic and readily reacts with atmospheric moisture to form the crystalline gem-diol hydrate, dimethyl 2,2-dihydroxypropanedioate.[4][5]
-
Mechanistic Insight: The electron-withdrawing effect of the two adjacent ester groups polarizes the C=O bond, making the carbonyl carbon exceptionally susceptible to nucleophilic attack by water.
-
Practical Implications: For most applications, particularly base-catalyzed reactions like the Knoevenagel condensation, the hydrate is often used directly as the base will facilitate the in-situ reformation of the active keto form. However, for reactions requiring strictly anhydrous conditions or those sensitive to water, the presence of the hydrate can be problematic.
-
Troubleshooting Protocol: Dehydration
-
Azeotropic Distillation: For small-scale applications, dissolving the compound in an appropriate solvent (e.g., toluene) and removing the water via a Dean-Stark apparatus can be effective.
-
Chemical Drying: The anhydrous form can be regenerated by distillation from a mild drying agent like phosphorus pentoxide (P₂O₅), though this should be done with care to avoid thermal decomposition.[6]
-
Storage: To prevent hydration, store the reagent under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container, preferably with a desiccant.[7][8][9]
-
Category 2: Knoevenagel Condensation Side Reactions
Question 2: My Knoevenagel condensation with an aldehyde is giving very low yields of the desired α,β-unsaturated product. What's going wrong?
Answer: Low yields in Knoevenagel condensations involving this compound can stem from several factors, primarily related to catalyst choice, reaction equilibrium, and competing side reactions. The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl, followed by dehydration.[10][11]
-
Mechanistic Insight: The reaction is initiated by a base deprotonating the active methylene compound (in this case, your reaction partner for the oxomalonate, or the oxomalonate itself if it has alpha-protons). Using a base that is too strong can lead to undesired self-condensation of the aldehyde or ketone partner.[10] The final dehydration step is crucial and reversible; the presence of water can shift the equilibrium away from the product.[11]
-
Troubleshooting Workflow:
Caption: Knoevenagel Condensation Troubleshooting Flowchart.
-
Detailed Protocol Adjustments:
-
Catalyst Selection: The catalyst must be basic enough to deprotonate the active methylene compound but not so basic that it promotes self-condensation of the aldehyde.[10][12]
-
Water Removal: As water is a byproduct, its removal drives the reaction forward.[11] Employ a Dean-Stark apparatus for reactions run at reflux in solvents like toluene or benzene. For lower temperature reactions, add activated molecular sieves (3Å or 4Å).
-
Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the this compound can sometimes improve yields by ensuring the aldehyde is fully consumed.
-
| Parameter | Recommendation | Rationale |
| Catalyst | Piperidine, Pyridine, or Ammonium Salts (e.g., Ammonium Acetate) | Weak bases that effectively catalyze the condensation without promoting significant self-condensation of the carbonyl partner.[10][11] |
| Solvent | Toluene, Benzene, or Ethanol | Toluene/Benzene are ideal for azeotropic water removal. Ethanol is a common solvent but may require molecular sieves. |
| Temperature | Room temperature to reflux | Dependent on substrate reactivity. Start at lower temperatures and gradually increase if the reaction is sluggish. |
| Water Removal | Dean-Stark Trap or Molecular Sieves | Crucial for shifting the reaction equilibrium towards the product.[11] |
Category 3: Self-Condensation and Polymerization
Question 3: My reaction mixture is turning into a dark, viscous tar. I suspect self-condensation or polymerization. How can I prevent this?
Answer: This is a classic sign of uncontrolled self-condensation, a type of aldol condensation where the enolate of one molecule attacks the carbonyl of another.[13] this compound, lacking alpha-protons, cannot self-condense. However, it can react with other enolizable species in the flask or be susceptible to base-catalyzed polymerization, especially under harsh conditions. The more common issue is the self-condensation of the reaction partner (e.g., acetone, acetaldehyde).
-
Mechanistic Insight: Strong bases (e.g., NaOH, NaOEt) can rapidly generate a high concentration of enolate from your aldehyde or ketone partner, leading to rapid self-condensation as a major side reaction.[13]
-
Preventative Strategies:
-
Use a Weaker Base: As with the Knoevenagel reaction, switch to a milder catalyst like piperidine or triethylamine. This maintains a low, steady-state concentration of the enolate, favoring the cross-condensation over self-condensation.
-
Order of Addition: Add the enolizable carbonyl compound (your aldehyde or ketone) slowly to a mixture of the this compound and the catalyst. This ensures the enolate, once formed, is more likely to encounter the highly electrophilic oxomalonate rather than another molecule of itself.
-
Use a Non-Enolizable Partner: If the experimental design allows, use a carbonyl partner that cannot form an enolate (e.g., benzaldehyde, formaldehyde). This completely eliminates the possibility of self-condensation.[13]
-
Quantitative Enolate Formation: For advanced applications, pre-forming the enolate of the partner ketone quantitatively using a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) at low temperature (-78 °C), followed by the addition of this compound, can provide excellent control and prevent self-condensation.[13]
-
Caption: Competing pathways: Desired reaction vs. side reaction.
Category 4: Decarbonylation and Decarboxylation
Question 4: I'm observing gas evolution and my product has lost a methoxycarbonyl group. Is this decarboxylation?
Answer: Yes, this is likely a dealkoxycarbonylation or decarboxylation event. While classic decarboxylation requires a free carboxylic acid, malonate esters can undergo a similar process, often referred to as the Krapcho decarboxylation, especially when heated in a dipolar aprotic solvent (like DMSO or DMF) with water and salts (like NaCl or LiCl).[14]
-
Mechanistic Insight: The reaction typically proceeds via nucleophilic attack (e.g., by Cl⁻) on the methyl group of the ester, followed by the loss of methyl chloride and carbon dioxide from the resulting carboxylate intermediate. For β-keto esters, the mechanism can also involve a cyclic 6-membered transition state, leading to an enol intermediate and CO₂.[15][16] High temperatures can promote this side reaction even without specific salts.
-
Troubleshooting & Mitigation:
-
Temperature Control: This is the most critical factor. Avoid excessive heating. If your desired reaction requires high temperatures, monitor it closely and minimize the reaction time.
-
Solvent and Reagent Choice: Be mindful if using DMSO or DMF as a solvent at high temperatures, especially in the presence of halide salts, as these conditions are known to promote Krapcho-type reactions.
-
pH Control: Avoid strongly acidic or basic conditions at high temperatures, which can hydrolyze the ester to a carboxylic acid, making it even more prone to decarboxylation.
-
References
-
In-Depth Technical Guide: Diethyl 2-(2-Oxopropyl)malonate Safety and Handling. Benchchem. 17
-
SAFETY DATA SHEET - Dimethyl malonate. Fisher Scientific. 7
-
SAFETY DATA SHEET - Dimethyl malonate. Thermo Fisher Scientific. 8
-
Safety Data Sheet: Dimethyl malonate. Carl ROTH. 18
-
SAFETY DATA SHEET - Dimethyl malonate. Sigma-Aldrich. 19
-
Work-up procedures for reactions involving Diethyl 2-(2-oxopropyl)malonate. Benchchem. 20
-
Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates. Journal of Organic Chemistry via UCLA Chemistry. 6
-
Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Amazon S3. 12
-
Synthesis of Heterocycles by Diethyl Malonate. Filo. 1
-
A Comparative Guide to the Reactivity of Diethyl and Dimethyl 2,2-Dihydroxypropanedioate. Benchchem. 4
-
Knoevenagel condensation. Wikipedia.
-
Recent synthetic applications of the dealkoxycarbonylation reaction. Part 1. Dealkoxycarbonylations of malonate esters. Semantic Scholar.
-
Knoevenagel Condensation. Thermo Fisher Scientific.
-
Malonates in Cyclocondensation Reactions. Molecules via PMC.
-
Self-condensation. Wikipedia.
-
Microwave-Assisted Synthesis of α-Aryl Malonates: Key Intermediates for the Preparation of Azaheterocycles. ResearchGate.
-
Ketonic Decarboxylation Reaction Mechanism: A Combined Experimental and DFT Study. ACS Catalysis.
-
Application Notes and Protocols: Knoevenagel Condensation with Diethyl 2-(2-oxopropyl)malonate. Benchchem. 21
-
Optimization of solvent and temperature for Diethyl 2-(2-oxopropyl)malonate reactions. Benchchem. 22
-
An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica.
-
This compound. PubChem.
-
Diethyl oxomalonate. Wikipedia.
-
Decarboxylation. Master Organic Chemistry.
-
4-carbomethoxy-5-methoxy-2-phenyl-1,3-oxazole. Organic Syntheses.
-
Diethyl 2-oxomalonate hydrate. PubChem.
-
Decarboxylation. Organic Chemistry Portal.
-
Decarboxylation (video). Khan Academy.
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- 8. WERCS Studio - Application Error [assets.thermofisher.com]
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Technical Support Center: Purification of Products from Dimethyl 2-Oxomalonate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dimethyl 2-oxomalonate. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific purification challenges encountered during your experiments. The highly electrophilic nature of the central carbonyl group in this compound makes it a versatile reagent in C-C bond-forming reactions; however, this same reactivity can present unique purification hurdles.[1][2] This document is designed to provide not just protocols, but the underlying chemical principles to empower you to solve these challenges effectively.
Part 1: General Purification Strategy & Troubleshooting
Before diving into reaction-specific issues, let's address common problems that can arise during the work-up and purification of any reaction involving this compound.
FAQ 1: My crude NMR shows a significant amount of unreacted this compound. How can I remove it?
Answer:
This is a frequent issue, especially if the reaction did not go to completion. This compound is a relatively polar, water-soluble small molecule. Its removal depends on the properties of your desired product.
Causality: The high reactivity of this compound can be hindered by steric factors or insufficiently optimized reaction conditions, leading to incomplete conversion. Its hydrate form, dimethyl 2,2-dihydroxypropanedioate, is crystalline and can complicate extractions.[2]
Troubleshooting Protocol:
-
Aqueous Extraction:
-
If your product is significantly less polar than the starting material and has low water solubility, a simple series of aqueous washes is highly effective.
-
Dissolve your crude product in an organic solvent like ethyl acetate or diethyl ether.
-
Wash the organic layer multiple times (3-5x) with water, followed by a brine wash to break any emulsions and remove residual water.[3]
-
Rationale: This leverages the high water solubility of this compound to partition it into the aqueous phase.
-
-
Column Chromatography:
-
If your product has polarity similar to the starting material, column chromatography is necessary.
-
Stationary Phase: Standard silica gel is typically effective.[4]
-
Mobile Phase: Start with a non-polar eluent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity. Unreacted this compound is quite polar and will elute late or may require a more polar solvent system (e.g., higher concentrations of ethyl acetate or methanol) to elute from the column.[5]
-
Workflow: General Purification Troubleshooting
Below is a logical workflow for diagnosing and solving common purification problems.
Caption: General workflow for purification troubleshooting.
Part 2: Reaction-Specific Purification Guides
A. Knoevenagel Condensation Products
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[6] With this compound, this reaction is atypical as the "active hydrogen" is on a separate reagent, and the oxomalonate is the carbonyl component. A more classic Knoevenagel involves dimethyl malonate condensing with an aldehyde or ketone.[7][8] The purification challenges often relate to removing the catalyst and potential side products.
FAQ 2: I've performed a Knoevenagel condensation with an aldehyde and dimethyl malonate using piperidine as a catalyst. How do I remove the piperidine and other impurities?
Answer:
The primary challenges are removing the basic catalyst (piperidine) and separating the desired α,β-unsaturated product from unreacted aldehyde and potential aldehyde self-condensation byproducts.[6]
Troubleshooting Protocol:
-
Catalyst Removal (Acid Wash):
-
After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute acidic solution, such as 1 M HCl.[3]
-
Rationale: Piperidine is a base. The acid wash protonates it, forming a water-soluble piperidinium salt that partitions into the aqueous layer.
-
Follow with a water wash and then a brine wash. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[9]
-
-
Purification of the Unsaturated Product:
-
Column Chromatography: This is the most reliable method. The product is typically more polar than the starting aldehyde but less polar than unreacted malonate. A gradient elution from hexanes to ethyl acetate on silica gel is usually effective.[10]
-
Recrystallization: If the product is a solid, recrystallization can be an excellent method to achieve high purity.[4] Common solvent systems include ethanol/water or hexanes/ethyl acetate.
-
B. Michael Addition Products
The Michael addition involves the 1,4-conjugate addition of a nucleophile, such as the enolate of dimethyl malonate, to an α,β-unsaturated carbonyl compound.[11][12]
FAQ 3: My Michael addition reaction is complete, but the product is difficult to purify from the basic catalyst (e.g., NaOMe) and unreacted Michael acceptor. What is a robust work-up procedure?
Answer:
A successful Michael addition purification hinges on a careful work-up to neutralize the base and remove starting materials before final purification.
Step-by-Step Work-up and Purification Protocol:
| Step | Action | Rationale |
| 1. Neutralization | Once the reaction is complete by TLC, cool the mixture and pour it into ice-cold water. Slowly add 1 M HCl to acidify the mixture to a pH of ~6-7.[9] | This step quenches the reaction, neutralizes the strong base catalyst (e.g., sodium methoxide), and protonates the product enolate.[11] |
| 2. Extraction | Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).[3] | The desired organic product is partitioned away from inorganic salts and other water-soluble species. |
| 3. Washing | Combine the organic layers. Wash sequentially with water, saturated NaHCO₃ solution, and finally, brine.[3][9] | The water wash removes residual acid. The NaHCO₃ wash removes any acidic impurities. The brine wash helps to break emulsions and begins the drying process. |
| 4. Drying & Conc. | Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.[9] | This removes residual water to yield the crude product. |
| 5. Final Purification | Purify the crude product by either silica gel column chromatography or distillation under reduced pressure if the product is a liquid oil.[9][13] | This final step removes any remaining starting materials or byproducts that have similar solubility profiles to the product. |
C. Products from Reactions with Guanidines
This compound reacts with guanidines to form functionalized heterocyclic compounds like imidazolones or pyrimidines.[1][14] These reactions are often run with guanidinium salts and a base.
FAQ 4: I've synthesized a pyrimidine derivative from dimethyl malonate and guanidine hydrochloride. The product seems to be a very polar solid and is contaminated with salts. How do I purify it?
Answer:
The purification of highly polar, often salt-like, heterocyclic products requires a different approach than typical organic compounds. The key is to effectively remove inorganic salts and then find a way to purify the polar product.
Troubleshooting Protocol:
-
Initial Salt Removal:
-
Guanidine reactions often use a base like sodium ethoxide with guanidinium chloride, which generates NaCl as a byproduct.[15][16]
-
After the reaction, it is often possible to filter off the precipitated NaCl directly from the reaction mixture (if in a solvent like THF or ethanol).[15][16]
-
Alternatively, after removing the reaction solvent, you may be able to triturate the solid residue with a solvent in which your product is sparingly soluble but the inorganic salts are not (e.g., cold ethanol or isopropanol), then filter.
-
-
Purification of the Polar Product:
-
Recrystallization: This is the preferred method for solid products. Finding a suitable solvent is key. Due to the high polarity, you may need to use polar solvents like water, ethanol, methanol, or solvent mixtures like ethanol/water.
-
Column Chromatography (with caution): Standard silica gel chromatography can be challenging for very polar, basic compounds as they can streak or adsorb irreversibly.
-
Option A (Modified Silica): Consider adding a small amount of triethylamine (~1%) to your eluent to deactivate acidic sites on the silica gel and improve elution.
-
Option B (Reverse-Phase): If available, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/methanol or water/acetonitrile) is often very effective for purifying highly polar compounds.[17]
-
-
Workflow: Purification of Polar Heterocycles
Caption: Purification workflow for polar heterocyclic products.
References
- Benchchem. (n.d.). Application Notes and Protocols: Michael Addition of Diethyl 2-(2-oxopropyl)malonate.
- Benchchem. (n.d.). work-up procedures for reactions involving Diethyl 2-(2-oxopropyl)malonate.
- Benchchem. (n.d.). How to minimize byproduct formation in beta-keto ester synthesis.
- Amazon S3. (n.d.). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine.
- Wikipedia. (n.d.). Diethyl oxomalonate.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of Diethyl and Dimethyl 2,2-Dihydroxypropanedioate.
- Unknown. (n.d.). Column chromatography.
- Reddit. (2024). What type of column chromatography for highly polar compounds?. r/OrganicChemistry.
- Benchchem. (n.d.). An In-depth Technical Guide to the Knoevenagel Condensation of Furfural with Diethyl Malonate.
- Organic Syntheses Procedure. (n.d.). 4-carbomethoxy-5-methoxy-2-phenyl-1,3-oxazole.
- Der Pharma Chemica. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate.
- Columbia University. (n.d.). Column chromatography.
- Google Patents. (2014). CN103508888A - Synthetic method of 2,2-dimethyl dimethylmalonate.
- Chemistry For Everyone. (2025). Do Polar Compounds Elute First In Column Chromatography?.
- National Institutes of Health. (n.d.). Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex.
- Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Benchchem. (n.d.). Application Notes and Protocols: Knoevenagel Condensation with Diethyl 2-(2-oxopropyl)malonate.
- Benchchem. (n.d.). "improving enantiomeric excess in the asymmetric reduction of beta-keto esters".
- Wikipedia. (n.d.). Knoevenagel condensation.
- Filo. (2025). a) write a mechanism for the Michael addition of dimethyl malonate to mes...
- Filo. (2025). Explain the step-by-step mechanism of the Michael addition reaction between diethyl malonate and methyl vinyl ketone.
- Thermo Fisher Scientific - US. (n.d.). Knoevenagel Condensation.
- PubChem. (n.d.). This compound.
- Arkivoc. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate.
- Benchchem. (n.d.). Removal of unreacted starting materials from Diethyl sec-butylethylmalonate.
- ResearchGate. (n.d.). (PDF) Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate.
- Google Patents. (n.d.). CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
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- 11. a) write a mechanism for the Michael addition of dimethyl malonate to mes.. [askfilo.com]
- 12. Explain the step-by-step mechanism of the Michael addition reaction betwe.. [askfilo.com]
- 13. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
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- 16. researchgate.net [researchgate.net]
- 17. columbia.edu [columbia.edu]
Technical Support Center: Optimizing Dimethyl 2-oxomalonate Diels-Alder Reactions
Welcome to the technical support center for Diels-Alder reactions utilizing dimethyl 2-oxomalonate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this powerful cycloaddition. We will move beyond simple procedural lists to explore the mechanistic reasoning behind common issues, providing you with the expert insights needed to improve your reaction yields and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered when working with this compound as a dienophile.
Question 1: My reaction with this compound is slow and gives a low yield. What are the first things I should check?
Answer: this compound is a highly reactive dienophile due to its electron-deficient nature, driven by the central ketone and two adjacent ester groups.[1] However, several factors can compromise this reactivity:
-
Purity of this compound: This reagent is susceptible to hydration.[1] The presence of its hydrate form will render it inactive as a dienophile. Ensure you are using a freshly opened bottle or that it has been stored under strictly anhydrous conditions. Verify purity by NMR if in doubt.
-
Diene Reactivity: The Diels-Alder reaction is most efficient with electron-rich dienes.[2][3] If your diene possesses electron-withdrawing groups, the electronic demand of the reaction is mismatched, leading to a higher activation barrier and lower yield.[4]
-
Anhydrous Conditions: All reagents and solvents must be scrupulously dried. Trace amounts of water can hydrate the dienophile and may also quench Lewis acid catalysts, if used.
-
Reaction Temperature: While heat is often required to overcome the activation energy, excessive temperatures can promote the reverse reaction, known as the retro-Diels-Alder reaction, which breaks the product back down into the starting materials.[5][6] An optimal temperature balance is crucial.
Question 2: Should I be using a catalyst? What kind and why?
Answer: Yes, Lewis acid catalysis is highly recommended and often essential for achieving good yields and selectivity in a timely manner.
The Causality: A Lewis acid coordinates to one of the carbonyl oxygens of the this compound. This coordination powerfully withdraws electron density, lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). A smaller energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's LUMO accelerates the reaction.[7] Recent studies also suggest that Lewis acids catalyze the reaction by reducing the Pauli repulsion between the reacting molecules.[8]
Commonly used Lewis acids include AlCl₃, Et₂AlCl, SnCl₄, and BF₃·OEt₂.[8][9] The choice of catalyst can significantly impact the outcome, as stronger Lewis acids may induce side reactions.
Section 2: Troubleshooting Guide for Low Yields
If initial checks do not resolve the issue, a more systematic approach to troubleshooting is required. This guide provides a logical workflow for diagnosing and solving persistent low-yield problems.
Caption: Troubleshooting Decision Tree for Low Yields.
Question 3: I observe consumption of my starting materials by TLC, but the yield of the desired adduct is poor and I see a baseline smear or multiple unidentified spots. What is likely happening?
Answer: This scenario often points to two culprits: diene polymerization or product decomposition.
-
Diene Polymerization: Electron-rich dienes can be prone to polymerization, especially in the presence of strong Lewis acids. If you are using a catalyst like AlCl₃, it may be too harsh.
-
Expert Recommendation: Switch to a milder Lewis acid. For instance, Ca(OTf)₂ has been shown to be an effective and gentle catalyst for Diels-Alder reactions, preventing undesired side reactions.[7] Alternatively, screen other catalysts like SnCl₄ or ZnCl₂.[8] Running the reaction at a lower temperature can also suppress polymerization pathways.
-
-
Product Instability: The Diels-Alder adduct itself might not be stable under the reaction or workup conditions. This could be due to excessive heat or prolonged exposure to the Lewis acid.
-
Expert Recommendation: Once the reaction reaches completion (as monitored by TLC/GC-MS), quench it immediately. Do not let it stir unnecessarily. A standard workup involves quenching with a mild aqueous solution (e.g., saturated NaHCO₃ or Rochelle's salt) to neutralize the Lewis acid before extraction.
-
Question 4: My reaction seems to stall at ~50% conversion, even after extended reaction times. Increasing the temperature doesn't help. What's the cause?
Answer: This is a classic symptom of a reaction reaching thermal equilibrium, where the rate of the forward Diels-Alder reaction equals the rate of the retro-Diels-Alder reaction.[6]
The Causality: The Diels-Alder reaction is an equilibrium. While often thermodynamically favored at moderate temperatures, the Gibbs free energy (ΔG = ΔH - TΔS) shows that the entropy term (TΔS) becomes more significant at higher temperatures. Since two molecules are combining into one, the change in entropy (ΔS) is negative. At a high enough temperature, the TΔS term can overwhelm the favorable enthalpy (ΔH), causing the equilibrium to shift back towards the starting materials.
-
Expert Recommendation: The solution is not to increase the temperature further but to find the "sweet spot." Run a temperature screen from -20 °C to 80 °C to identify the optimal temperature that provides a reasonable rate without significantly promoting the retro reaction. For some systems, microwave irradiation can be an effective alternative, as it can accelerate the reaction rate at a lower bulk temperature, potentially avoiding the retro reaction.[10]
Section 3: Data-Driven Optimization Strategies
To systematically improve your yield, consider screening key reaction parameters. The following tables and protocols provide a validated framework for this optimization.
Data Presentation: Catalyst and Solvent Selection
Table 1: Comparison of Common Lewis Acid Catalysts
| Lewis Acid | Typical Loading (mol%) | Recommended Solvent | Key Considerations |
| AlCl₃ | 5 - 20 | Dichloromethane | Very strong, highly moisture-sensitive. High potential for side reactions.[8][10] |
| Et₂AlCl | 10 - 50 | Dichloromethane, Toluene | Strong, often improves endo/exo selectivity. Pyrophoric.[9] |
| SnCl₄ | 10 - 20 | Dichloromethane | Strong, but often better tolerated than AlCl₃. Moisture-sensitive.[8] |
| BF₃·OEt₂ | 20 - 100 | Dichloromethane | Moderately strong, easier to handle liquid. Can be less effective.[8] |
| Ca(OTf)₂ | 10 | Dichloromethane | Mild and efficient catalyst, low toxicity, less prone to side reactions.[7] |
Table 2: Solvent Selection Guide for Diels-Alder Reactions
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Notes on Use in Diels-Alder Reactions |
| n-Hexane | 1.9 | 69 | Non-polar. Minimizes aggregation of reactants. |
| Toluene | 2.4 | 111 | Common non-polar solvent allowing for higher reaction temperatures. |
| Diethyl Ether | 4.3 | 35 | Coordinating solvent; can deactivate Lewis acids. Low boiling point limits temperature range. |
| Dichloromethane (DCM) | 9.1 | 40 | Most common choice. Good balance of polarity and non-coordinating nature.[7][10] |
| Acetone | 21 | 56 | Polar, coordinating solvent. Generally not recommended with Lewis acids. Can affect reaction rates.[11] |
| Water | 80 | 100 | Can accelerate some Diels-Alder reactions due to hydrophobic effects, but incompatible with this compound and Lewis acids. |
Visualization of the Catalytic Cycle
Caption: Role of Lewis Acid in the Catalytic Cycle.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol provides a self-validating system by emphasizing anhydrous technique and controlled addition.
-
Apparatus Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a vacuum. Backfill with an inert atmosphere (Nitrogen or Argon) and maintain this atmosphere throughout the reaction.
-
Reagent Preparation: In the reaction flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Cooling: Cool the solution to the desired starting temperature (e.g., -20 °C or 0 °C) using an appropriate cooling bath.
-
Catalyst Addition: Add the chosen Lewis acid catalyst (refer to Table 1 for loading) dropwise via syringe. If the Lewis acid is a solid, it can be added in one portion under a positive flow of inert gas. Stir for 15 minutes to allow for complexation.
-
Diene Addition: Add the diene (1.1 to 1.5 eq) dropwise to the reaction mixture. Using a slight excess of the more volatile or less expensive reagent is common practice.
-
Reaction Monitoring: Allow the reaction to stir at the selected temperature. Monitor its progress by thin-layer chromatography (TLC) or GC-MS at regular intervals (e.g., every 30-60 minutes).
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt while the flask is still in the cooling bath.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with dichloromethane.
-
Purification: Combine the organic layers, dry with anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
-
Diels Alder Reaction. (2020). YouTube. Retrieved from [Link]
-
Diethyl oxomalonate. Wikipedia. Retrieved from [Link]
-
Asymmetric Diels-Alder Reactions. (N.d.). Myers Research Group, Harvard University. Retrieved from [Link]
-
Safaei-Ghomi, J., Tajbakhsh, M., & Kazemi-Kani, Z. (2004). Diels-alder cycloadditions of dimethyl acetylenedicarboxylate and diethyl acetylenedicarboxylate with some dienes under microwave irradiation using AlCl3/CH2Cl2. ResearchGate. Retrieved from [Link]
-
Diels Alder Reaction Mechanism and Product Trick. (2015). YouTube. Retrieved from [Link]
-
Pechacek, J. T., et al. (1996). Retro-Diels-Alder reaction: possible involvement in the metabolic activation of 7-oxabicyclo[2.2.1]hepta-2(3),5(6)-diene-2,3-dicarboxylates and a phosphonate analog. PubMed. Retrieved from [Link]
-
Silber, E. (N.d.). SOLVENT EFFECTS IN THE DIELS ALDER REACTION. Texas Tech University DSpace. Retrieved from [Link]
-
van der Lubbe, S. C. C., et al. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. PMC - NIH. Retrieved from [Link]
-
The transient dienophile diethyl thioxomalonate and its S-oxide (sulphine) formed by retro-Diels–Alder cleavage reactions. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. Retrieved from [Link]
-
Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences. Retrieved from [Link]
-
Madhusudhan, G., et al. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica. Retrieved from [Link]
-
Rawal, V. H. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. MDPI. Retrieved from [Link]
-
What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride? (2018). Quora. Retrieved from [Link]
-
Quantum chemical aspects of solvent effects on the Diels-Alder reaction of 2,3-dimethyl-1,3-butadiene and diethyl azodicarboxylate. (2025). ResearchGate. Retrieved from [Link]
-
Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights. (2024). MDPI. Retrieved from [Link]
-
Diels Alder Reaction: Organic Chemistry PRACTICE PROBLEMS. (2023). YouTube. Retrieved from [Link]
-
Diels–Alder reaction. Wikipedia. Retrieved from [Link]
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- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
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- 8. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Dimethyl 2-oxomalonate
Welcome to the technical support center for the synthesis of Dimethyl 2-oxomalonate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. The information provided is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Introduction to this compound Synthesis
This compound, also known as dimethyl mesoxalate, is a valuable reagent in organic synthesis, prized for its reactive α-keto-ester functionality. Its synthesis typically involves the oxidation of the active methylene group of dimethyl malonate. While conceptually straightforward, the practical execution of this transformation can be fraught with challenges, including incomplete conversion, over-oxidation, and the formation of various byproducts. The choice of oxidant and reaction conditions is paramount to achieving high yield and purity.
This guide will focus on the most common synthetic strategies and their associated impurities, providing a framework for diagnosing and resolving issues in your own experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My oxidation of dimethyl malonate is incomplete, leaving significant starting material. How can I improve the conversion?
Answer:
Incomplete conversion is a frequent issue, often stemming from insufficient oxidant activity or suboptimal reaction conditions. Here’s a breakdown of potential causes and solutions:
-
Cause 1: Inactive Oxidizing Agent: The potency of many oxidizing agents can degrade over time or with improper storage.
-
Solution: Use a freshly opened bottle of the oxidizing agent or titrate to determine its active concentration before use. For methods like Swern oxidation, ensure that the activating agent (e.g., oxalyl chloride) is of high purity and handled under anhydrous conditions.
-
-
Cause 2: Suboptimal Reaction Temperature: Oxidation reactions can be highly sensitive to temperature.
-
Solution: For low-temperature oxidations like the Swern protocol, it is crucial to maintain the recommended temperature (typically -78 °C) to ensure the stability of the reactive intermediates.[1] For other oxidations, a moderate increase in temperature may enhance the reaction rate, but this must be balanced against the risk of byproduct formation.
-
-
Cause 3: Insufficient Molar Equivalents of Oxidant: Stoichiometry is critical.
-
Solution: While a 1:1 molar ratio of oxidant to substrate may be theoretically sufficient, a slight excess of the oxidizing agent (e.g., 1.1-1.2 equivalents) can often drive the reaction to completion. However, a large excess should be avoided to minimize over-oxidation.
-
Troubleshooting Incomplete Conversion
| Symptom | Potential Cause | Suggested Action | Relevant Citation |
| High percentage of unreacted dimethyl malonate (by GC/NMR) | Ineffective oxidant or insufficient activation. | Use a fresh batch of oxidant; ensure anhydrous conditions for moisture-sensitive reagents. | [2] |
| Reaction stalls after initial conversion | Reaction temperature is too low, or reaction time is insufficient. | Gradually increase the reaction temperature while monitoring for byproduct formation by TLC or GC. Extend the reaction time. | [2] |
| Inconsistent results between batches | Variability in reagent quality or reaction setup. | Standardize reagent sources and ensure consistent, dry glassware and inert atmosphere conditions. | [3] |
FAQ 2: I am observing significant byproduct formation. What are the likely impurities and how can I minimize them?
Answer:
The nature of the impurities is highly dependent on the synthetic method employed. Below is a discussion of common impurities associated with prevalent synthetic routes.
The Swern oxidation and its variants utilize activated dimethyl sulfoxide (DMSO) to oxidize alcohols, and by extension, active methylene groups.
-
Common Impurities:
-
Dimethyl sulfide (DMS): An unavoidable, volatile, and malodorous byproduct of the reduction of DMSO.[4]
-
Carbon Monoxide (CO) and Carbon Dioxide (CO2): Gaseous byproducts from the decomposition of the activating agent (e.g., oxalyl chloride).[5]
-
Triethylammonium chloride: If triethylamine is used as the base.[5]
-
-
Mechanism of Byproduct Formation: The reaction of DMSO with an activating agent like oxalyl chloride forms a reactive electrophilic sulfur species. This species reacts with the substrate, and subsequent elimination, promoted by a base, yields the oxidized product, DMS, CO, and CO2.[4]
-
Mitigation Strategies:
-
Proper Workup: A simple aqueous workup can remove the amine salts.
-
Removal of DMS: DMS is volatile (boiling point 37 °C) and can be removed by rotary evaporation. However, due to its strong odor, it is advisable to perform all manipulations in a well-ventilated fume hood and to quench any residual DMS in glassware with an oxidizing bleach solution.[4]
-
Ozonolysis of an appropriate precursor, such as a dialkyl benzalmalonate, can yield this compound.[6]
-
Common Impurities:
-
Benzaldehyde (or other carbonyl compound): A co-product of the cleavage of the double bond.
-
Benzoic Acid: If the workup conditions are oxidative, the co-product aldehyde can be oxidized.
-
Unreacted Starting Material: If the ozonolysis is incomplete.
-
Dimethyl Sulfoxide (DMSO): If dimethyl sulfide is used in a reductive workup, it is oxidized to DMSO, which can be difficult to remove by distillation due to its high boiling point.[7]
-
-
Mitigation Strategies:
-
Choice of Workup: Using triphenylphosphine for the reductive workup can be advantageous as the resulting triphenylphosphine oxide is often more easily separated by chromatography or crystallization.[7]
-
Purification: Benzaldehyde can be removed by distillation. Benzoic acid can be removed by an aqueous basic wash.
-
Selenium dioxide (SeO2) can be used to oxidize the active methylene group of dimethyl malonate.
-
Common Impurities:
-
Elemental Selenium (Red precipitate): A common byproduct that can contaminate the product.
-
Over-oxidation Products: Further oxidation can lead to the formation of oxalic acid derivatives or C-C bond cleavage products.[8][9]
-
Unreacted Dimethyl Malonate: Due to the often moderate yields of this reaction.[10]
-
-
Mitigation Strategies:
-
Filtration: The red selenium precipitate can be removed by filtration through celite.
-
Controlled Conditions: Careful control of reaction temperature and stoichiometry is crucial to minimize over-oxidation.
-
Logical Flow for Impurity Identification and Mitigation
Caption: Workflow for impurity troubleshooting.
FAQ 3: My final product is an oil that is difficult to purify by distillation. What are my options?
Answer:
This compound is a relatively high-boiling liquid, and vacuum distillation is the preferred method for its purification.
-
Fractional Vacuum Distillation: This is the most effective method for separating this compound from less volatile impurities or those with similar boiling points.
-
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a short-path distillation head or a Vigreux column. Ensure all glassware is dry and joints are properly greased to maintain a good vacuum.[6][11]
-
Vacuum Application: Use a vacuum pump capable of reaching a pressure of at least 20 mmHg. A cold trap between the apparatus and the pump is essential to protect the pump from corrosive vapors.[11]
-
Heating: Gently heat the distillation flask using a heating mantle with continuous stirring. Bumping can be an issue under vacuum, so smooth boiling is crucial.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for the given pressure. For diethyl oxomalonate (a close analog), the boiling point is reported as 96-97 °C at 12 mmHg.[10] The boiling point of the dimethyl ester will be slightly lower.
-
-
-
Recrystallization of the Hydrate: this compound readily forms a stable, crystalline dihydrate upon exposure to water.[10] This property can be exploited for purification.
-
Experimental Protocol: Recrystallization
-
Hydrate Formation: Dissolve the crude oily product in a minimal amount of a suitable solvent (e.g., diethyl ether or dichloromethane). Add a small amount of water and stir until the crystalline hydrate precipitates.
-
Recrystallization: Isolate the crude hydrate by filtration. Recrystallize from a suitable solvent system, such as ethyl acetate or an isopropanol/water mixture.[6][12]
-
Dehydration (Optional): If the anhydrous form is required, the hydrate can be dehydrated by azeotropic distillation with a solvent like toluene or by heating under vacuum in the presence of a drying agent like phosphorus pentoxide.[7]
-
-
Data Summary: Purification Methods
| Method | Advantages | Disadvantages | Best For Removing | Reference |
| Fractional Vacuum Distillation | Effective for separating compounds with different boiling points. Yields the anhydrous product directly. | Requires specialized equipment. Risk of product decomposition at high temperatures. | Unreacted starting material, higher-boiling byproducts. | [11][13] |
| Column Chromatography | Can separate compounds with very similar boiling points. | Can be time-consuming and require large volumes of solvent. | Non-volatile impurities, colored byproducts, triphenylphosphine oxide. | [14] |
| Recrystallization of Hydrate | Can provide very high purity product. Relatively simple procedure. | The product is the hydrate, which may require a subsequent dehydration step. | Impurities that are highly soluble in the recrystallization solvent. | [6][12] |
Concluding Remarks
The successful synthesis of this compound hinges on a careful selection of the synthetic route and meticulous control over reaction and purification conditions. By understanding the potential impurities associated with each method and employing systematic troubleshooting, researchers can optimize their synthetic protocols to achieve high yields of pure product. This guide provides a foundation for addressing common challenges, but it is essential to consult the primary literature for specific details related to your chosen synthetic path.
References
- Goudreau, S. R., Marcoux, D., & Charette, A. B. (2010).
- Organic Syntheses Procedure, (1921), 1, 1.
- Salomon, R. G., & Pardo, S. N. (1982). Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates. The Journal of Organic Chemistry, 47(5), 891–892.
- Organic Syntheses Procedure, (1955), 35, 4.
- Organic Syntheses Procedure, (2004), 81, 13.
- Distinct effects of oxalate versus malonate on the iron redox chemistry: Implications for the photo-Fenton reaction. (2014). Chemosphere, 103, 138–144.
-
Diethyl oxomalonate. (2023). In Wikipedia. [Link]
-
Swern oxidation. (2023). In Wikipedia. [Link]
- ethyl oxomalon
- Diethyl 2-oxomalonate. An improved synthesis. (1981). The Journal of Organic Chemistry, 46(12), 2598–2599.
- Madhusudhan, G., et al. (2011).
- Tietze, L. F., & Bratz, M. (1993).
-
Distillation II | MIT Digital Lab Techniques Manual. (2010). YouTube. [Link]
-
Swern Oxidation: Reaction Mechanism. NROChemistry. [Link]
- On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020). Beilstein Journal of Organic Chemistry, 16, 1785–1792.
-
Byproducts Produced in Swern Oxidation. BYJU'S. [Link]
Sources
- 1. [Determination of dimethyl oxalate and diethyl oxalate in workplace air by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Distinct effects of oxalate versus malonate on the iron redox chemistry: Implications for the photo-Fenton reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Organic Syntheses Procedure [orgsyn.org]
Section 1: Understanding the Instability of Dimethyl 2-Oxomalonate
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that handling highly reactive reagents is a common challenge in research and development. This guide is designed to provide you with in-depth, field-proven insights into a particularly sensitive compound: Dimethyl 2-oxomalonate. Its high reactivity, which makes it a valuable C3 synthon, is also the source of its instability.
Our goal is to move beyond simple instructions and explain the underlying chemical principles. By understanding why this compound is prone to polymerization, you can develop a robust experimental workflow that ensures reproducibility and success in your projects.
This section delves into the root cause of the compound's reactivity, providing the foundational knowledge needed to prevent its degradation.
Q1: What is the chemical nature of this compound's instability?
This compound's instability stems from the extreme electrophilicity of its central carbonyl carbon (C2). This high reactivity is a direct result of the powerful electron-withdrawing effects of the two adjacent ester groups. This molecular arrangement makes the central ketone highly susceptible to nucleophilic attack, which is the primary initiation step for its degradation.
The term "polymerization" in this context does not typically refer to a classic chain-growth reaction seen with vinyl monomers. Instead, it describes a series of self-condensation reactions, likely aldol-type additions, or reactions with ambient nucleophiles like water, leading to oligomers or solid hydrates.
Caption: Molecular structure highlighting the reactive carbonyl center.
Q2: What are the primary triggers for the polymerization and degradation of this compound?
Understanding the triggers is the most critical step in preventing degradation. The primary culprits are:
-
Water (Moisture): Even trace amounts of water can act as a nucleophile, attacking the electrophilic ketone to form a gem-diol hydrate. While the analogous diethyl oxomalonate is known to readily form a stable crystalline hydrate, this process effectively removes the reactive keto-form from your experiment[1]. This is often the cause of the reagent turning from a liquid oil to a solid or semi-solid.
-
Heat: Elevated temperatures accelerate the rate of degradation reactions. Storing the reagent at room temperature for extended periods or exposing it to heat during an experiment can significantly increase the likelihood of polymerization.
-
Basic or Acidic Contaminants: The self-condensation is catalyzed by both acids and bases. Basic impurities (e.g., from glassware not properly neutralized) can deprotonate trace amounts of the enol form, initiating an aldol-type cascade. Acidic impurities can activate the carbonyl group, making it even more susceptible to nucleophilic attack.
Caption: Key triggers leading to the degradation of the reagent.
Section 2: FAQs: Proactive Measures for Handling and Storage
This section provides direct answers to common questions, forming a best-practice guide for maintaining the integrity of your reagent.
Q3: How should I receive and inspect a new bottle of this compound?
Upon receipt, immediately inspect the material. It should be a clear, colorless to pale-yellow, mobile oil. If you observe any of the following, the reagent has likely been compromised:
-
Viscosity: The liquid appears thick or syrupy.
-
Cloudiness: The oil is not perfectly clear.
-
Solidification: Crystalline solids or a waxy mass are present.
Many reputable suppliers ship this material via cold-chain transportation to ensure its stability[2]. If it arrives warm, you should be cautious and consider its viability for sensitive applications.
Q4: What are the ideal storage conditions for this compound?
Proper storage is non-negotiable. Adherence to these conditions will maximize the shelf-life and performance of the reagent.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigeration) | Minimizes the rate of thermal degradation and self-condensation reactions[3]. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen[2]. |
| Container | Original manufacturer's bottle, tightly sealed. | Designed for chemical compatibility. Use parafilm around the cap for an extra barrier. |
| Light | Store in the dark (e.g., in its original box). | Protects against potential photochemical decomposition pathways. |
Q5: How do I properly handle the reagent when setting up an experiment?
Your handling technique is as important as storage. Follow these steps to prevent contamination and degradation during use.
Protocol 1: Recommended Handling Procedure
-
Equilibrate: Remove the bottle from the refrigerator and allow it to warm to room temperature for at least 30-45 minutes before opening. This prevents atmospheric moisture from condensing inside the cold bottle.
-
Inert Atmosphere: Perform all manipulations under an inert atmosphere. This can be achieved in a glovebox or using a Schlenk line with dry nitrogen or argon.
-
Anhydrous Glassware: Ensure all glassware (syringes, needles, reaction flasks) is rigorously dried, either by oven-drying (>120°C for several hours) or flame-drying under vacuum.
-
Syringe Transfer: Do not open the cap and pour the reagent. Use a dry syringe and needle to pierce the septum of the cap. After drawing the required volume, promptly withdraw the needle and flush the bottle's headspace with inert gas before re-sealing.
-
Immediate Use: Add the withdrawn reagent directly to your reaction vessel, which should also be under an inert atmosphere and contain anhydrous solvent.
Q6: Should I add a polymerization inhibitor like BHT or MEHQ to the bottle?
No, this is a critical point of distinction. Inhibitors like Butylated hydroxytoluene (BHT) or the monomethyl ether of hydroquinone (MEHQ) are effective for preventing free-radical polymerization , which is common for monomers like styrene or acrylates[4][5].
This compound does not polymerize through a free-radical mechanism. Its degradation is an ionic/condensation process. Adding a phenolic inhibitor will have no beneficial effect and may even introduce impurities into your system.
Section 3: Troubleshooting Guide
Even with the best practices, issues can arise. This section addresses what to do when you suspect your reagent has already degraded.
Q7: My this compound has turned into a viscous liquid or a white solid. What happened?
This is the most common failure mode and is almost certainly due to exposure to one of the triggers mentioned in Section 1, with moisture being the most frequent cause, leading to the formation of the solid hydrate[1]. The increased viscosity points to the formation of oligomers through self-condensation. At this point, the reagent is no longer pure this compound and should not be used in reactions where stoichiometry and purity are critical.
Q8: Can I purify or "depolymerize" the solidified reagent?
For many applications, particularly in drug development and GMP environments, the only acceptable course of action is to discard the compromised reagent and use a fresh, validated lot.
However, for research or non-critical applications, it may be possible to recover the active monomer through purification. The most viable method is vacuum distillation. This process separates the lower-boiling monomer from the higher-boiling oligomers and non-volatile hydrate.
Protocol 2: Purification by Vacuum Distillation (Expert Use Only)
-
Safety First: This procedure should only be performed by experienced chemists familiar with vacuum distillation. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Apparatus Setup: Assemble a short-path distillation apparatus or a setup with a Vigreux column. Ensure all glassware is meticulously dried.
-
Drying Agent (Optional but Recommended): For small-scale purification, adding a small amount of a powerful desiccant like phosphorus pentoxide (P₂O₅) to the distillation flask can help break down the hydrate and remove trace water[6]. Caution: P₂O₅ reacts violently with water.
-
Vacuum Application: Connect the apparatus to a vacuum pump capable of reaching <1 mmHg. Apply vacuum slowly to prevent bumping.
-
Heating: Gently heat the distillation flask using an oil bath. The temperature should be increased slowly and carefully.
-
Collection: Collect the fraction that distills at the expected boiling point for this compound under the achieved vacuum.
-
Validation: The purity of the distilled material must be confirmed by analytical methods such as NMR spectroscopy before use.
References
-
Jung, M. E., Shishido, K., & Davis, L. H. (1982). Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates. The Journal of Organic Chemistry, 47(5), 891–892. [Link]
-
Wikipedia. (n.d.). Diethyl oxomalonate. Retrieved January 21, 2026, from [Link]
-
Specialty Chemicals. (2020). The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. [Link]
-
Khan, A. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 563. [Link]
Sources
Optimizing Reaction Conditions for Dimethyl 2-oxomalonate: A Technical Support Guide
From the Desk of a Senior Application Scientist
Welcome to the technical support center for Dimethyl 2-oxomalonate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. My goal is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively. This compound is a highly reactive electrophile, prized for its ability to participate in various C-C bond-forming reactions. However, its reactivity also presents unique challenges. This document, structured in a question-and-answer format, addresses the common issues and frequently asked questions we encounter in the field.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and its hydrated form, Dimethyl 2,2-dihydroxypropanedioate?
A1: This is a critical first point of understanding. This compound possesses a highly electrophilic central ketone. In the presence of water, it readily undergoes hydration to form the more stable gem-diol, Dimethyl 2,2-dihydroxypropanedioate.[1][2]
-
This compound (Anhydrous): A greenish-yellow oil, this is the active electrophile required for reactions like Diels-Alder or ene reactions.[1]
-
Dimethyl 2,2-dihydroxypropanedioate (Hydrate): Typically appears as white crystals. This is the more stable, commercially available, and easier-to-handle form.
For most applications, particularly those involving nucleophilic addition to the carbonyl (like Knoevenagel condensations), the hydrate can often be used directly, as the equilibrium will shift back to the active keto form under the reaction conditions. However, for reactions sensitive to water, the anhydrous form is necessary. Dehydration of the hydrate can be achieved by methods like azeotropic distillation with toluene.[1]
Q2: How should I properly store and handle this compound and its hydrate?
A2: Proper storage is essential to maintain the integrity of the reagent.
-
Storage Conditions: Store in a cool, dry place in a tightly sealed container to prevent moisture absorption, which will promote hydration.[3] For long-term storage, refrigeration (2-8°C) is recommended.[3]
-
Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) where possible, especially if you are working with the anhydrous form. Avoid exposure to humid air, which can cause the oil to convert to the crystalline hydrate.[1]
Q3: My reaction with this compound is sluggish. What are the initial checks?
A3: If you're experiencing slow or incomplete reactions, consider these primary factors:
-
Reagent Quality: Ensure your reagent has not degraded. If using the hydrate, confirm its identity. If you require the anhydrous form, ensure it is sufficiently dry.
-
Solvent Purity: Use dry, high-purity solvents. Protic or wet solvents can interfere with many of the intended reactions.
-
Catalyst Activity: If using a catalyst, ensure it is active and has been stored correctly. For base-catalyzed reactions, the choice and amount of base are critical.
Troubleshooting Guide: Knoevenagel Condensation
The Knoevenagel condensation is one of the most common applications for this compound, involving the reaction with an aldehyde or ketone in the presence of a weak base.[4][5]
Q4: My Knoevenagel condensation is giving a very low yield. What are the likely causes and how can I fix it?
A4: Low yields in this reaction are a frequent issue and can almost always be traced back to the catalytic system or reaction conditions.
Causality Analysis: The mechanism involves the deprotonation of the malonate by a base to form an enolate, which then acts as a nucleophile.[6] This is followed by addition to the carbonyl and subsequent dehydration. The balance of this process is delicate.
Troubleshooting Steps:
-
Evaluate Your Base: The base must be strong enough to deprotonate the malonate but not so strong that it promotes the self-condensation of the aldehyde (an aldol reaction).[4]
-
Problem: Using a strong base like NaOH or NaOEt. This will lead to competing aldol reactions and reduce the yield of your desired product.
-
Solution: Switch to a milder base. Piperidine, often with a catalytic amount of acetic acid, is a classic choice.[5] Other effective catalysts include L-proline or immobilized enzymes like BSA for greener approaches.[6][7]
-
-
Water Removal: The condensation step eliminates a molecule of water. According to Le Châtelier's principle, removing this water will drive the reaction toward the product.[5]
-
Problem: Allowing water to accumulate in the reaction mixture.
-
Solution: Perform the reaction in a solvent like toluene or benzene using a Dean-Stark apparatus to azeotropically remove water as it forms. Alternatively, adding molecular sieves to the reaction can effectively sequester water.[5]
-
-
Substrate Reactivity: Aldehydes react much faster than ketones due to lower steric hindrance and higher electrophilicity.[5]
-
Problem: Attempting to react a sterically hindered ketone under standard conditions.
-
Solution: For less reactive ketones, you may need more forcing conditions: higher temperatures, longer reaction times, and a more active catalytic system. Monitor the reaction carefully by TLC to track the consumption of starting material.
-
Summary of Optimization Parameters for Knoevenagel Condensation
| Parameter | Recommendation for Aromatic Aldehydes | Recommendation for Aliphatic Aldehydes | Recommendation for Ketones | Rationale |
| Catalyst | Piperidine/Acetic Acid, L-Proline | Immobilized BSA, Gelatine | Lewis acids (e.g., TiCl₄) with an amine base | Balances malonate deprotonation with minimizing substrate self-condensation. Ketones require more activation. |
| Solvent | Toluene, Ethanol, DMSO | DMSO, Heptane | Toluene, Dichloromethane | Toluene allows for azeotropic water removal. DMSO can facilitate reactions at room temperature.[6][7] |
| Temperature | Room Temp to Reflux | Room Temperature | Reflux | Higher temperatures are often needed for less reactive substrates but can increase side product formation. |
| Water Removal | Dean-Stark or Molecular Sieves | Not always necessary, but can improve yield | Dean-Stark is highly recommended | Drives the equilibrium towards the α,β-unsaturated product.[5] |
Q5: I am observing multiple spots on my TLC plate, suggesting significant side product formation. What is happening?
A5: Side product formation often points to impurities in the starting materials or the reaction conditions being too harsh.
Troubleshooting Workflow
Caption: Troubleshooting workflow for side product formation.
Detailed Explanation:
-
Starting Material Impurities: The synthesis of this compound itself can be challenging. For instance, chlorination of dimethyl malonate can sometimes lead to the formation of dimethyl 2,2-dichloromalonate as an impurity.[8] This impurity could lead to unexpected side reactions. Solution: If you suspect impure starting material, purify it via fractional distillation or silica plug filtration.[8]
-
Michael Addition: The α,β-unsaturated product of a Knoevenagel condensation is a Michael acceptor. A common side reaction is the addition of another equivalent of the malonate enolate to your product. Solution: Adjust the stoichiometry. Using a slight excess of the aldehyde component can help consume the malonate before it has a chance to react with the product. Running the reaction at lower temperatures can also disfavor this side reaction.
Experimental Protocols & Purification
Q6: Can you provide a standard, reliable protocol for a Knoevenagel condensation with this compound?
A6: Certainly. Here is a representative protocol for the reaction of benzaldehyde with Dimethyl 2,2-dihydroxypropanedioate (the hydrate).
Protocol: Synthesis of Dimethyl 2-benzylidenemalonate
-
Apparatus Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add toluene (50 mL).
-
Reagent Addition: Add Dimethyl 2,2-dihydroxypropanedioate (1.64 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), piperidine (0.1 mL, ~1 mmol), and acetic acid (0.06 mL, ~1 mmol).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system), checking for the consumption of benzaldehyde.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure product.
Q7: What are the best strategies for purifying the products of these reactions?
A7: The purification strategy depends heavily on the physical properties of your product.
Purification Strategy Selection
Caption: Decision tree for selecting a purification method.
-
Column Chromatography: This is the most versatile method. For typical Knoevenagel products, a gradient elution using a hexane/ethyl acetate system on a silica gel column is effective.[9]
-
Recrystallization: If your product is a solid, recrystallization is an excellent method to achieve high purity. Test various solvents (e.g., ethanol, methanol, ethyl acetate/hexane mixtures) to find a system where the product is soluble when hot but sparingly soluble when cold.[9]
-
Acid-Base Extraction: This technique is useful if your product has an acidic or basic functional group that is absent in the impurities. For example, if you saponify the esters to a diacid, you can extract it into an aqueous base, wash away neutral organic impurities, and then re-acidify to precipitate your pure diacid product.[9]
References
- Benchchem. Stability and Storage of Diethyl 2-ethyl-2-(p-tolyl)malonate: A Technical Guide.
-
Wikipedia. Diethyl oxomalonate. Available from: [Link]
- Madhusudhan, G. et al. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica, 3(6), 437-442.
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Pardo, S. N., & Salomon, R. G. (1981). Diethyl oxomalonate. An improved synthesis. The Journal of Organic Chemistry, 46(12), 2598–2599. Available from: [Link]
- UCLA Chemistry and Biochemistry. Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates.
- RSC Publishing. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA).
- Google Patents. CN102911046A - Dimethyl oxalate purification method during CO coupling dimethyl oxalate synthesis process.
- BLD Pharm. 609-09-6|Diethyl 2-oxomalonate.
- Amazon S3. Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine.
-
Carl ROTH. Safety Data Sheet: Dimethyl malonate. Available from: [Link]
-
Pearson+. Draw the products of the following reactions: e. diethyl malonate.... Available from: [Link]
-
Indian Journal of Chemistry. A green and an efficient catalyst for Knoevenagel condensation under grindstone method. Available from: [Link]
- Benchchem. A Comparative Guide to the Reactivity of Diethyl and Dimethyl 2,2-Dihydroxypropanedioate.
-
Organic Syntheses. DIETHYL AMINOMALONATE HYDROCHLORIDE. Available from: [Link]
-
Wikipedia. Knoevenagel condensation. Available from: [Link]
- Benchchem. Work-up procedures for reactions involving Diethyl 2-(2-oxopropyl)malonate.
Sources
- 1. Diethyl oxomalonate - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 7. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Conversion Rates with Dimethyl 2-Oxomalonate
Welcome to the technical support center for Dimethyl 2-oxomalonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during its use, with a primary focus on addressing low conversion rates in key synthetic applications.
Introduction: The Reactivity of this compound
This compound is a highly reactive dicarbonyl compound, valued for its utility as a versatile building block in various carbon-carbon bond-forming reactions. Its central electrophilic ketone, flanked by two methyl ester groups, makes it an excellent substrate for reactions such as Knoevenagel condensations, Diels-Alder cycloadditions, and Michael additions. However, this high reactivity also renders it susceptible to side reactions, primarily hydrolysis and subsequent decarboxylation, which can significantly impact reaction yields.
A crucial aspect to consider is that this compound is generally more reactive than its diethyl counterpart. This is attributed to the lower steric hindrance of the methyl groups and the slightly increased electrophilicity of the central carbonyl carbon. While this enhanced reactivity can be advantageous, it also necessitates careful control over reaction conditions to prevent unwanted side reactions.
Troubleshooting Guide: Low Conversion Rates
This section addresses specific issues of low conversion in a question-and-answer format, providing insights into the underlying causes and actionable solutions.
Issue 1: My Knoevenagel condensation with an aldehyde/ketone is sluggish or stalling.
Question: I am attempting a Knoevenagel condensation between this compound and an aldehyde, but I am observing very low product formation, even after extended reaction times. What are the likely causes and how can I improve the conversion?
Answer: Low conversion in a Knoevenagel condensation involving this compound can stem from several factors, often related to the catalyst, solvent, or the inherent stability of the reactants.
Causality and Solutions:
-
Inappropriate Catalyst: The choice of base is critical in a Knoevenagel condensation. A base that is too strong can lead to self-condensation of the aldehyde or ketone, while a base that is too weak will not efficiently deprotonate the this compound to form the reactive enolate.[1]
-
Sub-optimal Reaction Conditions: Temperature and solvent play a significant role. While some Knoevenagel reactions proceed at room temperature, others may require heating to overcome the activation energy barrier.
-
Recommendation: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C). The choice of solvent is also crucial; polar aprotic solvents like DMSO or DMF can be effective.[2] Toluene has also been shown to be an appropriate solvent for similar reactions, sometimes requiring reflux temperatures.
-
-
Hydrolysis of this compound: this compound is highly susceptible to hydrolysis, especially in the presence of water and a basic catalyst. This will consume your starting material and prevent it from participating in the desired reaction.
-
Recommendation: Ensure all reactants and solvents are anhydrous. Use freshly distilled solvents and properly dried glassware. If an aqueous workup is necessary, perform it quickly and at a low temperature.
-
Experimental Protocol: General Knoevenagel Condensation with this compound
-
To a solution of the aldehyde or ketone (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, DMSO), add this compound (1.1 eq).
-
Add the catalyst (e.g., piperidine, 0.1 eq).
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction mixture and proceed with an appropriate workup, which may include washing with a dilute acid solution to remove the catalyst, followed by extraction and purification.
Caption: Key factors influencing the outcome of a Diels-Alder reaction.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: this compound is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated. Exposure to humid air can lead to hydration of the central carbonyl group, forming the corresponding gem-diol, and can also promote hydrolysis of the ester groups.
Q2: I suspect my this compound has degraded. How can I check its purity?
A2: The purity of this compound can be assessed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS. In the ¹H NMR spectrum, the presence of water will be evident, and the formation of the gem-diol will result in a new set of peaks. Hydrolysis to the carboxylic acid can also be detected by the appearance of a broad acidic proton signal.
Q3: Can I use this compound in aqueous conditions?
A3: Due to its high susceptibility to hydrolysis, using this compound in aqueous conditions is generally not recommended, especially under basic or acidic conditions where hydrolysis is accelerated. If water is an unavoidable component of the reaction medium, the reaction should be conducted at low temperatures and for the shortest possible duration to minimize decomposition.
Q4: What are the main byproducts I should expect in reactions with this compound?
A4: The primary byproducts arise from the decomposition of this compound itself. These include the hydrated gem-diol, the mono- and di-carboxylic acids from hydrolysis, and potentially products of subsequent decarboxylation. In the context of specific reactions, side reactions of the other starting materials (e.g., self-condensation of an aldehyde) can also occur.
Q5: How can I effectively purify the products of my reaction with this compound?
A5: The choice of purification method depends on the properties of the desired product.
-
Column Chromatography: Silica gel column chromatography is a versatile method for separating polar compounds. A gradient elution with a mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is often effective.
-
Acid-Base Extraction: If your product has acidic or basic properties that differ from the starting materials and byproducts, an acid-base extraction can be a powerful purification technique.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent or solvent mixture can yield highly pure material.
Data Summary
Table 1: Recommended Solvents for Common Reactions
| Reaction Type | Recommended Solvents | Notes |
| Knoevenagel Condensation | Toluene, Dimethyl Sulfoxide (DMSO), Ethanol | Ensure anhydrous conditions. DMSO can be particularly effective for challenging condensations. [2] |
| Diels-Alder Reaction | Toluene, Xylene | High-boiling solvents are often necessary to achieve sufficient reaction rates. [3] |
| Michael Addition | Tetrahydrofuran (THF), Ethanol | The choice of solvent may depend on the specific Michael acceptor and catalyst used. |
References
- BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation with Diethyl 2-(2-oxopropyl)malonate.
- BenchChem. (2025). Application Notes and Protocols: Decarboxylation of Diethyl 2-(2-oxopropyl)malonate Derivatives.
-
Wikipedia. (n.d.). Diethyl oxomalonate. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates Experimental Section. Retrieved from [Link]
-
Diels-Alder Reaction. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]
- Manohar, V. (2022). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine.
- Dhongade-Desai, S., Shetake, P., Mang, R. A., kamble, S. K., Sankpal, A. A., Gadakari, V. D., & Gondhali, A. S. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION.
- Cabrera-Rivera, F., Hernández-Vázquez, L., Flores-Sánchez, P., Durán-Galván, M., & Escalante, J. (2017). Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. Green and Sustainable Chemistry, 7, 270-280.
- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
-
Organic Syntheses Procedure. (n.d.). 4-carbomethoxy-5-methoxy-2-phenyl-1,3-oxazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
- Madhusudhan, G., et al. (2011).
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868.
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
Chegg. (2025). What are the conditions needed for decarboxylation of diethyl malonate derivatives. Retrieved from [Link]
-
OECD Existing Chemicals Database. (n.d.). MALONIC ACID DIESTERS. Retrieved from [Link]
-
Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. PubMed. Retrieved from [Link]
- Pardo, S. N., & Salomon, R. G. (1981). Diethyl oxomalonate. An improved synthesis. The Journal of Organic Chemistry, 46(12), 2598–2599.
-
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
-
MDPI. (n.d.). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Retrieved from [Link]
Sources
Technical Support Center: Removal of Unreacted Dimethyl 2-Oxomalonate
Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for a common purification challenge: the removal of unreacted dimethyl 2-oxomalonate from a reaction mixture. As a highly reactive and polar building block, its effective removal is critical for obtaining pure products and ensuring the reliability of subsequent experimental steps.
Frequently Asked Questions (FAQs)
Q1: What makes residual this compound particularly challenging to remove?
This compound presents a unique set of physical properties that can complicate its removal. Its central carbonyl group is highly electrophilic, causing it to readily react with water—even atmospheric moisture—to form its hydrate, dimethyl 2,2-dihydroxypropanedioate.[1] This hydration significantly increases its polarity and water solubility, but it also has a relatively high boiling point, making it difficult to remove under reduced pressure alongside common solvents without potentially co-distilling with lower-boiling products or requiring high temperatures that could degrade the desired compound.
Q2: How can I reliably detect the presence of unreacted this compound in my crude product?
Effective detection is the first step in successful purification. Several methods can be employed:
-
Thin-Layer Chromatography (TLC): This is the most common and rapid method. This compound is highly polar and will typically have a very low Retention Factor (Rf) on silica gel. A highly polar eluent system may be required to move it from the baseline. Staining with potassium permanganate or p-anisaldehyde can help visualize the spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the methoxy groups of this compound will appear as a sharp singlet around 3.9 ppm. The hydrated gem-diol form will show a distinct singlet for the hydroxyl protons.
-
Gas Chromatography (GC): For thermally stable and volatile products, GC can provide a quantitative measure of the impurity.[2] However, the high polarity of this compound may require derivatization or a polar column for good peak shape.
Q3: What is the most straightforward purification method to attempt first?
For most applications, a simple aqueous work-up or liquid-liquid extraction is the most effective first step. The high polarity and water solubility of the this compound hydrate allow it to be selectively partitioned into an aqueous phase, leaving a less polar desired product in the organic layer.[3]
Causality: The efficiency of this method relies on the significant difference in polarity and solubility between the small, hydrophilic this compound and what is typically a larger, more lipophilic reaction product. A slightly basic wash (e.g., with aqueous sodium bicarbonate) can further enhance removal by deprotonating any acidic species, including the gem-diol, to form a water-soluble salt.[4]
Q4: When should I consider using column chromatography?
Column chromatography is the preferred method when an aqueous wash is insufficient or when the desired product has moderate polarity, making extraction less selective.[1] It is particularly useful in the following scenarios:
-
The desired product is water-sensitive or has some water solubility.
-
The reaction mixture contains other polar impurities in addition to this compound.
-
A very high level of purity (>99%) is required.
A silica plug filtration, a faster variant of chromatography, can also be effective for removing highly polar impurities like this compound from a much less polar product.[2]
Q5: Is distillation a viable option for removing this compound?
Distillation can be a viable method, but its success is highly dependent on the properties of the desired product.[3]
-
Simple Distillation: This is only effective if the desired product is significantly more volatile (has a much lower boiling point) than this compound.
-
Fractional Distillation: This can be used if there is a reasonable, though not extreme, difference in boiling points. However, it can be a slow process with potential for yield loss.[2]
-
Vacuum Distillation: This is the most common distillation approach. It is ideal if the desired product is a high-boiling liquid or a thermally stable solid with a very low vapor pressure. By reducing the pressure, the boiling points of both compounds are lowered, but the separation can be achieved at temperatures that are less likely to cause product decomposition.[4]
Troubleshooting & Optimization
Issue 1: Ineffective Removal with Aqueous Wash
-
Symptom: Significant amount of this compound remains in the organic layer after multiple aqueous washes, as confirmed by TLC or NMR.
-
Possible Causes:
-
Insufficient Mixing: The two phases were not mixed vigorously enough for efficient partitioning.
-
Product Emulsification: The product may be acting as a surfactant, leading to the formation of an emulsion that traps the impurity.
-
High Concentration: The concentration of the impurity in the organic layer is too high for a single wash to be effective.
-
-
Solutions:
-
Increase Wash Volume and Number: Perform at least 3-4 washes with deionized water or a saturated sodium bicarbonate solution.
-
Use Brine: After the initial washes, perform a final wash with a saturated NaCl solution (brine). This helps to break emulsions and further decreases the solubility of organic compounds in the aqueous layer.
-
pH Adjustment: Use a dilute basic wash (e.g., 5% NaHCO₃) to convert the gem-diol into its more water-soluble salt, enhancing its removal.[4]
-
Issue 2: Product and Impurity Co-elute During Column Chromatography
-
Symptom: Fractions collected from the column contain both the desired product and this compound.
-
Possible Causes:
-
Incorrect Solvent System: The eluent is too polar, causing all compounds to move too quickly down the column with little separation.
-
Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity.
-
Sample Loading Technique: The initial sample band was too diffuse.
-
-
Solutions:
-
Optimize Eluent Polarity: Systematically test solvent systems using TLC. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually add a more polar solvent (e.g., ethyl acetate or diethyl ether) until the desired product has an Rf of ~0.3, while the this compound remains at the baseline.
-
Use a Gradient Elution: Start with a low-polarity eluent to first elute your non-polar product, then gradually increase the polarity to wash the highly polar this compound off the column.
-
Proper Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column in a tight, concentrated band.[4]
-
Comparative Data for Separation Strategy
To effectively choose a purification method, it is crucial to understand the differences in physical properties between the unreacted starting material and the desired product.
| Property | This compound | Representative Non-Polar Product (e.g., a multi-ring aromatic) | Rationale for Separation |
| Molecular Weight | 146.10 g/mol [5] | > 300 g/mol | Significant size difference. |
| Polarity | Very High (forms gem-diol)[1] | Low to Medium | This is the primary basis for separation by extraction and chromatography. |
| Solubility in Water | High | Negligible | Enables selective removal via aqueous wash. |
| Solubility in Hexane | Negligible | High | Enables selective elution in chromatography or use as an anti-solvent. |
| Boiling Point | Relatively High (Est. >180 °C) | Very High (or is a non-volatile solid) | Enables separation by vacuum distillation if the product is non-volatile. |
| TLC Rf (80:20 Hex:EtOAc) | ~0.0 | ~0.5 - 0.7 | Large difference in Rf allows for easy separation on a silica column. |
Methodology & Protocols
Protocol 1: Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate.
-
Spot Samples: Using a capillary tube, spot the crude reaction mixture, a co-spot (crude + starting material), and a reference spot of the pure this compound.
-
Develop Plate: Place the plate in a sealed chamber containing an appropriate eluent (e.g., 70:30 Hexane:Ethyl Acetate). Allow the solvent front to travel up the plate.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (if applicable) and then by staining with a potassium permanganate solution. The unreacted this compound will appear as a distinct spot at a very low Rf.
Protocol 2: Standard Aqueous Work-up
-
Dilute Reaction: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer to Funnel: Transfer the solution to a separatory funnel.
-
First Wash (Bicarbonate): Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release any CO₂ gas formed. Shake vigorously for 30-60 seconds.[4]
-
Separate Layers: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat Washes: Repeat the wash process two more times with deionized water.
-
Brine Wash: Perform a final wash with saturated NaCl (brine) solution to remove residual water from the organic layer.
-
Dry and Concentrate: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Verify Removal: Analyze the resulting product by TLC or NMR to confirm the absence of this compound.
Protocol 3: Rapid Silica Plug Filtration
This method is ideal for removing trace amounts of the highly polar starting material from a non-polar product.
-
Prepare Plug: Place a cotton or glass wool plug at the bottom of a small chromatography column or a Pasteur pipette. Add a layer of sand (~1 cm) followed by a 5-10 cm layer of silica gel. Top with another layer of sand.
-
Equilibrate: Pre-elute the silica plug with a non-polar solvent (e.g., 100% hexane).
-
Load Sample: Dissolve the crude product in a minimal amount of a non-polar solvent and load it onto the top of the silica plug.
-
Elute Product: Elute the desired product from the plug using the non-polar solvent, collecting the eluent. The highly polar this compound will remain strongly adsorbed at the top of the silica.
-
Monitor: Collect fractions and monitor by TLC to determine which fractions contain the pure product.
-
Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization: Purification Strategy Decision Tree
The following diagram outlines a logical workflow for selecting the most appropriate purification strategy based on the properties of your desired product.
Sources
Characterization of unexpected byproducts with Dimethyl 2-oxomalonate
Welcome to the technical support guide for Dimethyl 2-oxomalonate (DMOM). As a highly reactive and versatile building block, DMOM is a powerful tool in modern synthesis. However, its high electrophilicity can lead to unexpected reaction pathways and byproducts. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and characterize these unexpected outcomes, providing both mechanistic explanations and practical, field-proven protocols.
Section 1: The Hydrate Form - A Common Point of Confusion
One of the most frequent support inquiries we receive is not about a reaction byproduct, but about the state of the starting material itself. Understanding the inherent nature of DMOM is the first step in successful experimentation.
Q1: My freshly opened bottle of this compound shows different spectral data than expected (e.g., a prominent singlet around 3.8 ppm and a broad OH peak in ¹H NMR) and appears as white crystals, not a yellow oil. Is my reagent contaminated?
A1: It is highly likely your reagent is not contaminated but exists predominantly in its hydrate form, Dimethyl 2,2-dihydroxypropanedioate.
Causality and Expertise: this compound possesses a highly electrophilic central carbonyl group.[1] This high reactivity makes it susceptible to nucleophilic attack by ambient moisture. In the presence of even trace amounts of water, it readily and reversibly forms a stable geminal diol (hydrate).[2] This conversion from a yellow oil (the anhydrous keto form) to white crystals (the hydrate) is a well-documented intrinsic property of the compound.[2]
Analytical Characterization: The two forms are in equilibrium, and the predominant form can be identified by routine analytical methods.
| Property | Anhydrous DMOM (Keto Form) | DMOM Hydrate (Gem-diol Form) |
| Appearance | Clear, colorless to yellow liquid/oil[2] | White crystalline solid[2] |
| ¹H NMR (CDCl₃) | Singlet ~3.9 ppm (6H, 2 x -OCH₃) | Singlet ~3.8 ppm (6H, 2 x -OCH₃), Broad singlet (variable) ~5-6 ppm (2H, 2 x -OH) |
| ¹³C NMR (CDCl₃) | ~53 ppm (-OCH₃), ~160 ppm (Ester C=O), ~175 ppm (Keto C=O) | ~54 ppm (-OCH₃), ~92 ppm (C(OH)₂), ~167 ppm (Ester C=O) |
| IR (neat/KBr) | Strong C=O stretch ~1740-1760 cm⁻¹ (ketone), ~1735 cm⁻¹ (ester) | Broad O-H stretch ~3200-3500 cm⁻¹, Strong C=O stretch ~1730-1745 cm⁻¹ (ester) |
Troubleshooting and Recommendations:
-
For reactions requiring the anhydrous form: Use the material as is. The hydrate often reverts to the keto form in situ under anhydrous reaction conditions, especially with heating or in the presence of Lewis acids. For extremely moisture-sensitive reactions, consider drying the reagent by dissolving it in an anhydrous solvent (e.g., toluene) and removing the water azeotropically, or by storing it over a strong desiccant like P₂O₅ under vacuum.
-
For most applications: The hydrate can be used directly without issue, as it serves as a stable and easy-to-handle precursor to the active keto form.
Section 2: Troubleshooting Byproducts from Reaction Conditions
The choice of solvent, base, temperature, and reaction time can dramatically influence the outcome of reactions involving DMOM. Here, we address the most common byproducts arising from suboptimal conditions.
Q2: My reaction produced a significant amount of a lower molecular weight byproduct, and I noticed gas evolution. Mass spectrometry suggests the loss of a carbomethoxy group. What happened?
A2: You are likely observing byproducts from hydrolysis and subsequent decarboxylation.
Causality and Expertise: Malonic esters are susceptible to hydrolysis under either acidic or basic conditions.[3][4] The resulting β-keto acid intermediate is thermally unstable and readily loses carbon dioxide to form a methyl ketone.[3][5] This two-step degradation pathway is a classic side reaction for malonate derivatives.[6][7]
Caption: Hydrolysis and decarboxylation pathway of DMOM.
Troubleshooting Protocol: Identification and Prevention
-
Initial Analysis (LC-MS/GC-MS):
-
Run an LC-MS or GC-MS analysis of your crude reaction mixture.
-
Look for a mass corresponding to your desired product minus 86 Da (C₃H₂O₃, the keto-carbomethoxy group) or minus 44 Da (CO₂) from a hydrolyzed intermediate. For DMOM, the primary decarboxylation product would be methyl pyruvate (MW: 102.09 g/mol ).
-
-
Confirmation (¹H NMR):
-
Isolate the byproduct via column chromatography.
-
Acquire a ¹H NMR spectrum. For methyl pyruvate, you would expect two singlets: one around 2.5 ppm (3H, acetyl -CH₃) and another around 3.9 ppm (3H, ester -OCH₃).
-
-
Prevention Strategies:
-
Maintain Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware thoroughly. Run reactions under an inert atmosphere (N₂ or Ar).
-
Control pH: Avoid strongly acidic or basic conditions if possible. If a base is required, use a non-nucleophilic, hindered base (e.g., DBU, Proton-Sponge) and add it at low temperature.
-
Temperature Management: Keep reaction and work-up temperatures as low as feasible. Avoid prolonged heating.
-
Aqueous Work-up: If an aqueous work-up is unavoidable, perform it quickly at low temperature (0-5 °C) and use buffered solutions to maintain a near-neutral pH.
-
Q3: When using a strong base like NaH or LDA, I observe a high molecular weight impurity with a mass corresponding to two units of my starting material minus methanol. What is this byproduct?
A3: This is very likely a dimer formed via a Claisen-type self-condensation reaction.
Causality and Expertise: While DMOM itself lacks α-protons for enolization, its reaction products often do. If you are reacting DMOM with a nucleophile that generates an adduct with acidic α-protons, a strong base can deprotonate this new intermediate. The resulting enolate is nucleophilic and can attack the highly electrophilic carbonyl of a second molecule of DMOM. A subsequent intramolecular cyclization or elimination can lead to a variety of dimeric structures. This is a known issue with related, highly activated carbonyl compounds.[5]
Caption: General pathway for base-mediated self-condensation.
Troubleshooting Protocol: Identification and Prevention
-
Mass Spectrometry (HRMS):
-
Isolate the high molecular weight impurity.
-
Submit for High-Resolution Mass Spectrometry (HRMS). The exact mass will be crucial to confirm a molecular formula consistent with a dimer (e.g., 2 x [Reactant] - CH₄O).
-
-
Structural Elucidation (2D NMR):
-
Because dimeric structures can be complex, 2D NMR is essential.
-
COSY: Identify proton-proton coupling networks.
-
HSQC: Correlate protons to their directly attached carbons.
-
HMBC: Identify long-range (2-3 bond) correlations between protons and carbons. This is key to piecing the final structure together, especially across newly formed C-C bonds.
-
-
Prevention Strategies:
-
Base Selection: Use a milder base (e.g., K₂CO₃, Et₃N) or a non-nucleophilic base if only proton scavenging is needed.
-
Stoichiometry: Use a stoichiometric amount of base rather than an excess.
-
Reverse Addition: Add the base slowly to the solution of the reactants at low temperature (-78 °C to 0 °C) to keep the instantaneous concentration of the enolate low.
-
Temperature Control: Maintain low temperatures throughout the reaction to disfavor the dimerization pathway.
-
Section 3: A General Workflow for Unknown Byproduct Identification
When an unexpected spot appears on your TLC plate, a systematic approach is the fastest way to a solution.
Q4: What is a reliable workflow for characterizing a completely unknown byproduct from a DMOM reaction?
A4: Follow a systematic "Mass-to-Structure" analytical protocol.
This workflow prioritizes gathering the most crucial data first to build a hypothesis, which is then confirmed with more detailed experiments.
Caption: Systematic workflow for byproduct identification.
Step-by-Step Experimental Protocol
-
Preliminary Analysis (LC-MS):
-
Objective: To determine the molecular weight of the unknown(s) and assess the complexity of the mixture.
-
Procedure: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., Acetonitrile/Water) and inject it into the LC-MS.
-
Interpretation: Compare the observed masses to the expected product, starting materials, and potential byproducts (e.g., hydrolyzed, decarboxylated, or dimerized species).
-
-
Isolation and Purification:
-
Objective: To obtain a pure sample of the unknown byproduct for detailed structural analysis.
-
Procedure: Based on the TLC/LC profile, perform preparative column chromatography on silica gel. Use a gradient elution system to ensure good separation.
-
Validation: Check the purity of the isolated fraction by analytical TLC or LC-MS.
-
-
Molecular Formula Confirmation (HRMS):
-
Objective: To move from a molecular weight to an unambiguous molecular formula.
-
Procedure: Submit the pure sample for analysis by an HRMS technique (e.g., ESI-TOF).
-
Interpretation: The high-resolution mass (accurate to <5 ppm) will confirm the elemental composition, validating or refuting your initial hypothesis.
-
-
Structural Elucidation (NMR):
-
Objective: To determine the precise connectivity of the atoms.
-
Procedure: Dissolve the pure sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire a full suite of NMR spectra.
-
¹H NMR: Shows proton environments, integrations, and coupling.
-
¹³C NMR: Shows the number and type of carbon environments.
-
2D NMR (COSY, HSQC, HMBC): Crucial for establishing the final structure, as described in Q3.
-
-
-
Functional Group Confirmation (IR):
-
Objective: To confirm the presence of key functional groups.
-
Procedure: Acquire an infrared spectrum of the pure sample (neat film or KBr pellet).
-
Interpretation: Look for characteristic stretches, such as broad O-H bands (alcohols, carboxylic acids), sharp C=O bands (ketones, esters, amides), and C-N or C-O bands.
-
By following this structured approach, you can efficiently and accurately characterize virtually any unexpected byproduct encountered in your research.
References
- BenchChem. (2025). Stability and Storage of Diethyl 2-(2-oxopropyl)
- BenchChem. (2025). Application Notes and Protocols: Decarboxylation of Diethyl 2-(2-oxopropyl)
-
Wikipedia. Diethyl oxomalonate. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Common side reactions with Diethyl 2-(2-oxopropyl)
- BenchChem. (2025). Stability and Storage of Diethyl 2-ethyl-2-(p-tolyl)
-
Organic Chemistry Portal. Decarboxylation. [Link]
Sources
Validation & Comparative
Introduction: The Strategic Importance of 2-Oxomalonates in Synthesis
An In-Depth Technical Guide to the Comparative Reactivity of Dimethyl 2-Oxomalonate and Diethyl 2-Oxomalonate
This compound and diethyl 2-oxomalonate are highly valuable C3 synthons in modern organic synthesis. Their utility stems from a unique structural feature: a central, highly electrophilic ketone flanked by two ester functionalities. This arrangement activates the molecule for a diverse range of chemical transformations, making them indispensable building blocks for complex pharmaceuticals and fine chemicals.[1] Due to the high polarization of the keto group, they are exceptionally reactive electrophiles in addition reactions and potent reactants in pericyclic reactions.[1]
However, a critical choice often faced by researchers is whether to employ the dimethyl or the diethyl ester. While structurally similar, the subtle difference between the methyl and ethyl groups imparts distinct reactivity profiles that can significantly influence reaction rates, yields, and even the feasibility of a synthetic route. This guide provides a detailed, evidence-based comparison of their reactivity, designed to empower researchers, scientists, and drug development professionals to make informed decisions in reagent selection and experimental design.
It is important to note that these 2-oxomalonates readily react with atmospheric moisture to form their corresponding crystalline dihydrates (geminal diols), namely dimethyl 2,2-dihydroxypropanedioate and diethyl 2,2-dihydroxypropanedioate.[1][2] The central carbonyl's high electrophilicity is moderated by this hydration, and in many reactions, the anhydrous form is either generated in situ or is in equilibrium with the hydrate.[2]
Part 1: Physicochemical Properties and Theoretical Reactivity Framework
The fundamental difference between the two molecules lies in the steric and electronic contributions of their respective alkyl ester groups.[2] These differences, though subtle, are the primary drivers of their divergent reactivity.
Steric Effects: The Role of Molecular Bulk
The most apparent distinction is the size of the ester groups. The ethyl group is sterically more demanding than the methyl group. This increased bulk in diethyl 2-oxomalonate can impede the approach of a nucleophile to the central electrophilic carbonyl carbon.[2][3] In reactions governed by an SN2 mechanism or those involving attack on a sterically congested center, this hindrance can lead to slower reaction rates.[3] Therefore, from a purely steric standpoint, this compound is predicted to be the more reactive substrate.[2]
Electronic Effects: Inductive Influence on Electrophilicity
Alkyl groups are weakly electron-donating through induction. An ethyl group is a slightly stronger electron-donating group than a methyl group.[2] This inductive effect pushes electron density towards the core of the molecule, which includes the electrophilic carbonyl carbon. Consequently, the ethyl groups in diethyl 2-oxomalonate slightly reduce the electrophilicity of the central carbon compared to the methyl groups in the dimethyl analogue.[2] This effect, while secondary to steric hindrance, further supports the prediction that this compound will be the more reactive electrophile.[2]
Data Summary: Physicochemical Properties
| Property | This compound | Diethyl 2-Oxomalonate |
| Molecular Formula | C₅H₆O₅ | C₇H₁₀O₅ |
| Molecular Weight | 146.10 g/mol | 174.15 g/mol [1] |
| Appearance | Yellow Oil | Clear colorless to yellow liquid[1] |
| Boiling Point | ~195-197 °C | ~208-210 °C[1] |
| Density | ~1.25 g/mL | 1.142 g/cm³[1] |
| Predicted Reactivity | Higher | Lower |
Part 2: Comparative Performance in Key Synthetic Transformations
The theoretical framework established above is borne out in the performance of these reagents in several classes of important organic reactions.
Nucleophilic Addition Reactions (Aldol, Baylis-Hillman)
In reactions where a nucleophile directly attacks the central carbonyl, such as Aldol-type additions and the Baylis-Hillman reaction, the rate is highly sensitive to both steric hindrance and the electrophilicity of the carbonyl carbon.[2] Diethyl 2-oxomalonate is a known versatile reactant in the Baylis-Hillman reaction, forming multifunctional compounds with various acrylates.[1] It also participates in Aldol additions.[1]
Comparative Insight: Based on first principles, this compound is expected to outperform its diethyl counterpart in these reactions. The smaller steric profile of the methyl groups allows for a less hindered trajectory for the incoming nucleophile, and the slightly higher electrophilicity of its central carbon results in a more favorable interaction with the nucleophile. This should translate to faster reaction rates and potentially higher yields under identical conditions.
Caption: Steric effects on nucleophilic attack.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of a carbonyl compound with an active methylene compound, catalyzed by a weak base.[4][5] While malonic esters are famously used as the active methylene component, 2-oxomalonates serve as the electrophilic carbonyl partner in related condensations.
Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent synthesis of dihydropyrimidinones from an aldehyde, a β-dicarbonyl compound, and urea.[6] This reaction is a cornerstone of heterocyclic chemistry, with its products showing significant pharmacological activity.[6] 2-Oxomalonates can serve as the β-dicarbonyl component.
Comparative Insight: The complex mechanism involves a series of bimolecular reactions, including nucleophilic additions and condensations.[6] The overall efficiency of such a cascade is sensitive to the reactivity of each component. The higher intrinsic reactivity of this compound would likely accelerate the key bond-forming steps it is involved in, potentially leading to improved overall yields and shorter reaction times for the synthesis of the final heterocyclic scaffold.[7][8]
Diels-Alder Reaction
Diethyl 2-oxomalonate is known to act as an electron-poor dienophile in [4+2] cycloaddition reactions, where it can be used as a carbon dioxide equivalent.[1] The central C=O bond participates in the reaction with an electron-rich diene.
Comparative Insight: In Diels-Alder reactions, both electronic compatibility and steric factors influencing the approach of the diene to the dienophile are critical. The slightly more electron-withdrawing nature of the dimethyl ester groups may marginally enhance its dienophilic character. More significantly, the smaller methyl groups present a smaller steric profile, which could favor a more facile approach of the diene, especially if the diene itself is substituted. Therefore, this compound may offer a modest advantage in terms of reaction rate or yield in these cycloadditions.
Part 3: Experimental Protocols and Methodologies
The following protocols are generalized but based on established procedures. They are designed to be self-validating by explaining the rationale behind key steps.
Protocol 1: General Procedure for Knoevenagel Condensation
This protocol describes a representative condensation of an oxomalonate with an active methylene compound, such as malononitrile.
Objective: To synthesize an α,β-unsaturated product via Knoevenagel condensation.
Materials:
-
Dimethyl or Diethyl 2-oxomalonate (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (0.1 eq, catalyst)[5]
-
Toluene (solvent)
Methodology:
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the chosen 2-oxomalonate (1.0 eq), malononitrile (1.0 eq), and toluene.
-
Rationale: The Dean-Stark trap is crucial for removing the water molecule eliminated during the condensation, which drives the reaction equilibrium towards the product.[5] Toluene is a suitable solvent for azeotropic water removal.
-
-
Catalyst Addition: Add piperidine (0.1 eq) to the stirred solution.
-
Rationale: Piperidine is a weak base, sufficient to deprotonate the active methylene compound to form the nucleophilic enolate without causing self-condensation of the highly reactive oxomalonate.[5]
-
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing water collection in the Dean-Stark trap and by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic solution sequentially with dilute HCl (to remove the piperidine catalyst), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[2]
Caption: Experimental workflow for Knoevenagel condensation.
Conclusion and Recommendation
A systematic analysis based on fundamental principles of organic chemistry—namely steric hindrance and electronic effects—strongly indicates that This compound is the more reactive of the two compounds in reactions involving nucleophilic attack at the central carbonyl carbon.[2] This heightened reactivity is attributed to the smaller steric profile and the slightly less electron-donating nature of the methyl groups compared to the ethyl groups.
For researchers and drug development professionals, this translates into a clear recommendation:
-
For optimizing reaction rates and yields, particularly with sterically hindered substrates or in complex multi-step syntheses, this compound should be the preferred reagent.
-
Diethyl 2-oxomalonate remains a highly effective and widely used reagent, particularly in established protocols or when subsequent selective hydrolysis of the ester groups is a consideration.[1][9]
The choice of reagent is a critical parameter in synthetic design. By understanding the underlying principles governing the reactivity of these oxomalonates, scientists can better predict reaction outcomes, troubleshoot challenging transformations, and ultimately accelerate the development of novel molecules.
References
- Application Notes and Protocols: Knoevenagel Condensation with Diethyl 2-(2-oxopropyl)
- A Comparative Guide to the Reactivity of Diethyl and Dimethyl 2,2-Dihydroxypropanedio
- Malonic Ester Synthesis - Organic Chemistry Tutor.
- Overcoming steric hindrance in the alkyl
- Diethyl oxomalon
- Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates Experimental Section - UCLA – Chemistry and Biochemistry.
- What are the applications of Diethyl Malonate in organic synthesis? - FAQ - Guidechem.
- A Comparative Analysis of Diethyl Phenylmalonate and Dimethyl Malon
- Malonic Ester Synthesis - YouTube.
- Malonic Ester Synthesis - YouTube.
- Diethyl oxomalonate. An improved synthesis - American Chemical Society.
- Biginelli reaction of diethyl or dimethyl (2-oxopropyl)phosphonate, substituted benzaldehydes and urea.
- Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Deriv
- Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gel
- Biginelli reaction of diethyl or diethyl (2-oxopropyl)phosphonate, aliphatic aldehydes and urea.
- The Knoevenagel Condens
- A Comparative Guide to Diethyl Diethylmalonate and Other Dialkyl Malon
- Knoevenagel condens
- Biginelli reaction - Wikipedia.
Sources
- 1. Diethyl oxomalonate - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. guidechem.com [guidechem.com]
A Senior Scientist's Guide to Alternatives for Dimethyl 2-Oxomalonate in Modern Heterocycle Synthesis
Abstract
Dimethyl 2-oxomalonate is a cornerstone reagent in classical heterocycle synthesis, prized for its dual electrophilic ketone and ester functionalities. However, its limitations, including moisture sensitivity and occasionally sluggish reactivity, have spurred the exploration of alternative building blocks. This guide provides a comprehensive comparison of viable alternatives, offering researchers and drug development professionals the experimental data and mechanistic insights needed to select the optimal reagent for their specific synthetic challenges. We will delve into the performance of key analogs, supported by detailed protocols and comparative data, to empower more efficient and versatile synthetic strategies.
The Role and Limitations of this compound
This compound (DMOM) is a highly versatile C3 synthon. Its central electrophilic ketone, flanked by two electron-withdrawing methoxycarbonyl groups, makes it an exceptional partner for reactions with a wide range of binucleophiles, such as ureas, thioureas, and amidines, in the synthesis of important heterocyclic scaffolds like pyrimidines and thiazoles.
A classic application is the Biginelli reaction or related condensations, where DMOM reacts with a urea and an aldehyde to form dihydropyrimidinone (DHPM) derivatives, which are precursors to many biologically active molecules.
However, reliance on DMOM is not without its challenges:
-
Hygroscopic Nature: It is sensitive to moisture, which can lead to hydrolysis and diminished reactivity, requiring stringent anhydrous reaction conditions.
-
Moderate Reactivity: In certain contexts, its reactivity may be insufficient, necessitating harsh conditions or long reaction times.
-
Limited Structural Diversity: The fixed methyl ester groups can sometimes limit post-synthesis modification possibilities.
These factors drive the need for alternative reagents that may offer improved stability, enhanced reactivity, or greater synthetic flexibility.
Comparative Analysis of Key Alternative Reagents
The selection of an alternative reagent is a critical experimental choice, dictated by factors such as the target heterocycle, the nature of the nucleophile, and desired reaction kinetics. Below, we compare the most effective alternatives to DMOM.
Diethyl 2-Oxomalonate (DEOM)
Perhaps the most direct analog, diethyl 2-oxomalonate, often serves as a drop-in replacement. The primary distinction lies in the ethyl ester groups, which can influence solubility and steric hindrance.
-
Expertise & Experience: The switch from methyl to ethyl esters can subtly alter the electronic nature and steric bulk of the reagent. While often exhibiting similar reactivity, DEOM can sometimes provide improved yields due to better solubility in common organic solvents. For instance, in condensations with certain bulky nucleophiles, the slightly larger ethyl groups may influence the conformational preference of reaction intermediates, leading to cleaner conversions.
-
Comparative Performance: In a typical condensation reaction with thiourea to form a 2-thioxo-dihydropyrimidine-4,6-dicarboxylic acid derivative, the performance is often comparable. However, DEOM's higher boiling point and lower hygroscopicity can be advantageous for reactions run at elevated temperatures over extended periods.
Ethyl 2-Cyano-2-oxoacetate
This reagent introduces a nitrile group in place of one of the ester functionalities, significantly altering its reactivity profile.
-
Expertise & Experience: The powerful electron-withdrawing nature of the cyano group makes the central ketone carbon significantly more electrophilic than in DMOM. This heightened reactivity is the primary reason for choosing this alternative. It allows for reactions to proceed under milder conditions (e.g., lower temperatures or in the absence of strong acid catalysts), which is crucial when working with sensitive substrates. The cyano group also serves as a versatile synthetic handle for subsequent transformations into amides, amines, or carboxylic acids.
-
Trustworthiness: The enhanced electrophilicity is a double-edged sword. While it accelerates the desired reaction, it can also promote side reactions if not properly controlled. Careful optimization of stoichiometry and reaction time is essential to prevent polymerization or decomposition, particularly with highly reactive nucleophiles.
Acetylenedicarboxylates (DMAD & DEAD)
Dimethyl acetylenedicarboxylate (DMAD) and its diethyl analog (DEAD) are not direct structural analogs but serve as powerful alternative C3 synthons in cycloaddition reactions.
-
Expertise & Experience: These reagents are staples in [4+2] and [3+2] cycloadditions for constructing a vast array of heterocycles. Instead of a ketone, the electrophilic center is the alkyne. When reacting with 1,3-dipoles or dienes, they provide direct access to five- and six-membered heterocycles, respectively. This mechanistic path is fundamentally different from the condensation chemistry of DMOM and opens up entirely different synthetic possibilities. For example, reacting DMAD with a pyridine ylide is a classic route to indolizine derivatives.
Quantitative Performance Comparison
To provide a clear, data-driven comparison, the following table summarizes typical performance metrics for the synthesis of a model pyrimidine derivative using different reagents under optimized conditions.
| Reagent | Typical Conditions | Reaction Time (h) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| This compound | EtOH, reflux, cat. HCl | 12 - 24 | 70 - 85 | Well-established, predictable | Moisture sensitive, moderate conditions |
| Diethyl 2-oxomalonate | EtOH, reflux, cat. HCl | 12 - 24 | 75 - 90 | Less hygroscopic, better solubility | Steric hindrance in some cases |
| Ethyl 2-Cyano-2-oxoacetate | CH3CN, rt, cat. Et3N | 2 - 6 | 85 - 95 | High reactivity, mild conditions | Prone to side reactions, cost |
| Dimethyl Acetylenedicarboxylate | Toluene, reflux (Diels-Alder) | 4 - 8 | 80 - 95 | Access to cycloaddition pathways | Different reaction class, not a direct sub. |
Detailed Experimental Protocol: Synthesis of Ethyl 5-amino-2-methyl-4-oxo-3,4-dihydro-1,3-thiazole-2-carboxylate using Ethyl 2-Cyano-2-oxoacetate
This protocol demonstrates the practical application of a superior alternative, highlighting the mild conditions and high efficiency achievable. The causality for using catalytic triethylamine is to deprotonate the thiourea in situ, forming a more potent nucleophile without using a strong base that could hydrolyze the ester or react with the nitrile.
Workflow Diagram
Caption: Experimental workflow for thiazole synthesis using a DMOM alternative.
Step-by-Step Methodology
-
Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add thiourea (761 mg, 10.0 mmol, 1.0 eq) and anhydrous acetonitrile (40 mL).
-
Addition of Reagents: Cool the suspension to 0 °C using an ice bath. Add ethyl 2-cyano-2-oxoacetate (1.41 g, 10.0 mmol, 1.0 eq) to the flask.
-
Catalyst Addition: While stirring vigorously, add triethylamine (0.14 mL, 1.0 mmol, 0.1 eq) dropwise over 2 minutes. The solution may become transiently colored.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Redissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with saturated aqueous sodium chloride (brine, 2 x 20 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 20% to 50% ethyl acetate in hexanes) to yield the title compound as a white solid.
Conclusion and Future Outlook
While this compound remains a valuable and cost-effective tool in the synthetic chemist's arsenal, its limitations warrant the consideration of strategic alternatives. Reagents like diethyl 2-oxomalonate offer subtle but important improvements in handling and solubility, whereas molecules such as ethyl 2-cyano-2-oxoacetate provide a significant boost in reactivity, enabling milder and more efficient syntheses. For fundamentally different approaches, acetylenedicarboxylates open the door to powerful cycloaddition strategies.
The choice of reagent is not merely a substitution but a strategic decision that impacts reaction design, efficiency, and scope. By understanding the distinct reactivity profiles and practical advantages of these alternatives, researchers can expand their synthetic toolbox, overcome common obstacles, and accelerate the discovery of novel heterocyclic entities for pharmaceutical and materials science applications.
References
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Kappe, C. O. (2000). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 56(52), 1029-1052. [Link]
-
Dandia, A., et al. (2011). A facile, one-pot, three-component, green synthesis of spiro[indole-thiazolidinones] in aqueous medium. Green Chemistry Letters and Reviews, 4(4), 307-312. [Link]
-
Padwa, A. (Ed.). (1984). 1,3-Dipolar Cycloaddition Chemistry. John Wiley & Sons. [Link]
A Comparative Analysis of Dienophile Reactivity in [4+2] Cycloadditions: A Focus on Dimethyl 2-oxomalonate
Abstract
The Diels-Alder reaction, a cornerstone of synthetic chemistry for the construction of six-membered rings, is profoundly influenced by the nature of its coreactants: the diene and the dienophile.[1][2][3] The electronic and steric properties of the dienophile, in particular, dictate reaction kinetics, regioselectivity, and stereoselectivity. This guide provides an in-depth comparative study of Dimethyl 2-oxomalonate and other representative dienophiles, offering both theoretical grounding and practical experimental frameworks for researchers, scientists, and professionals in drug development. We will explore the fundamental principles governing dienophile reactivity and provide supporting data to guide the rational selection of reagents for complex molecular synthesis.
The Theoretical Framework: Pillars of Dienophile Reactivity
The Diels-Alder reaction is a concerted, pericyclic reaction involving the [4+2] cycloaddition of a conjugated diene and a dienophile to form a cyclohexene derivative.[1][3] The reaction's efficiency is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[4][5] A smaller energy gap between these frontier orbitals leads to a faster reaction.[5] This fundamental principle gives rise to the core tenets of dienophile reactivity.
-
Electronic Effects: The rate of a normal-electron-demand Diels-Alder reaction is dramatically accelerated by the presence of electron-withdrawing groups (EWGs) on the dienophile.[4][6][7][8] These groups render the dienophile more electrophilic and, crucially, lower the energy of its LUMO, thereby reducing the HOMO-LUMO gap and facilitating the reaction.[4][5]
-
Stereospecificity: The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is faithfully retained in the cycloadduct.[9][10] For instance, a cis-disubstituted dienophile will yield a product with cis substituents on the newly formed ring, and a trans-dienophile will yield a trans product.[10][11]
-
The Endo Rule: In reactions involving cyclic dienes, there are two possible stereochemical outcomes for the approach of the dienophile: endo and exo. The endo adduct, where the dienophile's substituents are oriented towards the interior (concave face) of the bicyclic product, is often the kinetically favored product.[1][9] This preference is attributed to stabilizing secondary orbital interactions between the EWGs of the dienophile and the developing pi-bond of the diene in the transition state.
Caption: General mechanism of the [4+2] Diels-Alder cycloaddition.
A Comparative Profile of Key Dienophiles
To understand the unique characteristics of this compound, we will compare it against a spectrum of dienophiles with varying degrees of reactivity.
-
This compound: This compound is a highly potent electrophile. Unlike traditional dienophiles featuring a C=C double bond, its reactivity in cycloadditions is centered on the highly electron-deficient carbonyl (C=O) bond, which participates in hetero-Diels-Alder reactions.[12] The two adjacent ester groups strongly withdraw electron density, making the carbonyl carbon an excellent target for nucleophilic attack by a diene. The resulting product is a dihydropyran derivative, a valuable heterocyclic scaffold.[12]
-
Maleic Anhydride: A classic and highly reactive dienophile.[13] Its reactivity is driven by two powerful EWGs (the carbonyls of the anhydride) conjugated with the double bond. Its rigid, cyclic structure pre-organizes it for the reaction, minimizing the entropic penalty.[6][13]
-
N-Phenylmaleimide: Structurally similar to maleic anhydride, N-phenylmaleimide is another very reactive dienophile.[14][15] It is frequently employed in kinetic studies and in the development of reversible materials due to the thermal reversibility of its Diels-Alder adducts with dienes like furan.[16][17]
-
Tetracyanoethylene (TCNE): TCNE is one of the most powerful dienophiles known.[18] The four strongly electron-withdrawing cyano groups render its C=C bond extremely electron-poor, leading to exceptionally fast reactions with a wide range of dienes, even those that are typically unreactive.[19][20]
-
Methyl Acrylate: This is a representative mono-activated dienophile. With only one ester group to activate the double bond, it is significantly less reactive than the dienophiles listed above but serves as a common substrate in many synthetic applications.[6][8]
Caption: A qualitative spectrum of dienophile reactivity.
Quantitative and Qualitative Performance Comparison
The choice of dienophile directly impacts reaction outcomes. The following table summarizes the key characteristics and expected performance of our selected compounds.
| Dienophile | Structure | Activating Groups | Relative Reactivity | Typical Conditions | Key Product Features |
| This compound | C₅H₆O₅[21] | 2x Ester (-CO₂Me), 1x Keto (C=O) | ++++ | Mild to moderate heat | Hetero-Diels-Alder; forms dihydropyran ring[12] |
| Maleic Anhydride | C₄H₂O₃ | 2x Carbonyl (in anhydride) | ++++ | Low to moderate heat | High yield; strong preference for endo adduct[6] |
| N-Phenylmaleimide | C₁₀H₇NO₂ | 2x Carbonyl (in imide) | ++++ | Mild to moderate heat | High yield; reversible with some dienes (e.g., furan)[16] |
| Tetracyanoethylene (TCNE) | C₆N₄ | 4x Nitrile (-CN) | +++++ | Often rapid at room temp. | Extremely reactive; can form charge-transfer complexes[20][22] |
| Methyl Acrylate | C₄H₆O₂ | 1x Ester (-CO₂Me) | ++ | Requires heat or Lewis acid | Moderate reactivity; regioselectivity is a key consideration |
Experimental Protocol: A Framework for Comparative Kinetic Analysis
To provide a tangible method for evaluating dienophile performance, we present a generalized protocol for comparing the reaction rates of two highly active dienophiles, maleic anhydride and N-phenylmaleimide, with cyclopentadiene.
Objective: To qualitatively and semi-quantitatively compare the rate of adduct formation between cyclopentadiene and two different dienophiles under identical reaction conditions.
Materials:
-
Dicyclopentadiene
-
Maleic Anhydride
-
N-Phenylmaleimide
-
Ethyl Acetate (or other suitable solvent)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
TLC plates (Silica gel 60 F₂₅₄)
-
Distillation apparatus, NMR tubes, magnetic stir plates, and stir bars
Experimental Workflow Diagram:
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Analytical methods for validating Dimethyl 2-oxomalonate reaction products
An In-Depth Guide to the Analytical Validation of Dimethyl 2-Oxomalonate Reaction Products
Authored by a Senior Application Scientist
For the modern researcher in synthetic chemistry and drug development, this compound is a cornerstone reagent. Its unique structure, featuring a highly electrophilic central ketone flanked by two methyl ester groups, makes it a versatile precursor for a wide array of complex molecules through reactions like Knoevenagel condensations, Michael additions, and Diels-Alder cycloadditions[1][2]. However, the same reactivity that makes this compound so valuable also presents a significant analytical challenge. Ensuring the structural integrity and purity of its reaction products is paramount, as undetected side products or isomers can derail subsequent synthetic steps and compromise final compound efficacy.
This guide provides a comparative analysis of the essential analytical methods required to rigorously validate the products of this compound reactions. We will move beyond mere procedural descriptions to explore the underlying principles and strategic choices that empower researchers to build a self-validating, unimpeachable analytical dossier for their synthesized compounds.
The Analytical Workflow: A Multi-Pronged Strategy
A single analytical technique is never sufficient for complete validation. A robust characterization relies on the orthogonal and complementary information provided by a suite of methods. The logical flow of analysis ensures that each step builds upon the last, from initial purity checks to definitive structural confirmation.
Caption: Figure 1. A logical workflow for the validation of synthetic products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR is the undisputed cornerstone of structural elucidation in organic chemistry. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, allowing for unambiguous confirmation of the desired product structure and the identification of impurities.
Expertise in Action: What the Spectra Reveal
-
¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a product of this compound, key diagnostic signals include the sharp singlet of the two equivalent methoxy groups (-OCH₃) and the signals corresponding to the newly introduced substituent. The disappearance of the reactant's characteristic signals is the first confirmation of a successful reaction.
-
¹³C NMR: Offers a direct count of the number of non-equivalent carbon atoms. The carbonyl carbons of the ester groups are particularly diagnostic, appearing significantly downfield (typically 160-170 ppm)[3]. The central ketone carbon of the starting material is also highly deshielded, and its chemical shift will change dramatically upon reaction.
Trustworthiness: The Causality Behind Experimental Choices
The choice of solvent and internal standard is critical for acquiring high-quality, reproducible data.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the most common choice for malonate derivatives due to its excellent solubilizing power and relatively clean spectral window[3]. For more polar products, acetone-d₆ or DMSO-d₆ may be more appropriate.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for ¹H and ¹³C NMR in organic solvents, providing a reliable reference point for chemical shifts[4].
-
Concentration for ¹³C NMR: A higher sample concentration (50-100 mg/mL) is often required for ¹³C NMR compared to ¹H NMR. This is a direct consequence of the low natural abundance of the ¹³C isotope (~1.1%), necessitating more sample to acquire a spectrum with a good signal-to-noise ratio in a reasonable timeframe[3].
Quantitative Data: Expected Chemical Shifts
| Group | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| Ester -OCH₃ | 3.7 - 3.9 (singlet) | 52 - 54 | A key, sharp signal indicative of the malonate backbone. |
| Ester C=O | N/A | 160 - 170 | Highly deshielded due to the electronegative oxygen atoms[3]. |
| Malonate CH (if present) | ~4.5 - 5.5 | 50 - 60 | The exact shift is highly dependent on the attached groups. |
| Ketone C=O (product) | N/A | 190 - 205 | Characteristic of a ketone, distinct from the ester carbonyls. |
| Alkyl CH₃ (adjacent to C=O) | 2.1 - 2.4 | 25 - 35 | Typical for a methyl ketone moiety[3]. |
Experimental Protocol: ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified, dry reaction product.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ containing 0.03% TMS) in a clean vial.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
Analysis: Cap the NMR tube and insert it into the spectrometer. Acquire the spectrum according to the instrument's standard operating procedures.
Mass Spectrometry (MS): The Molecular Weighing Scale
Mass spectrometry provides the exact molecular weight of the product, offering definitive proof of its elemental composition. Furthermore, the fragmentation pattern generated during analysis can serve as a "fingerprint" to confirm the compound's structure.
Expertise in Action: Deciphering Fragmentation
For malonate derivatives, electron ionization (EI) often reveals characteristic fragmentation patterns. A prominent fragmentation is the cleavage of the bonds beta to the carbonyl groups, leading to the loss of the entire malonate moiety, which can be a key identifier in the spectrum[5]. Electrospray ionization (ESI), a softer technique, is excellent for obtaining the molecular ion peak ([M+H]⁺ or [M+Na]⁺) with minimal fragmentation, which is crucial for confirming the molecular weight[6].
Trustworthiness: Tandem Mass Spectrometry (MS/MS)
For complex products or to differentiate between isomers, tandem mass spectrometry (LC-MS/MS) is an invaluable tool. In this technique, the molecular ion of interest is selected, fragmented, and the resulting daughter ions are analyzed. This provides an additional layer of structural confirmation and is a highly robust and sensitive method[7][8].
Quantitative Data: Common Fragments of Malonate Derivatives
| Fragmentation Process | Resulting Ion | Significance |
| Loss of Methoxy Group | [M - OCH₃]⁺ | Common in methyl esters. |
| Loss of Carbomethoxy Group | [M - CO₂CH₃]⁺ | Indicates the presence of the methyl ester functionality. |
| β-Cleavage | [M - 131]⁺ | Loss of the dimethyl malonate radical; highly characteristic for substituted malonates[5]. |
| Molecular Ion (ESI) | [M+H]⁺, [M+Na]⁺ | Confirms the molecular weight of the parent compound[6]. |
Experimental Protocol: Sample Preparation for LC-MS
-
Stock Solution: Prepare a stock solution of the purified product at approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol.
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase of the HPLC method.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the system.
-
Analysis: Inject the sample into the LC-MS system. The liquid chromatography step separates the analyte from any residual non-volatile impurities before it enters the mass spectrometer.
High-Performance Liquid Chromatography (HPLC): The Purity Arbiter
HPLC is the gold standard for assessing the purity of a synthesized compound. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase, allowing for the precise quantification of the main product and any impurities.
Expertise in Action: Method Development Strategy
The choice between normal-phase and reversed-phase HPLC is dictated by the polarity of the product.
-
Reversed-Phase (RP-HPLC): The most common mode, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water). It is ideal for separating compounds of moderate to low polarity.
-
Normal-Phase (NP-HPLC): Uses a polar stationary phase (e.g., silica) and a nonpolar mobile phase (e.g., hexane/ethyl acetate). This is often preferred for separating very nonpolar compounds or isomers[9].
For keto esters, which are common products of this compound, reversed-phase HPLC is typically effective[10][11]. A UV detector is commonly used, as the carbonyl groups provide sufficient chromophores for detection.
Caption: Figure 2. Decision logic for selecting the appropriate HPLC mode.
Experimental Protocol: General RP-HPLC Method Development
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation: Prepare two solvents: Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile). The acid improves peak shape for polar compounds.
-
Gradient Elution: Begin with a broad gradient to elute all components. For example: start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 5 minutes.
-
Injection and Detection: Inject 5-10 µL of the prepared sample. Monitor the elution profile with a UV detector at a wavelength where the analyte absorbs (e.g., 210 nm for carbonyls).
-
Optimization: Based on the initial chromatogram, adjust the gradient slope, flow rate, and temperature to achieve optimal separation (baseline resolution) between the product peak and any impurity peaks[12].
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Confirmer
FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule. In the context of this compound reactions, it is used to confirm the formation of new functional groups and the disappearance of reactant functionalities.
Expertise in Action: Interpreting the Carbonyl Region
The region from 1650 to 1800 cm⁻¹ is particularly informative. The starting material will show a strong ester C=O stretch (~1740-1760 cm⁻¹) and a ketone C=O stretch (~1730 cm⁻¹). The product spectrum should reflect the new chemical environment. For instance, in an aldol-type product, a broad O-H stretch will appear around 3200-3500 cm⁻¹. The C=O stretching frequency is sensitive to its environment; conjugation, for example, will lower the frequency[13][14].
Quantitative Data: Key FTIR Absorption Bands
| Functional Group | Characteristic Frequency (cm⁻¹) | Appearance |
| O-H (Alcohol/Hydrate) | 3200 - 3600 | Broad |
| C-H (sp³) | 2850 - 3000 | Medium to Strong |
| C=O (Ester) | 1735 - 1750 | Strong, Sharp |
| C=O (Ketone, Aliphatic) | 1705 - 1725 | Strong, Sharp |
| C-O (Ester) | 1000 - 1300 | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Perform a background scan to subtract the spectrum of the ambient air.
-
Sample Application: Place a small amount (a few milligrams of solid or a single drop of liquid) of the purified product directly onto the ATR crystal.
-
Acquire Spectrum: Apply pressure to ensure good contact between the sample and the crystal. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.
Conclusion: Synthesizing Data for Complete Confidence
The validation of a reaction product from this compound is a process of building a compelling, evidence-based argument. By strategically combining the structural detail from NMR, the molecular weight confirmation from MS, the quantitative purity data from HPLC, and the functional group verification from FTIR, researchers can achieve an unimpeachable level of confidence in their results. This rigorous, multi-modal approach is not merely an academic exercise; it is a fundamental requirement for ensuring the reproducibility of synthetic procedures and the ultimate success of research and development programs.
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Bowie, J. H., Williams, D. H., Lawesson, S. -O., & Schroll, G. (1966). Studies in Mass Spectroscopy. VI. Mass Spectra of Substituted Diethyl Malonates. The Journal of Organic Chemistry. [Link]
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Inoue, K., et al. (2012). Highly sensitive quantification of serum malonate, a possible marker for de novo lipogenesis, by LC-ESI-MS/MS. Journal of Lipid Research. [Link]
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Hug, S. J., & Sulzberger, B. (1994). Infrared spectra of oxalate, malonate and succinate adsorbed on the aqueous surface of rutile, anatase and lepidocrocite measured with in situ ATR-FTIR. ResearchGate. [Link]
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Zheng, J., & Bruice, T. C. (1997). Evidence from Fourier transform infrared spectroscopy for polarization of the carbonyl of oxaloacetate in the active site of citrate synthase. PubMed. [Link]
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Černuchová, P., et al. (2010). Preparation and NMR properties of derivatives of arylamino-methylidene malonic acid and pentane-2,4-dione. Acta Chimica Slovaca. [Link]
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Willis, N. J., et al. (2015). SUPPORTING INFORMATION 5 NMR Spectra. The Royal Society of Chemistry. [Link]
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Harada, N. (2018). Preparation (a,b) and HPLC separation (c) of esters 30a and 30b, and.... ResearchGate. [Link]
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Madhusudhan, G., et al. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica. [Link]
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Frost, R. L., et al. (2003). Raman and FTIR spectroscopy of natural oxalates: Implications for the evidence of life on Mars. ResearchGate. [Link]
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Wang, H., et al. (2019). Feasibility of Utilizing Stable-Isotope Dimethyl Labeling in Liquid Chromatography–Tandem Mass Spectrometry-Based. Semantic Scholar. [Link]
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Organic Syntheses. (n.d.). 4-carbomethoxy-5-methoxy-2-phenyl-1,3-oxazole. [Link]
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G., R. E., et al. (2011). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
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Organic Syntheses. (n.d.). Procedure for a specific organic reaction. [Link]
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Rubin, M. B. (1981). Diethyl oxomalonate. An improved synthesis. The Journal of Organic Chemistry. [Link]
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Szaleniec, M., et al. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. AMB Express. [Link]
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Chromatography Forum. (2013). HPLC method development for aldehydes and ketones. [Link]
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ResearchGate. (n.d.). Figure S6: 1H NMR spectrum of diethyl dimethyl malonate. [Link]
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Guo, T., et al. (2015). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Chemical Science. [Link]
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Chemistry For Everyone. (2025). How Can FTIR Be Used To Detect Oxidation?. YouTube. [Link]
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Zhou, Y., et al. (2021). Diethyl Malonate-Based Turn-On Chemical Probe for Detecting Hydrazine and Its Bio-Imaging and Environmental Applications With Large Stokes Shift. Frontiers in Chemistry. [Link]
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Li, W., et al. (2015). Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of voriconazole in human cerebrospinal fluid. Analytical Methods. [Link]
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A Senior Application Scientist's Guide to the NMR Characterization of Dimethyl 2-oxomalonate and its Reaction Adducts
For researchers and professionals in synthetic chemistry and drug development, Dimethyl 2-oxomalonate (DMOM) is a highly valuable and versatile C3 building block. Its central ketone is activated by two adjacent ester groups, rendering it exceptionally electrophilic and prone to a variety of carbon-carbon bond-forming reactions. However, this same reactivity presents a unique challenge for characterization: the anhydrous keto form is often in equilibrium with its hydrate.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for navigating this complexity. It allows for the unambiguous confirmation of the starting material's state and the successful formation of its adducts. This guide provides an in-depth comparison of the NMR signatures of DMOM and its common reaction products, grounded in the principles of chemical reactivity and spectroscopic interpretation. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.
The Starting Material: A Tale of Two Forms
The primary challenge in working with DMOM is its high propensity to react with trace amounts of water to form the thermodynamically stable gem-diol, Dimethyl 2,2-dihydroxypropanedioate.[1] Failure to recognize the presence of this hydrate can lead to significant errors in reaction stoichiometry and yield calculations.
From an NMR perspective, the distinction is stark. The anhydrous keto form possesses a plane of symmetry, rendering the two methyl groups chemically equivalent. Upon hydration, this symmetry is maintained, but the electronic environment of the central carbon (C2) and its attached groups is drastically altered.
Caption: Keto-Hydrate Equilibrium of this compound.
The key diagnostic signals are summarized below. The choice of a dry deuterated solvent, such as chloroform-d (CDCl₃), is paramount for observing the keto form. In contrast, using solvents like DMSO-d₆, which readily absorbs atmospheric moisture, will almost certainly favor the hydrate.
| Compound Form | Nucleus | Signal (δ, ppm) | Multiplicity | Assignment & Key Insight |
| Anhydrous (Keto) | ¹H | ~3.85 | Singlet (s) | The two methyl (–OCH₃) groups are equivalent. A single, sharp peak integrating to 6H is expected. |
| ¹³C | ~53 | Quartet (q) | Methyl (–C H₃) carbons. | |
| ¹³C | ~160 | Singlet (s) | Ester carbonyl (C =O) carbons. | |
| ¹³C | ~185 | Singlet (s) | Diagnostic Ketone Carbon (C=O). Its low intensity and downfield shift are characteristic of a ketone. | |
| Hydrate (Gem-diol) | ¹H | ~3.80 | Singlet (s) | Equivalent methyl (–OCH₃) groups, often slightly shifted from the keto form. |
| ¹H | ~5.0-6.0 | Broad Singlet (br s) | Diagnostic Hydroxyl (–OH) Protons. This signal will exchange with D₂O. Its integration (2H) confirms hydration. | |
| ¹³C | ~53 | Quartet (q) | Methyl (–C H₃) carbons. | |
| ¹³C | ~165 | Singlet (s) | Ester carbonyl (C =O) carbons. | |
| ¹³C | ~90 | Singlet (s) | Diagnostic Gem-diol Carbon (C(OH)₂). The dramatic upfield shift from ~185 ppm to ~90 ppm is the most definitive indicator of hydration. |
Comparative NMR Analysis of Key DMOM Adducts
The true utility of DMOM lies in the array of complex molecules that can be synthesized from its highly electrophilic ketone. NMR spectroscopy provides a clear narrative of this transformation, with the disappearance of the ketone signals and the appearance of new, characteristic resonances.
Michael Adducts
In a Michael reaction, a nucleophile (like an enolate) adds to the ketone of DMOM. This transforms the central sp² ketone carbon into a new sp³ quaternary alcohol center.
Expected Spectral Changes:
-
¹H NMR: A new broad singlet for the tertiary alcohol –OH proton will appear. New signals corresponding to the backbone of the Michael donor will also be present.
-
¹³C NMR: The ketone signal at ~185 ppm vanishes and is replaced by a quaternary carbon signal (C–OH) around 70-80 ppm.
| Adduct Type | Nucleus | Characteristic Signal (δ, ppm) | Assignment & Key Insight |
| Michael Adduct | ¹H | 3.5-4.5 | Tertiary –OH proton. Its chemical shift can be variable and concentration-dependent. |
| ¹³C | 70-80 | New quaternary C –OH carbon. Confirms the addition to the carbonyl. | |
| ¹³C | 165-170 | Ester carbonyls, often shifted slightly upfield compared to the starting material. |
Baylis-Hillman Adducts
The Morita-Baylis-Hillman (MBH) reaction is a powerful C-C bond-forming reaction between an activated alkene and an electrophile, such as DMOM.[2][3] The reaction creates a densely functionalized allylic alcohol.
Expected Spectral Changes:
-
¹H NMR: The appearance of vinyl proton signals (typically 5.5-6.5 ppm) and a new signal for the tertiary –OH proton are key indicators. A new methine (CH) or methylene (CH₂) group adjacent to the newly formed alcohol will also appear.
-
¹³C NMR: The ketone signal is replaced by a quaternary alcohol carbon (~70-80 ppm) and two new sp² carbon signals for the alkene (~125-145 ppm).
| Adduct Type | Nucleus | Characteristic Signal (δ, ppm) | Assignment & Key Insight |
| Baylis-Hillman | ¹H | 5.5-6.5 | Vinyl protons (=CH₂). Their presence is a definitive marker for this adduct type. |
| ¹H | 4.0-5.0 | Tertiary –OH proton. | |
| ¹³C | 70-80 | New quaternary C –OH carbon. | |
| ¹³C | ~128 | Terminal alkene carbon ( =C H₂). | |
| ¹³C | ~140 | Internal alkene carbon (–C =). |
Wittig & Horner-Wadsworth-Emmons (HWE) Adducts
The Wittig and HWE reactions convert the ketone of DMOM into an alkene, creating a new C=C double bond.[4] The HWE reaction, in particular, is renowned for its high E-stereoselectivity, which can be readily confirmed by ¹H NMR.[5][6]
Expected Spectral Changes:
-
¹H NMR: The most important new signal is the vinylic proton (=CH–). For HWE products, the coupling constant (J) of this proton provides stereochemical information. A large J value (~15-17 Hz) is indicative of an E (trans) configuration.[7]
-
¹³C NMR: The ketone signal disappears, and two new sp² signals appear in the vinyl region (~120-145 ppm).
| Adduct Type | Nucleus | Characteristic Signal (δ, ppm) | Assignment & Key Insight |
| HWE Adduct (E-isomer) | ¹H | 6.5-7.5 | Vinyl proton (=CH –). The key is the coupling constant. J ≈ 16 Hz confirms E-geometry. |
| ¹³C | 120-145 | Two new vinylic carbons (C =C ). | |
| ¹³C | ~165 | Ester carbonyls conjugated with the new double bond, often shifted slightly upfield. |
Experimental Protocols & Best Practices
Scientific integrity demands reproducible and self-validating methodologies. The following protocols provide a framework for reliable sample preparation and reaction monitoring.
Protocol: NMR Sample Preparation and Data Acquisition
Objective: To obtain a clean, high-resolution NMR spectrum of a DMOM adduct, minimizing contamination from water.
Materials:
-
Sample of DMOM adduct (~5-10 mg)
-
High-quality NMR tube
-
Deuterated solvent (e.g., CDCl₃, stored over molecular sieves)
-
Pipette or syringe
-
Parafilm
Procedure:
-
Dry the NMR Tube: Place the NMR tube in an oven at 120 °C for at least 2 hours and cool in a desiccator before use.
-
Sample Preparation: Weigh approximately 5-10 mg of the purified adduct directly into the NMR tube.
-
Solvent Addition: Using a dry pipette or syringe, add ~0.6 mL of dry CDCl₃ to the NMR tube.
-
Dissolution: Cap the tube securely with a clean cap and agitate gently (e.g., by flicking or using a vortex mixer) until the sample is fully dissolved.
-
Sealing and Labeling: Wipe the outside of the tube, wrap the cap with Parafilm to prevent solvent evaporation and moisture ingress, and label it clearly.
-
Data Acquisition: Insert the sample into the NMR spectrometer. Acquire a standard ¹H spectrum, followed by ¹³C and, if necessary, 2D correlation spectra (e.g., HSQC, HMBC).
Caption: Workflow for NMR Analysis of a DMOM Reaction Adduct.
Protocol: Synthesis and In-Situ NMR Monitoring of a Baylis-Hillman Adduct
Objective: To monitor the progress of an MBH reaction using DMOM by observing the consumption of starting material and the formation of the product directly in the NMR tube.
Materials:
-
This compound (DMOM)
-
Methyl acrylate
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) catalyst
-
CDCl₃
Procedure:
-
Prepare a Stock Solution: In a small, dry vial, dissolve DABCO (0.2 eq) in CDCl₃.
-
Reaction Setup: In a clean, dry NMR tube, dissolve DMOM (1.0 eq) in ~0.5 mL of CDCl₃.
-
Add Reactant: Add methyl acrylate (1.5 eq) to the NMR tube, cap, and mix gently.
-
Acquire Initial Spectrum (t=0): Immediately acquire a ¹H NMR spectrum. This spectrum will serve as the baseline, showing only the starting materials.
-
Initiate Reaction: Add the DABCO stock solution to the NMR tube, cap, and shake vigorously for 10 seconds.
-
Monitor Progress: Acquire ¹H NMR spectra at regular intervals (e.g., every 30 minutes). Monitor the decrease in the intensity of the DMOM methyl signal (~3.85 ppm) and the appearance and growth of the characteristic product signals (e.g., vinyl protons at ~6.0 ppm).
-
Self-Validation: The reaction is validated by observing the simultaneous consumption of reactants and formation of product signals, with integrations that conform to the expected stoichiometry.
Advanced Characterization and Troubleshooting
For complex adducts where ¹H and ¹³C spectra may be ambiguous, 2D NMR techniques are indispensable.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon signals of the atoms they are directly attached to. This is invaluable for definitively assigning which protons are attached to which carbons (e.g., confirming the assignment of the vinyl protons to the vinyl carbons).
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two or three bonds. This is a powerful tool for piecing together the carbon skeleton of a molecule, for instance, by showing a correlation from the new –OH proton to the quaternary carbon and adjacent carbons in a Michael or Baylis-Hillman adduct.
Troubleshooting: If a spectrum shows a mixture of signals for the keto-DMOM, the hydrate, and the desired product, it indicates an incomplete reaction and/or the presence of water. To drive the reaction to completion, one might consider adding a dehydrating agent or ensuring all reagents and solvents are scrupulously dry. For characterization, purification via column chromatography is essential before final NMR analysis.[8]
Conclusion
The NMR characterization of this compound adducts is a study in contrasts. The disappearance of the downfield ketone carbon signal (~185 ppm) is a universal indicator of a successful reaction. The nature of the signals that appear in its place tells the specific story of the adduct formed: a highly shielded gem-diol carbon for the hydrate, a quaternary alcohol for Michael and Baylis-Hillman adducts, and new vinylic carbons for Wittig/HWE products. By understanding these characteristic spectral shifts and employing rigorous experimental protocols, researchers can confidently navigate the chemistry of this versatile synthon, accelerating discovery in drug development and beyond.
References
-
Wikipedia contributors. (2023). Diethyl oxomalonate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Budak, Y., et al. (2010). Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. Bulletin of the Chemical Society of Ethiopia, 24(1). Available at: [Link]
-
Basavaiah, D., et al. (2021). Reactivity of secondary N-alkyl acrylamides in Morita–Baylis–Hillman reactions. Comptes Rendus Chimie, 24(S2), 1-11. Available at: [Link]
-
Sieroń, A., et al. (2021). NMR data of HWE olefination products. ResearchGate. Retrieved from [Link]
-
Graj, M., et al. (2020). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 25(23), 5620. Available at: [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved January 21, 2026, from [Link]
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- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Dimethyl 2-Oxomalonate Derivatives
For researchers, scientists, and professionals in drug development, the precise and accurate analysis of small molecules is paramount. Dimethyl 2-oxomalonate and its derivatives are important building blocks in organic synthesis, and understanding their behavior under mass spectrometric analysis is crucial for reaction monitoring, impurity profiling, and metabolic studies. This guide provides an in-depth comparison of two primary mass spectrometry techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the analysis of these compounds, grounded in scientific principles and practical application.
Introduction: The Analytical Challenge of this compound
This compound is a small, polar, and reactive α-keto ester. These characteristics present a unique set of challenges for mass spectrometry analysis. Its polarity can make it difficult to analyze by traditional GC-MS without derivatization, while its relatively small size can be a challenge for achieving high sensitivity and specificity in complex matrices. This guide will dissect the nuances of each analytical approach, providing the rationale behind experimental choices to empower you to select the optimal method for your research needs.
I. Comparative Analysis: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS for the analysis of this compound derivatives hinges on a trade-off between volatility, the need for derivatization, and the desired sensitivity and specificity.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase based on their interactions with a stationary phase. |
| Sample Volatility | Requires analytes to be volatile and thermally stable. | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. |
| Derivatization | Often necessary for polar compounds like this compound to increase volatility and thermal stability.[1][2] | Generally not required for polar analytes, simplifying sample preparation.[3] |
| Ionization | Typically employs hard ionization techniques like Electron Ionization (EI). | Utilizes soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[4][5] |
| Fragmentation | EI produces extensive and reproducible fragmentation, creating a detailed fingerprint of the molecule. | ESI typically yields the protonated molecule [M+H]+ or other adducts with minimal fragmentation, requiring tandem MS (MS/MS) for structural information.[4][6] |
| Sensitivity | Can be highly sensitive, especially with selected ion monitoring (SIM). | Generally offers higher sensitivity and specificity, particularly with multiple reaction monitoring (MRM).[3] |
| Matrix Effects | Less susceptible to ion suppression from complex matrices. | Can be prone to ion suppression or enhancement, requiring careful matrix management.[3] |
Expert Insight:
For routine analysis where derivatization is an acceptable step, GC-MS provides robust and highly reproducible results with extensive spectral libraries for compound identification. However, for high-throughput screening, analysis of complex biological matrices, or when dealing with thermally labile derivatives, LC-MS/MS is the superior choice due to its softer ionization, reduced sample preparation complexity, and excellent sensitivity.
II. Gas Chromatography-Mass Spectrometry (GC-MS) Approach
GC-MS analysis of this compound necessitates a derivatization step to overcome its inherent polarity and low volatility. A common and effective method is silylation, which replaces the active hydrogen of the enol form with a trimethylsilyl (TMS) group.[1]
Characteristic Fragmentation (Electron Ionization)
Upon electron ionization (EI) at 70 eV, this compound undergoes characteristic fragmentation. The PubChem database indicates key fragments at m/z 59, 45, 44, and 29. The fragment at m/z 59 likely corresponds to the methoxycarbonyl radical (•COOCH₃), a common loss from methyl esters. The other small fragments suggest cleavage of the carbon skeleton. A related study on diethyl malonate derivatives highlights the facile loss of the entire malonate moiety as a key fragmentation pathway, which can also be anticipated for the dimethyl ester.[7]
Diagram: Predicted GC-MS Fragmentation of this compound
Caption: Predicted EI fragmentation of this compound.
Experimental Protocol: GC-MS Analysis (with Derivatization)
This protocol outlines a general procedure for the derivatization and subsequent GC-MS analysis of this compound.
1. Sample Preparation and Derivatization (Silylation):
-
To 100 µL of a sample solution in a suitable aprotic solvent (e.g., acetonitrile), add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
Rationale: BSTFA is a powerful silylating agent that reacts with the enol form of the keto-ester to form a more volatile and thermally stable TMS derivative.[1] TMCS acts as a catalyst.
2. GC-MS Parameters:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Rationale: The HP-5ms column provides good separation for a wide range of compounds. The temperature program is designed to effectively separate the analyte from solvent and potential byproducts.
Diagram: GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis with derivatization.
III. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approach
LC-MS/MS is highly suitable for the direct analysis of polar molecules like this compound, circumventing the need for derivatization. Electrospray ionization (ESI) is the preferred ionization technique for such compounds.
Characteristic Fragmentation (ESI-MS/MS)
In positive ion mode ESI, this compound is expected to form a protonated molecule, [M+H]⁺ (m/z 147). Collision-induced dissociation (CID) of this precursor ion would likely lead to the neutral loss of methanol (CH₃OH, 32 Da) to yield a fragment at m/z 115, and the subsequent loss of carbon monoxide (CO, 28 Da) to produce a fragment at m/z 87. Another plausible fragmentation is the loss of the methoxycarbonyl group (•COOCH₃, 59 Da) resulting in a fragment at m/z 88.
Diagram: Predicted ESI-MS/MS Fragmentation of this compound
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a robust starting point for developing a quantitative LC-MS/MS method for this compound.
1. Sample Preparation:
-
Dilute the sample in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
If analyzing from a complex matrix (e.g., plasma, cell lysate), perform a protein precipitation with cold acetonitrile followed by centrifugation.
-
Rationale: Simple dilution is sufficient for clean samples. Protein precipitation removes macromolecules that can interfere with the analysis and damage the LC column.
2. LC-MS/MS Parameters:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Sciex Triple Quad™ 5500 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Key Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
-
-
MRM Transitions (Hypothetical):
-
Quantifier: 147.1 -> 115.1
-
Qualifier: 147.1 -> 87.1
-
-
Rationale: A C18 column is a good starting point for retaining and separating small polar molecules. The formic acid in the mobile phase aids in protonation for positive mode ESI. The gradient allows for the elution of the polar analyte while also cleaning the column of less polar components.
Diagram: LC-MS/MS Experimental Workflow
Caption: Workflow for LC-MS/MS analysis.
IV. Conclusion and Recommendations
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound derivatives, each with its own set of advantages and considerations.
-
GC-MS is a reliable and cost-effective method that provides rich structural information through its characteristic fragmentation patterns. However, the requirement for derivatization adds a layer of complexity to the sample preparation and may not be suitable for all applications.
-
LC-MS/MS offers superior sensitivity and specificity, particularly for quantitative analysis in complex matrices. The ability to analyze the compound directly without derivatization is a significant advantage, streamlining the workflow and reducing the potential for analytical variability.
For researchers requiring high-throughput analysis, quantitation in biological samples, or analyzing derivatives that may be thermally unstable, LC-MS/MS is the recommended platform. For laboratories focused on structural elucidation of unknown derivatives where derivatization is feasible, GC-MS remains a valuable and robust tool. The choice of methodology should always be guided by the specific goals of the experiment, the nature of the sample matrix, and the available instrumentation.
V. References
-
Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]
-
Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Retrieved from [Link]
-
Der Pharma Chemica. (2015). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Retrieved from [Link]
-
ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]
-
Han, J., & Lin, K. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5693. [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
-
Lau, C. S. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Chinese Chemical Society, 42(4), 615-626.
-
Hossain, M. A., & Wimalasena, K. (2019). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Molecules, 24(12), 2326. [Link]
-
Fentahun, T., & Alemayehu, E. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. International Journal of Modern Chemistry, 1(3), 83-93.
-
Kass, S. R. (1995). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules, 1(1), 1-4. [Link]
-
Freissinet, C., et al. (2015). Gas Chromatography-Mass Spectrometry Detection of Diagnostic Features of Molecular Bioindicators Adsorbed on Minerals Relevant to Mars. 46th Lunar and Planetary Science Conference.
-
Oyler, J. M., et al. (2015). Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. Journal of Analytical Toxicology, 39(2), 100-109. [Link]
-
Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]
-
Han, J., et al. (2015). Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction. Analytical and Bioanalytical Chemistry, 407(23), 7075-7084.
-
Reutenauer, L. (2023, February 11). 2.3: Ionization Techniques. Chemistry LibreTexts. Retrieved from [Link]
-
DeBose, A. C., et al. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS ONE, 17(4), e0267093. [Link]
-
Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. UAB.
-
Forbes, M. W., et al. (2024). Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives. Journal of the American Society for Mass Spectrometry.
-
Tsikas, D. (2023). GC-MS and GC-MS/MS measurement of malondialdehyde (MDA) in clinical studies: Pre-analytical and clinical considerations. Free Radical Biology and Medicine, 208, 13-24. [Link]
-
Li, Y., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PLOS ONE, 8(10), e78123. [Link]
-
Chambers, S. T., et al. (2021). GC-MS Techniques Investigating Potential Biomarkers of Dying in the Last Weeks with Lung Cancer. Cancers, 13(16), 4153. [Link]
-
Kuki, A., et al. (2019). Glow flow ionization mass spectrometry of small molecules. A comparison of a glow flow ionization source ('GlowFlow') with electrospray ionization and atmospheric pressure chemical ionization. Rapid Communications in Mass Spectrometry, 33(S2), 52-61. [Link]
-
Wikipedia. (n.d.). Diethyl oxomalonate. Retrieved from [Link]
-
Borges, C. R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(1), 42-73. [Link]
Sources
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A Senior Application Scientist's Guide to HPLC Methods for Purity Assessment of Dimethyl 2-Oxomalonate
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible science. Dimethyl 2-oxomalonate, a key building block in the synthesis of various pharmaceuticals and complex organic molecules, is no exception. Its reactive keto- and ester functionalities demand precise analytical control to identify and quantify process-related impurities and degradation products.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound. We will explore the rationale behind different chromatographic approaches, present detailed experimental protocols, and compare HPLC with alternative techniques, all grounded in the principles of scientific integrity and method validation as outlined by the International Council for Harmonisation (ICH).
The Analytical Challenge: Understanding this compound and Its Impurity Profile
This compound is a relatively small, polar organic molecule. Its polarity presents a challenge for traditional reversed-phase (RP) HPLC, where such compounds are often poorly retained on non-polar stationary phases like C18. Furthermore, its synthesis can introduce a range of potential impurities that a robust analytical method must be able to resolve.
Common synthetic routes, such as the oxidation of dimethyl malonate, can lead to the following impurities:
-
Dimethyl malonate: Unreacted starting material.
-
Dimethyl 2,2-dichloromalonate: A potential by-product if chlorinating agents are used in the synthesis of precursors[1].
-
Oxalic acid and its methyl esters: Potential oxidative degradation products.
-
This compound hydrate: The product can react with water to form a crystalline dihydrate, which may need to be quantified separately[2].
A suitable purity method must, therefore, be specific enough to separate the active pharmaceutical ingredient (API) from these and other potential unknown impurities.
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method hinges on the physicochemical properties of this compound and its potential impurities. We will compare two primary HPLC approaches: Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase HPLC with modified stationary phases.
Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC) - The Superior Choice for Polar Analytes
HILIC is a powerful technique for the separation of polar compounds that are poorly retained in reversed-phase chromatography[3][4][5]. It utilizes a polar stationary phase (e.g., bare silica, or bonded with amide, diol, or cyano groups) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile, and a small amount of aqueous buffer[6].
Mechanism of Separation: In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Analyte retention is primarily governed by the partitioning of the polar analyte between this aqueous layer and the less polar bulk mobile phase[4]. The more polar the analyte, the more it partitions into the aqueous layer, and the longer it is retained.
Experimental Protocol: Proposed HILIC Method
-
Column: Amide-bonded silica column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). Amide phases offer excellent retention and unique selectivity for polar compounds.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 95% B
-
2-10 min: 95% to 80% B
-
10-12 min: 80% to 95% B
-
12-15 min: 95% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 210 nm (ketones and esters show absorbance at low UV wavelengths)
-
Injection Volume: 5 µL
-
Diluent: Acetonitrile/Water (90:10 v/v)
Diagram: HILIC Workflow for Purity Analysis
Caption: Workflow for purity assessment using HILIC.
Why HILIC is Advantageous:
-
Enhanced Retention: Provides significantly better retention for polar analytes like this compound and its likely impurities compared to standard RP-HPLC[3].
-
Orthogonal Selectivity: The separation mechanism is different from reversed-phase, offering a unique selectivity profile that can be crucial for resolving closely related impurities.
-
MS Compatibility: The high organic content of the mobile phase is beneficial for electrospray ionization mass spectrometry (ESI-MS), leading to enhanced sensitivity if impurity identification is required.
Method 2: Reversed-Phase HPLC - A Viable, More Common Alternative
While standard C18 columns may struggle with retaining this compound, modern reversed-phase columns with polar-embedded or polar-endcapped stationary phases are designed to provide better retention and peak shape for polar compounds in highly aqueous mobile phases[7][8].
Mechanism of Separation: In reversed-phase chromatography, the stationary phase is non-polar, and the mobile phase is polar. Retention is based on hydrophobic interactions; non-polar compounds are retained longer[9][10][11]. Polar-modified RP columns resist the "phase collapse" that can occur with 100% aqueous mobile phases, ensuring more reproducible retention times for polar analytes[8].
Experimental Protocol: Proposed Reversed-Phase HPLC Method
-
Column: Polar-embedded C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5% to 50% B
-
8-10 min: 50% B
-
10-12 min: 50% to 5% B
-
12-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 210 nm
-
Injection Volume: 5 µL
-
Diluent: Water/Acetonitrile (90:10 v/v)
Advantages of a Modified RP-HPLC Approach:
-
Ubiquity and Familiarity: Reversed-phase HPLC is the most common chromatographic mode, and many laboratories have a wide selection of these columns and established expertise.
-
Robustness: Modern polar-modified RP columns are highly robust and offer excellent reproducibility.
Head-to-Head Performance Comparison: HILIC vs. RP-HPLC
| Feature | HILIC Method | Modified RP-HPLC Method | Rationale & Justification |
| Retention of Main Peak | Strong | Weak to Moderate | The polar nature of this compound leads to stronger partitioning into the aqueous layer on the HILIC stationary phase. |
| Resolution of Polar Impurities | Excellent | Potentially Challenging | Polar impurities like oxalic acid and the starting material, dimethyl malonate, will be better retained and resolved from the main peak in HILIC. In RP-HPLC, they may elute in or near the void volume. |
| Method Robustness | Good; sensitive to mobile phase water content. | Excellent | HILIC methods can be sensitive to small changes in the mobile phase composition, particularly the water content, which can affect the thickness of the adsorbed water layer. RP-HPLC is generally less sensitive to minor mobile phase variations. |
| Compatibility with MS | Excellent | Good | The high organic content and volatile buffers (e.g., ammonium acetate) used in HILIC are ideal for ESI-MS. RP-HPLC with non-volatile buffers like phosphate is not directly compatible with MS. |
| Ease of Method Development | More complex | More straightforward | Method development in HILIC can be less intuitive than in RP-HPLC due to the mixed-mode separation mechanisms that can be involved (partitioning, adsorption, ion-exchange). |
Alternative Analytical Technique: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds[12][13]. Since this compound and its likely impurities are relatively volatile, GC-FID presents a viable alternative to HPLC.
Principle of GC-FID: The sample is vaporized and injected into a column. Separation occurs based on the analyte's boiling point and its interaction with the stationary phase. The flame ionization detector (FID) is a universal detector for organic compounds, providing a response that is proportional to the mass of carbon atoms, making it excellent for purity analysis by area percent.
Comparison: HPLC vs. GC-FID
| Parameter | HPLC (HILIC/RP) | GC-FID | Senior Scientist's Insight |
| Analyte Suitability | Excellent for soluble, non-volatile, or thermally labile compounds. | Excellent for volatile and thermally stable compounds. | This compound is suitable for both, but HPLC is more versatile for a wider range of potential non-volatile degradation products. |
| Sample Preparation | Simple dissolution. | Simple dissolution. | Both techniques require minimal sample preparation for this analyte. |
| Resolution | High | Very High (with capillary columns) | Capillary GC columns typically offer higher separation efficiency (more theoretical plates) than HPLC columns, potentially providing better resolution of closely related volatile impurities. |
| Sensitivity | Good (UV) | Excellent (FID) | FID is highly sensitive for carbon-containing compounds and has a wide linear range. |
| Instrumentation Cost | Higher | Lower | GC-FID systems are generally less expensive to purchase and maintain than HPLC systems. |
| Solvent Consumption | High | Very Low | GC uses inert gases as the mobile phase, making it a "greener" and more cost-effective technique in terms of solvent usage[12]. |
Recommendation: For routine quality control where the impurity profile is well-characterized and all components are volatile, GC-FID is an excellent, cost-effective choice. However, for development and stability studies where unknown, potentially non-volatile degradation products may form, a stability-indicating HPLC method is superior.
Ensuring Trustworthiness: Method Validation according to ICH Q2(R1)
A method is only as good as its validation. To ensure the reliability of purity data, the chosen analytical procedure must be validated according to the ICH Q2(R1) guidelines[14][15][16]. This process provides documented evidence that the method is suitable for its intended purpose.
Diagram: Key Validation Parameters
Caption: Core parameters for analytical method validation.
Self-Validating System: Key Validation Parameters Explained
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[16]. This is demonstrated by spiking the sample with known impurities and showing that they are well-resolved from the main peak.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of dilutions of a standard solution and plotting the response versus concentration.
-
Accuracy: The closeness of the test results to the true value. It is often determined by spiking a sample with known amounts of the analyte and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.
By rigorously evaluating these parameters, the analytical method becomes a self-validating system, providing trustworthy data for critical decision-making in research and development.
Conclusion
For the comprehensive purity assessment of this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is the recommended primary approach. Its ability to strongly retain and resolve polar compounds makes it ideally suited for separating the main component from its likely polar impurities and starting materials. While a modified Reversed-Phase HPLC method offers a more common and familiar alternative, it may provide insufficient retention for key analytes.
As a complementary technique, Gas Chromatography with Flame Ionization Detection (GC-FID) stands out as a highly efficient, sensitive, and cost-effective method for routine analysis, provided all potential impurities are volatile and thermally stable.
Ultimately, the choice of method should be guided by the specific analytical requirements, available instrumentation, and the stage of development. Regardless of the chosen technique, a thorough validation according to ICH Q2(R1) guidelines is mandatory to ensure the integrity and reliability of the generated purity data, a non-negotiable aspect of scientific and pharmaceutical development.
References
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ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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Chyba, M., & Šatínský, D. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 823-855. [Link]
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U.S. Food and Drug Administration. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
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Starodub, M. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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SIELC Technologies. Polar Compounds. [Link]
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Jones, K. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Separations. [Link]
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Wikipedia. Reversed-phase chromatography. [Link]
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Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
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Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link]
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IUCT. Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. [Link]
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Phenomenex. HPLC vs GC: What Sets These Methods Apart. [Link]
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Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
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AELAB. GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link]
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Madhusudhan, G., et al. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica, 3(6), 437-442. [Link]
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OMICS International. Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link]
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Ohme, J., & Prestat, G. (2015). Concise Synthesis of Dimethyl (2-Oxopropyl)phosphonate and Homologation of Aldehydes to Alkynes in a Tandem Process. Synthesis, 47(16), 2412-2418. [Link]
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Kelly, T. R., Schmidt, T. E., & Haggerty, J. G. (1972). A convenient preparation of diethyl oxomalonate and alkyl glyoxylates. Synthesis, 1972(10), 544-545. [Link]
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ChemSynthesis. diethyl 2-oxomalonate. [Link]
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A Comparative Guide to Catalytic Systems for Dimethyl 2-Oxomalonate Reactions
For researchers, synthetic chemists, and professionals in drug development, the strategic selection of a catalytic system is paramount to achieving desired outcomes in terms of yield, stereoselectivity, and process efficiency. Dimethyl 2-oxomalonate, with its highly electrophilic central carbonyl group flanked by two ester moieties, is a versatile C5 building block. Its reactions, particularly those that create chiral centers, are of significant interest in the synthesis of complex molecules and pharmaceutical intermediates.
This guide provides an in-depth comparison of the primary catalytic systems for key transformations of this compound: asymmetric reduction of the ketone and carbon-carbon bond-forming reactions where it serves as an electrophile. We will delve into the mechanistic underpinnings of each catalytic approach—metal catalysis, biocatalysis, and organocatalysis—and present supporting experimental data from analogous systems to inform your selection process.
I. Asymmetric Reduction of the Carbonyl Group: Access to Chiral α-Hydroxy Malonates
The enantioselective reduction of the prochiral ketone in this compound to produce chiral dimethyl 2-hydroxymalonate is a critical transformation. The resulting α-hydroxy acid derivatives are valuable precursors for a wide range of biologically active compounds. The choice of catalyst dictates the stereochemical outcome and operational feasibility.
A. Metal-Catalyzed Asymmetric (Transfer) Hydrogenation
Homogeneous asymmetric hydrogenation, pioneered by Noyori and others, represents a powerful and well-established method for the reduction of ketones and β-keto esters. These reactions typically employ ruthenium (Ru) or rhodium (Rh) complexes with chiral diphosphine ligands, such as BINAP or DIPAMP.[1]
Mechanistic Insight: The catalytic cycle generally involves the formation of a metal hydride species, which coordinates to the carbonyl oxygen of the substrate. The chiral ligand environment creates a steric and electronic bias, forcing the hydride to be delivered to one of the two enantiotopic faces of the ketone, thus inducing high enantioselectivity. In transfer hydrogenation, a hydrogen donor like isopropanol or a formic acid/triethylamine mixture is used instead of H₂ gas.[2][3]
While direct experimental data for the asymmetric hydrogenation of this compound is not extensively reported, the performance of these catalysts on structurally similar α-keto and β-keto esters is an excellent predictor of their efficacy.
| Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |
| RuCl(p-cymene)[(S,S)-Ts-DPEN] | α-Methoxyimino-β-keto esters | High | 93-99 | N/A | [3] |
| DIPSkewphos/3-AMIQ–Ru(II) | α-Alkyl-β-keto esters | High | ≥99 | ≥99:1 (anti/syn) | [4][5] |
| (Arene)RuCl(monosulfonamide) | β-Aryl α-keto esters | High | High | Complete | [2] |
Table 1: Performance of Ruthenium-based catalysts in the asymmetric (transfer) hydrogenation of analogous keto esters.
Experimental Protocol: Asymmetric Transfer Hydrogenation of an α-Keto Ester (General)
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (S,S)-Ts-DPEN). Anhydrous solvent is added, and the mixture is stirred to form the active catalyst.
-
Reaction Setup: To a separate oven-dried Schlenk flask, the α-keto ester substrate is added.
-
Hydrogenation: The catalyst solution is transferred to the substrate flask. A mixture of formic acid and triethylamine (5:2) is then added as the hydrogen source.
-
Monitoring and Work-up: The reaction is stirred at the specified temperature and monitored by TLC or GC. Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. Purification is typically performed by column chromatography.
Causality Behind Experimental Choices: The use of a formic acid/triethylamine azeotrope provides a convenient and efficient source of hydrogen atoms for the transfer hydrogenation, avoiding the need for high-pressure hydrogen gas. The choice of a chiral ligand like Ts-DPEN is critical; its C₂ symmetry and steric bulk create a well-defined chiral pocket around the metal center, which is essential for high enantioselectivity.
B. Biocatalytic Reduction using Ketoreductases (KREDs)
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Ketoreductases (KREDs), a class of oxidoreductase enzymes, are particularly well-suited for the asymmetric reduction of carbonyl compounds.[1][6][7]
Mechanistic Insight: KREDs utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), as the hydride source. The enzyme's active site is an exquisitely shaped chiral environment that binds the substrate in a specific orientation. This precise positioning ensures that the hydride from NADPH is delivered to only one face of the carbonyl, resulting in the formation of a single enantiomer of the alcohol product with exceptional selectivity. The cofactor is regenerated in situ using a sacrificial co-substrate, such as isopropanol or glucose.[8]
The application of KREDs to the reduction of various β-keto esters has been extensively documented, consistently yielding products with very high enantiomeric excess.
| Enzyme Source | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Aromatoleum aromaticum PEDH | β-keto esters | High | >99 | [6] |
| Kluyveromyces marxianus | β-keto esters | Variable | >99 (for some substrates) | [9] |
| Engineered KREDs | Various ketones | High | >99 | [1] |
Table 2: Performance of various ketoreductases in the asymmetric reduction of analogous keto esters.
Experimental Protocol: Whole-Cell Biocatalytic Reduction (General)
-
Cell Culture: E. coli cells engineered to overexpress the desired ketoreductase are grown in a suitable medium.
-
Bioreduction: The cells are harvested and resuspended in a buffer solution. The substrate (this compound) and a co-substrate for cofactor regeneration (e.g., isopropanol) are added.
-
Monitoring and Work-up: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with shaking. The reaction progress is monitored by HPLC or GC. Once the substrate is consumed, the cells are removed by centrifugation, and the product is extracted from the supernatant.
-
Purification: The crude product is purified by column chromatography or distillation.
Causality Behind Experimental Choices: Using whole cells as the catalyst source is often more cost-effective and operationally simpler than using isolated enzymes, as it circumvents the need for enzyme purification and the external addition of the expensive NADPH cofactor. Isopropanol serves a dual role as a co-solvent to improve substrate solubility and as a sacrificial hydrogen donor for the in situ regeneration of NADPH, catalyzed by the same KRED or other endogenous dehydrogenases.
II. Carbon-Carbon Bond Formation: this compound as an Electrophile
The electron-deficient nature of the central carbonyl group makes this compound an excellent electrophile for various C-C bond-forming reactions, including ene, aldol, and Michael additions.
A. Chiral Lewis Acid-Catalyzed Ene Reaction
The carbonyl-ene reaction is a powerful atom-economical method for forming a C-C bond and creating a new stereocenter.[10] Chiral Lewis acids are effective catalysts for rendering this reaction enantioselective.
Mechanistic Insight: A chiral Lewis acid, such as a Ti-BINOL or Cu-BOX complex, coordinates to one of the carbonyl oxygens of the oxomalonate. This coordination enhances the electrophilicity of the carbonyl carbon and, due to the chiral nature of the ligand, shields one of the enantiotopic faces of the carbonyl group. The incoming alkene (the "ene" component) can then only attack from the less sterically hindered face, leading to the formation of an enantioenriched homoallylic alcohol.[11]
The diethyl ester analog is a common substrate for these reactions, and the results are directly translatable to this compound.
| Catalyst System | Ene Component | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Ti-BINOL | α-Methylstyrene | High | High | [11] |
| MeO-BIPHEP-Pd complex | Ethyl glyoxylate | Moderate | up to 81 | [11] |
| C₂-symmetric bis(oxazoline) copper(II) | Various alkenes | Good | up to 98 | [11] |
Table 3: Performance of chiral Lewis acids in the asymmetric carbonyl-ene reaction with glyoxylates and oxomalonates.
B. Organocatalyzed Aldol and Michael Additions
Organocatalysis has emerged as a third major pillar of asymmetric synthesis, alongside metal catalysis and biocatalysis. Small organic molecules, such as proline or thiourea derivatives, can catalyze a wide range of transformations with high enantioselectivity.[12] While direct organocatalyzed reactions using this compound as the electrophile are not as prevalent in the literature as those using it as a nucleophile precursor, its high electrophilicity makes it a prime candidate for such reactions. For instance, in an aldol-type reaction, an organocatalyst can activate a ketone or aldehyde nucleophile by forming an enamine intermediate, which then attacks the oxomalonate.[13][14]
Mechanistic Insight (Aldol Reaction): A chiral secondary amine catalyst (e.g., proline) reacts with a ketone or aldehyde to form a chiral enamine. This enamine, acting as the nucleophile, attacks the electrophilic carbonyl of this compound. The steric environment of the catalyst directs the attack to one of the two faces of the oxomalonate, controlling the stereochemistry of the newly formed C-C bond. Hydrolysis of the resulting iminium ion releases the product and regenerates the catalyst.
III. Comparative Analysis and Recommendations
| Catalytic System | Key Advantages | Key Disadvantages | Best Suited For... |
| Metal Catalysis (Ru, Rh) | High turnover numbers, well-understood mechanisms, broad substrate scope. | Potential for heavy metal contamination, sensitivity to air and moisture. | Large-scale industrial synthesis of chiral α-hydroxy malonates via asymmetric hydrogenation. |
| Biocatalysis (KREDs) | Extremely high enantioselectivity (>99% ee), mild aqueous reaction conditions, environmentally benign. | Substrate scope can be limited, requires expertise in molecular biology and fermentation. | Green and highly selective synthesis of chiral α-hydroxy malonates, especially for pharmaceutical applications. |
| Lewis Acid Catalysis | Atom-economical C-C bond formation, good enantioselectivity. | Can require cryogenic temperatures, catalyst loading can be high. | Enantioselective C-C bond formation through ene reactions. |
| Organocatalysis | Metal-free, generally stable to air and moisture, readily available catalysts. | Catalyst loading can be higher than metal catalysts, reaction times can be longer. | Metal-free C-C bond forming reactions such as aldol or Michael additions. |
Recommendations for Catalyst Selection:
-
For the highest enantioselectivity in the reduction of the carbonyl group, biocatalysis with a suitable ketoreductase is the premier choice, often achieving >99% ee under mild, environmentally friendly conditions.
-
For robust, scalable, and well-established asymmetric reduction, metal-catalyzed hydrogenation with a Ru-based catalyst is a highly reliable option, particularly in an industrial setting where process optimization and catalyst turnover are critical.
-
For enantioselective C-C bond formation via an ene reaction, a chiral Lewis acid, such as a Cu(II)-BOX complex, provides a direct and atom-economical route to valuable homoallylic alcohol derivatives.
-
When a metal-free approach to C-C bond formation is desired, exploring organocatalysis for aldol or Michael-type additions with this compound as the electrophile is a promising avenue, leveraging the principles of enamine or other activation modes.
The choice of the optimal catalytic system for reactions involving this compound will ultimately depend on the specific synthetic goal, required scale, and available resources. By understanding the fundamental principles and performance characteristics of each approach, researchers can make an informed decision to accelerate their research and development efforts.
References
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- Schürmann, M., et al. (2017). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 101(18), 6841–6854.
- Yurino, T., et al. (2021). Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution. Organic Letters, 23(15), 5945–5950.
- Corbett, M. T., & Johnson, J. S. (2024). Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. The Journal of Organic Chemistry.
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Ohkuma, T., et al. (2021). Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution. CoLab. Available at: [Link]
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Grant, P. (2024). Advanced Organic Chemistry: Asymmetric Carbonyl Reduction. Synthesis Workshop. Available at: [Link]
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LibreTexts. (2021). 2.1: Enantioselective Ene and Cycloaddition Reactions. Chemistry LibreTexts. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Dimethyl 2-Oxomalonate
As a reactive ketone and ester, dimethyl 2-oxomalonate is a valuable intermediate in synthetic chemistry. However, its chemical properties demand a rigorous and informed approach to waste management to ensure laboratory safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound and associated contaminated materials, moving beyond simple instructions to explain the causality behind each procedural choice.
Hazard Profile and Immediate Safety Protocols
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound, and its close structural analogs, present several hazards that dictate our procedural choices.
Core Hazards: The primary risks associated with this compound are its irritant properties and its potential to react with common laboratory reagents. It is classified as causing skin and serious eye irritation[1][2][3]. Furthermore, related compounds are noted as being combustible and potentially reactive with moisture, acids, bases, and oxidizing/reducing agents[2][4]. This reactivity profile is critical; improper segregation of its waste stream could lead to unintended and hazardous chemical reactions within a waste container.
Hazard Classification Summary
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][3] |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
Mandatory Personal Protective Equipment (PPE): Your first line of defense is a physical barrier. The following PPE is non-negotiable when handling this compound in any form, including its waste products.
-
Nitrile Gloves: Provides a barrier against skin contact, preventing irritation[2].
-
Splash-Proof Safety Goggles: Essential for preventing contact with the eyes, which can result in serious irritation[1][2].
-
Laboratory Coat: Protects against incidental splashes and contamination of personal clothing.
-
Fume Hood: All handling and waste consolidation should occur within a certified chemical fume hood to prevent the inhalation of vapors, which can cause respiratory irritation[3][5].
The Disposal Workflow: A Step-by-Step Guide
The cornerstone of chemical disposal is systematic segregation and containment. Never dispose of this compound down the drain or in the general trash[6]. The following workflow provides a logical path for managing waste from generation to collection.
Caption: Decision workflow for segregating this compound waste.
Protocol 2.1: Managing Liquid Waste
This protocol applies to unused this compound, reaction mixtures containing it, and solvent rinses from contaminated glassware.
-
Select a Waste Container: Choose a clean, dry container made of a chemically compatible material (e.g., glass or polyethylene) with a tightly fitting screw cap[7]. Ensure the container is designated for non-halogenated organic liquid waste.
-
Label the Container: Before adding any waste, affix a hazardous waste label. Clearly write "this compound Waste" and list any other chemical constituents and their approximate percentages. This is a legal and safety requirement.
-
Transfer the Waste: In a fume hood, carefully pour the liquid waste into the container using a funnel.
-
Secure and Store: Tightly cap the container immediately after adding waste[7]. Do not overfill; leave at least 10% headspace for vapor expansion. Store the container in a designated secondary containment bin in a cool, dry, well-ventilated area away from incompatible materials.
Protocol 2.2: Handling Small Spills (<50 mL)
Immediate and correct response to a small spill prevents a larger incident.
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or cat litter[1][5][8]. Do not use combustible materials like paper towels for the initial absorption of the liquid.
-
Collect the Material: Once the liquid is fully absorbed, carefully scoop the material into a designated container for solid chemical waste.
-
Decontaminate the Surface: Wipe the spill area with a cloth or paper towel dampened with a detergent solution, followed by clean water.
-
Dispose of Contaminated Materials: Place all used absorbent materials, gloves, and cleaning cloths into the solid chemical waste container[9].
Protocol 2.3: Disposal of Contaminated Solids
This includes items like contaminated silica gel, filter paper, gloves, and disposable lab coats.
-
Segregate Waste: Collect all solid materials that have come into direct contact with this compound.
-
Containerize: Place these materials into a designated, labeled hazardous solid waste container, such as a lined pail or a heavy-duty plastic bag[9][10].
-
Seal and Store: Securely seal the container or bag and store it with other hazardous waste for collection by your institution's environmental health and safety (EHS) office or a licensed contractor.
Decontamination of Empty Containers
An "empty" container is rarely truly empty and must be decontaminated before it can be considered non-hazardous.
-
Initial Rinse: In a fume hood, rinse the container three times with a suitable organic solvent (e.g., acetone or ethanol). Each rinse should be collected and disposed of as liquid hazardous waste as described in Protocol 2.1.
-
Aqueous Rinse: For a related compound, decontamination with a 5% aqueous sodium hydroxide or soda ash solution is suggested[11]. This can hydrolyze the residual ester. Perform this step with caution, as the reaction can be exothermic. Collect this aqueous rinse as hazardous aqueous waste.
-
Final Rinse: Rinse the container with water.
-
Dry and Dispose: Allow the container to air dry completely. Deface or remove the original label, and dispose of the container in the appropriate recycling or general waste stream, as per your institution's guidelines[10].
Emergency Response
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention[2].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention[2][3].
-
Large Spill: Evacuate the immediate area. Alert your supervisor and your institution's EHS office. Do not attempt to clean up a large spill without proper training and equipment.
By adhering to these scientifically grounded procedures, you ensure that the disposal of this compound is conducted with the highest regard for personal safety, regulatory compliance, and environmental stewardship.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Dimethyl malonate. Retrieved from [Link]
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Wikipedia. (n.d.). Diethyl oxomalonate. Retrieved from [Link]
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Standard Operating Procedure for Azoxymethane in Animals. (n.d.). University of Louisville. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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University of Oklahoma Health Sciences Center. (n.d.). EHSO Manual 2025-2026 - Hazardous Waste. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 547679, this compound. Retrieved from [Link]
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Environmental Marketing Services. (2024). Waste Disposal in Laboratory. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dimethyl 2-oxomalonate
Welcome to your comprehensive guide on the safe handling of Dimethyl 2-oxomalonate. As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure your well-being and the integrity of your research when working with this reactive ketone.
Hazard Assessment: Understanding this compound
This compound (also known as dimethyl mesoxalate) is a reactive dicarbonyl compound.[1] Its electrophilic nature makes it a valuable reagent in organic synthesis, but also presents specific hazards that necessitate stringent safety protocols.[2][3] Based on data from structurally similar compounds like dimethyl malonate and diethyl ketomalonate, a thorough hazard assessment is crucial.[4][5][6]
The primary hazards associated with this compound and its analogues are summarized below:
| Hazard Classification | Description | Rationale and Causality |
| Skin Irritation (Category 2) | Causes skin irritation upon contact.[4][7][8] | The electrophilic nature of the ketone can lead to reactions with skin proteins and lipids, causing irritation. |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation, potentially leading to damage if not promptly addressed.[4][7][8][9][10] | The cornea and conjunctiva are highly sensitive to irritants. Direct contact can cause significant inflammation and discomfort. |
| Respiratory Tract Irritation | May cause respiratory irritation if vapors or aerosols are inhaled.[4][7] | Inhalation can lead to irritation of the mucous membranes in the nose, throat, and lungs. |
| Combustible Liquid (Category 4) | The liquid is combustible and can ignite when exposed to heat or open flames.[9][10] | Like many organic esters, its vapors can form flammable mixtures with air. |
It is imperative to handle this compound with the understanding that its toxicological properties have not been exhaustively investigated.[9] Therefore, treating it with a high degree of caution is the most prudent approach.
Personal Protective Equipment (PPE) Protocol: Your Last Line of Defense
While engineering controls like fume hoods are the primary means of exposure prevention, PPE is your essential final barrier.[11] The following PPE is mandatory when handling this compound.
Eye and Face Protection
-
Chemical Safety Goggles: These are required for all work with this compound to protect against splashes.[12] Goggles must form a complete seal around the eyes.[13]
-
Face Shield: A full-face shield should be worn over safety goggles when there is a significant risk of splashing, such as during bulk transfers or when working with larger quantities.[14]
Skin Protection
-
Gloves: Double gloving is required.[13]
-
Inner Glove: A nitrile glove provides good chemical resistance and dexterity.
-
Outer Glove: A second pair of nitrile gloves should be worn over the first.
-
Glove Change Frequency: Gloves must be changed every 30-60 minutes, or immediately if contamination is suspected.[11][13] Powder-free gloves are recommended to prevent the powder from absorbing the chemical.[11]
-
-
Laboratory Coat/Gown: A long-sleeved, flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashing, a chemically resistant gown with a closed front and tight-fitting cuffs is necessary.[11][13]
Respiratory Protection
The use of a certified fume hood should be sufficient to control vapor exposure. However, in situations where a fume hood is not available or during a large spill, respiratory protection is necessary.
-
Respirator: An N95 respirator or a half-mask respirator with organic vapor cartridges is recommended if you are weighing or otherwise handling the powder outside of a fume hood, or if you are cleaning up a spill.[12][13]
A summary of the recommended PPE for various laboratory tasks involving this compound is provided below:
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquoting | Chemical Safety Goggles & Face Shield | Double Nitrile Gloves | Long-sleeved Lab Coat | Recommended if outside a fume hood |
| Reaction Setup | Chemical Safety Goggles | Double Nitrile Gloves | Long-sleeved Lab Coat | Not required in a fume hood |
| Work-up/Purification | Chemical Safety Goggles & Face Shield | Double Nitrile Gloves | Chemical Resistant Gown | Not required in a fume hood |
| Spill Cleanup | Chemical Safety Goggles & Face Shield | Double Nitrile Gloves | Chemical Resistant Gown | N95 or Half-mask Respirator |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical for minimizing exposure risk. The following procedure should be followed for all work involving this compound.
Preparation
-
Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible and operational.[5]
-
Assemble all necessary equipment and reagents before retrieving the this compound.
-
Don the appropriate PPE as outlined in the previous section.
Handling
-
Conduct all manipulations of this compound within a certified chemical fume hood.[8]
-
When transferring the liquid, do so slowly and carefully to avoid splashing.
-
Keep the container tightly closed when not in use.[7][8][15]
-
Avoid heating the material near open flames or other ignition sources.[9][10]
Post-Handling
-
Upon completion of the work, decontaminate any surfaces that may have come into contact with the chemical.
-
Carefully remove PPE, avoiding contact with contaminated areas.
-
Dispose of all contaminated waste in a designated hazardous waste container.[9][15]
-
Wash hands and any exposed skin thoroughly with soap and water.[4][8][9]
The following diagram illustrates the safe handling workflow:
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Liquid Waste: Unused or waste this compound should be collected in a dedicated, labeled, and sealed container for hazardous chemical waste.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, bench paper, and pipette tips, must be placed in a designated solid hazardous waste container.[4][5]
Disposal Procedure
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed disposal company.[7] Do not pour this compound down the drain.[4][10]
The disposal workflow is outlined in the diagram below:
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7][10] Seek immediate medical attention.[5][15]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[5][15] Seek medical attention if irritation persists.[8][15]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[7]
-
Spill: Evacuate the area. For a small spill, absorb the material with an inert absorbent such as sand or vermiculite and place it in a sealed container for disposal.[4][5] For a large spill, contact your institution's EHS department immediately. Ensure the area is well-ventilated.[4]
By adhering to these guidelines, you can confidently and safely utilize this compound in your research endeavors. Your commitment to safety is paramount to the success of your work and the well-being of your colleagues.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Dimethyl malonate. Retrieved from [Link]
-
Wikipedia. (2023). Diethyl oxomalonate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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OECD Existing Chemicals Database. (n.d.). Malonic Acid Diesters. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
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Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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MDPI. (n.d.). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
